molecular formula C6H7Cl2N B085806 2-Chloroaniline hydrochloride CAS No. 137-04-2

2-Chloroaniline hydrochloride

Cat. No.: B085806
CAS No.: 137-04-2
M. Wt: 164.03 g/mol
InChI Key: DRGIDRZFKRLQTE-UHFFFAOYSA-N
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Description

2-Chloroaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7Cl2N and its molecular weight is 164.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloroaniline;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIDRZFKRLQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

95-51-2 (Parent)
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5059668
Record name Benzenamine, 2-chloro-, hydrochloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137-04-2
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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Record name Benzenamine, 2-chloro-, hydrochloride
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Record name 2-chloroanilinium chloride
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloroaniline Hydrochloride from o-Nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-chloroaniline hydrochloride, a key organic intermediate, from o-nitrochlorobenzene. The guide details the primary synthesis methodologies, presents quantitative data for process optimization, and provides detailed experimental protocols.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The primary route to its synthesis involves a two-step process: first, the reduction of o-nitrochlorobenzene to 2-chloroaniline, followed by the salt formation with hydrochloric acid to yield the final hydrochloride product. The reduction of the nitro group is the critical step, and several methods have been established, most notably the Bechamp reduction and catalytic hydrogenation.

This guide will focus on the following key synthesis pathways:

  • Bechamp Reduction: A classical and industrially significant method using iron metal in an acidic medium.

  • Catalytic Hydrogenation: A common alternative employing noble metal catalysts for the reduction.

Synthesis Pathways and Mechanisms

The overall synthesis proceeds in two main stages:

Stage 1: Reduction of o-Nitrochlorobenzene to 2-Chloroaniline

The core of the synthesis is the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).

  • Bechamp Reduction: This method utilizes iron filings in the presence of an acid, typically hydrochloric acid, to reduce the aromatic nitro group.[2][3] The overall reaction is: 4 C₆H₄ClNO₂ + 9 Fe + 4 H₂O → 4 C₆H₄ClNH₂ + 3 Fe₃O₄

    The reaction mechanism is a multi-step process where the nitro group is progressively reduced to nitroso, then to a hydroxylamino group, before the final conversion to the amine.[2]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[2][4][5] This is often considered a "cleaner" method as it avoids the large quantities of iron sludge produced in the Bechamp reduction.[5] The reaction is: C₆H₄ClNO₂ + 3 H₂ --(Catalyst)--> C₆H₄ClNH₂ + 2 H₂O

Stage 2: Formation of this compound

The resulting 2-chloroaniline is a free base that is then converted to its more stable hydrochloride salt by reacting it with hydrochloric acid.[1]

C₆H₄ClNH₂ + HCl → [C₆H₄ClNH₃]⁺Cl⁻

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis protocols.

Table 1: Bechamp Reduction of o-Nitrochlorobenzene

ParameterValueReference
Reactant Mass Ratio
o-Nitrochlorobenzene1[1]
Hydrochloric Acid0.017[1]
Water0.33[1]
Iron Powder1[1]
Reaction Conditions
Temperature90°C[1]
Product Yield & Purity
Yield (2-chloroaniline)97.2%[1]
Purity (2-chloroaniline)99.99%[1]

Table 2: Catalytic Hydrogenation of o-Nitrochlorobenzene

ParameterCatalystConditionsYield/SelectivityReference
Reactants 0.8% Pd/CNaOH (aq)93.8 - 95.5% o-Chloroaniline[4]
o-Nitrochlorobenzene (30 g)
NaOH (30 g in water)
Catalyst (0.05 g)
Reactants Pt/CToluene, NaOH (aq), WaterHigh activity to 2,2′-dichlorohydrazobenzene (intermediate)[5]
o-Nitrochlorobenzene (250 g)
Catalyst (0.1 g Pt)
NaOH (20 g)
Water (60 g)
Toluene (80 ml)

Experimental Protocols

Protocol 1: Synthesis via Bechamp Reduction

This protocol details the synthesis of 2-chloroaniline from o-nitrochlorobenzene using iron powder and hydrochloric acid.

Materials:

  • o-Nitrochlorobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge o-nitrochlorobenzene, water, hydrochloric acid, and iron powder in a mass ratio of 1 : 0.33 : 0.017 : 1.[1]

  • Reduction: Heat the reaction mixture to 90°C with vigorous stirring.[1] The reaction is exothermic and may require initial heating to start. Monitor the reaction progress by techniques such as TLC or GC.

  • Workup: Upon completion, cool the mixture. Basify the mixture with a sodium hydroxide solution to precipitate iron salts as iron hydroxide and to liberate the free 2-chloroaniline.

  • Isolation: Isolate the crude 2-chloroaniline from the iron sludge. One reported industrial method involves vacuum drying to co-evaporate water and 2-chloroaniline, which are then condensed and separated.[1] For laboratory scale, steam distillation is a common and effective method for isolation.[6]

  • Purification: The crude 2-chloroaniline can be purified by fractional distillation under reduced pressure to achieve high purity.[1][6]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2-chloroaniline to its hydrochloride salt.

Materials:

  • 2-chloroaniline

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a suitable reaction vessel equipped with stirring, add 40 mL of water and 24 mL of concentrated hydrochloric acid (0.29 mol).[1]

  • To the stirred acidic solution, add 3.06 g (0.024 mol) of purified 2-chloroaniline.[1]

  • Stir the mixture. The hydrochloride salt will precipitate out of the solution.

  • The resulting product can be isolated by filtration, washed with a small amount of cold solvent to remove excess acid, and then dried.

Visualizations

Reaction Pathway

Reaction_Pathway ONCB o-Nitrochlorobenzene OCA 2-Chloroaniline ONCB->OCA Reduction (e.g., Fe/HCl or H₂/Pd-C) OCAHCl 2-Chloroaniline Hydrochloride OCA->OCAHCl + HCl

Caption: Overall synthesis pathway from o-nitrochlorobenzene to this compound.

Experimental Workflow (Bechamp Reduction)

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification & Salt Formation charge_reactants Charge Reactants (o-NCB, Fe, HCl, H₂O) reduction Heat to 90°C (Reduction Reaction) charge_reactants->reduction 1 workup Cool & Basify (NaOH) reduction->workup 2 isolation Isolate Crude Product (e.g., Steam Distillation) workup->isolation 3 distillation Fractional Distillation (Reduced Pressure) isolation->distillation 4 salt_formation Add HCl distillation->salt_formation 5 final_product Isolate & Dry (2-Chloroaniline HCl) salt_formation->final_product 6

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide to the Physico-chemical Properties of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of 2-Chloroaniline hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Data Presentation

The quantitative physico-chemical data for this compound and its parent compound, 2-chloroaniline, are summarized in the table below for easy comparison.

PropertyThis compound2-Chloroaniline (Parent Compound)
Molecular Formula C₆H₇Cl₂N[1]C₆H₆ClN
Molecular Weight 164.03 g/mol [1]127.57 g/mol
Melting Point ~220°C (sublimes)[1][2]-2°C to 3°C
Boiling Point Decomposes208-210°C
Solubility in Water Soluble[1][2]5.13 g/L at 20°C[3]
pKa Estimated < 2.662.66
Appearance White to gray flakes or crystalline powderClear, pale yellow to brown liquid

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate assessment of a compound's properties. Below are protocols for determining some of the key physico-chemical parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed. For a pure crystalline solid, this range is typically narrow.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4][5]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.[4]

  • Determination: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[4][6] For this compound, sublimation may be observed.[1][2]

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a particular solvent.

Principle: A saturated solution of the compound is prepared by shaking an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the clear supernatant is carefully removed. The concentration of this compound in the aqueous solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as it is titrated with a standard acid or base.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. For the hydrochloride salt of an amine, this can be determined by titrating a solution of the salt with a strong base and monitoring the pH change.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Mandatory Visualization

Synthesis and Purification Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of 2-chloroaniline via the reduction of 2-chloronitrobenzene, followed by its conversion to and purification of this compound.

G Start Start: 2-Chloronitrobenzene Reduction Reduction (e.g., Fe/HCl) Start->Reduction CrudeAniline Crude 2-Chloroaniline Reduction->CrudeAniline Purification Purification CrudeAniline->Purification SteamDist Steam Distillation Purification->SteamDist Primary Method Extr Extraction SteamDist->Extr Drying Drying Extr->Drying PureAniline Pure 2-Chloroaniline Drying->PureAniline SaltFormation Salt Formation (Conc. HCl) PureAniline->SaltFormation CrudeHCl Crude 2-Chloroaniline HCl SaltFormation->CrudeHCl Recrystallization Recrystallization CrudeHCl->Recrystallization FinalProduct Pure 2-Chloroaniline Hydrochloride Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Purity Assessment Workflow

This diagram outlines the logical steps for assessing the purity of the final this compound product.

G Sample 2-Chloroaniline HCl Sample PurityAnalysis Purity Analysis Sample->PurityAnalysis Identification Structural Identification Sample->Identification GC Gas Chromatography (GC) PurityAnalysis->GC HPLC High-Performance Liquid Chromatography (HPLC) PurityAnalysis->HPLC Titration Titration (Chloride content) PurityAnalysis->Titration Result Purity Data GC->Result HPLC->Result Titration->Result StructureConfirm Confirmed Structure & Purity Result->StructureConfirm NMR NMR Spectroscopy Identification->NMR IR IR Spectroscopy Identification->IR MS Mass Spectrometry Identification->MS NMR->StructureConfirm IR->StructureConfirm MS->StructureConfirm

Caption: Workflow for the analytical purity assessment of this compound.

References

2-Chloroaniline hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroaniline hydrochloride, a significant chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis protocols, analytical methods, and key applications, with a particular focus on its relevance in organic synthesis and drug development.

Core Properties of this compound

This compound is the hydrochloride salt of 2-chloroaniline. It is a white to off-white crystalline powder soluble in water.[1] The following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 137-04-2
Molecular Formula C₆H₇Cl₂N
Molecular Weight 164.03 g/mol [1][2][3]
Appearance White to light yellow or gray crystals or crystalline powder[1][4]
Melting Point 220°C (sublimes)[1][5]
Solubility Soluble in water, slightly soluble in ethanol[1]
Density ~1.505 g/cm³[1]
IUPAC Name 2-chloroanilinium chloride[2]
Synonyms o-Chloroaniline hydrochloride, 2-Chlorophenylamine hydrochloride[2]

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process. The first step involves the reduction of o-nitrochlorobenzene to o-chloroaniline, which is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Reduction of o-Nitrochlorobenzene to o-Chloroaniline

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-nitrochlorobenzene, hydrochloric acid, water, and iron powder in a mass ratio of 1:0.017:0.33:1.[2]

  • Reduction: Heat the reaction mixture to 90°C to initiate the reduction reaction.[2]

  • Isolation of Crude Product: Once the reaction is complete, the mixture can be made basic to precipitate iron salts. The o-chloroaniline is then isolated, often via steam distillation.[6]

  • Purification: The crude o-chloroaniline is purified by fractional distillation under reduced pressure to yield a product with a purity of up to 99.99%.[2]

Step 2: Salt Formation

  • Reaction: The purified o-chloroaniline is reacted with concentrated hydrochloric acid in an aqueous solution. For example, 3.06 g (0.024 mol) of o-chloroaniline can be added to a mixture of 40 mL of water and 24 mL of concentrated hydrochloric acid (0.29 mol).[2]

  • Crystallization: The resulting solution is cooled to allow the this compound to crystallize.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Salt Formation o_nitro o-Nitrochlorobenzene reagents1 Fe / HCl, 90°C o_nitro->reagents1 crude_aniline Crude o-Chloroaniline reagents1->crude_aniline purification Steam & Fractional Distillation crude_aniline->purification pure_aniline Pure o-Chloroaniline purification->pure_aniline hcl Conc. HCl (aq) pure_aniline->hcl cluster_step2 cluster_step2 product 2-Chloroaniline Hydrochloride hcl->product

Synthesis workflow for this compound.

Applications in Research and Industry

2-Chloroaniline and its hydrochloride salt are versatile intermediates in the chemical industry.

  • Dye and Pigment Industry: It is used as a precursor, known as an ice dye color base, for producing various azo dyes for coloring textiles and other materials.[1][5]

  • Agrochemicals: It serves as a key building block in the synthesis of herbicides, such as Chlorsulfuron, which are vital for crop protection.

  • Pharmaceuticals: In drug development, 2-chloroaniline is a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its structure is incorporated into more complex molecules with therapeutic properties, such as N-aryl piperazines, which are intermediates for drugs like the antipsychotic aripiprazole.[7]

  • Polymers: It can be used as a chain extender in the production of synthetic resins and polyurethane elastomers, enhancing their durability.

Applications A This compound B Dyes & Pigments (e.g., Azo Dyes) A->B C Agrochemicals (e.g., Herbicides) A->C D Pharmaceuticals (APIs) (e.g., N-aryl piperazines) A->D E Polymers (e.g., Polyurethanes) A->E

Key application areas of this compound.

Analytical and Quality Control Methods

Ensuring the purity of this compound is critical for its use in synthesis, especially in the pharmaceutical industry.

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as methanol or a basic solution to liberate the free aniline.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

  • Instrument Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation: The purity is determined by comparing the peak area of 2-chloroaniline to the total area of all peaks in the chromatogram. Impurities, such as isomers (e.g., 4-chloroaniline) or unreacted starting materials, can be identified and quantified.[6] High-Performance Liquid Chromatography (HPLC) is also a common and effective method for purity assessment.[6]

QC_Workflow start Sample of 2-Chloroaniline HCl prep Sample Preparation (Dissolution & Neutralization) start->prep analysis GC or HPLC Analysis prep->analysis data Chromatogram Data Acquisition analysis->data integration Peak Integration & Area Calculation data->integration report Purity Report Generation integration->report

General workflow for quality control analysis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard ClassDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[8][9]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[9]
Environmental Very toxic to aquatic life with long-lasting effects.[8][9][10]

Safe Handling:

  • Use only in a well-ventilated area or in a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid breathing dust or vapors.[10]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[10]

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[10]

References

Solubility of 2-Chloroaniline Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-chloroaniline hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the dissolution of this compound.

Introduction to this compound and its Solubility

This compound is the salt form of the aromatic amine 2-chloroaniline. The protonation of the amino group to form the hydrochloride salt significantly alters its physicochemical properties, most notably its solubility. Generally, the salt form of a compound exhibits higher solubility in polar solvents, such as water, compared to its free base. In the context of organic solvents, the solubility of this compound is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent. Understanding its solubility is crucial for various applications, including synthesis, purification, formulation, and analytical method development.

Qualitative Solubility Data

SolventQualitative SolubilityCitation
WaterSoluble[1][2][3]
EthanolSlightly Soluble[3]
MethanolSoluble[1]

It is important to note that "soluble" and "slightly soluble" are descriptive terms and the actual quantitative solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol: Determination of Solubility by Isothermal Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute at a constant temperature, followed by the gravimetric determination of the solute concentration in the saturated solution.

3.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Solvent: Ensure the organic solvent is of high purity and de-gassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of glass vials.

  • Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical equilibration time can range from 24 to 72 hours.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the this compound.

    • Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dry solid residue.

  • Data Analysis:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty container from the weight of the container with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors that influence solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess 2-Chloroaniline HCl mix Combine solute and solvent in sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature mix->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw_filter Withdraw and filter supernatant settle->withdraw_filter weigh_solution Weigh saturated solution withdraw_filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dry residue evaporate->weigh_residue calculate Calculate solubility (g/100g, mol/L, etc.) weigh_residue->calculate

Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions crystal_form Crystal Form (Polymorphism) solubility Solubility of 2-Chloroaniline HCl crystal_form->solubility purity_solute Purity purity_solute->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capability h_bond->solubility dielectric Dielectric Constant dielectric->solubility purity_solvent Purity purity_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility

Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its handling and application in research and industry. While comprehensive quantitative data remains scarce in public domains, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided workflow and influencing factors diagrams offer a visual representation to aid in the experimental design for solubility studies. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures is highly encouraged to fill the existing data gap.

References

Spectroscopic Analysis of 2-Chloroaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroaniline hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of publicly accessible, complete spectral datasets for this compound, this document presents the available data for the parent compound, 2-chloroaniline, and provides a scientifically grounded discussion on the expected spectral characteristics of its hydrochloride salt. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also included to enable researchers to generate their own data.

Chemical Structure and Properties

  • Chemical Name: 2-Chloroanilinium chloride

  • Synonyms: 2-Chloroaniline HCl, o-chloroaniline hydrochloride

  • CAS Number: 137-04-2[1]

  • Molecular Formula: C₆H₇Cl₂N[2]

  • Molecular Weight: 164.03 g/mol [2]

  • Appearance: White to light yellow crystalline powder[3]

  • Solubility: Soluble in water and methanol[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group in 2-chloroaniline to form the anilinium ion in this compound is expected to cause a significant downfield shift (to higher ppm values) of the aromatic proton signals due to the increased electron-withdrawing effect of the -NH₃⁺ group. The protons of the ammonium group itself would likely appear as a broad singlet. The choice of solvent is critical for NMR analysis of amine hydrochlorides; deuterated dimethyl sulfoxide (DMSO-d₆) is a common and suitable solvent.

2.1.1. ¹H NMR Data of 2-Chloroaniline (Free Base)

The following table summarizes the reported ¹H NMR spectral data for 2-chloroaniline.

Chemical Shift (ppm)MultiplicityAssignment
7.22dAromatic Proton
7.03tAromatic Proton
6.72dAromatic Proton
6.67tAromatic Proton
3.92s (broad)-NH₂ Protons
(Data sourced from ChemicalBook, specific assignments may vary)[4]

2.1.2. ¹³C NMR Data of 2-Chloroaniline (Free Base)

Protonation is also expected to influence the ¹³C NMR spectrum, with the carbon atom attached to the nitrogen atom (C1) and the ortho and para carbons experiencing shifts.

Chemical Shift (ppm)Assignment
142.9C-N
129.1C-H
127.4C-H
119.0C-Cl
116.9C-H
115.4C-H
(Data represents typical values for 2-chloroaniline and may vary based on solvent and conditions)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic bands corresponding to the anilinium ion (-NH₃⁺). The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the region of 3000-2500 cm⁻¹. The N-H bending vibrations will also be present.

2.2.1. Key IR Absorption Bands for 2-Chloroaniline (Free Base)

Wavenumber (cm⁻¹)Assignment
3440, 3360N-H stretching (asymmetric and symmetric)
3050Aromatic C-H stretching
1620N-H bending (scissoring)
1490Aromatic C=C stretching
745C-Cl stretching
(Assignments are based on typical values for aromatic amines and chloroarenes)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aromatic compounds is sensitive to the electronic nature of the substituents. Protonation of the amino group to form the anilinium ion reduces the electron-donating character of the nitrogen, which typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) of the primary absorption bands and a decrease in molar absorptivity.

2.3.1. UV-Vis Absorption Data of 2-Chloroaniline (Free Base) in Ethanol

λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
232~6600π → π
283~2000n → π
(Data is a composite from available literature and should be considered approximate)[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ quintet at 39.52 ppm.

IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Materials:

  • This compound

  • Potassium chloride (KCl), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KCl Pellet):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KCl powder in an agate mortar.

    • Gently grind the mixture to a fine, homogeneous powder. Note: Due to potential ion exchange with KBr, KCl is the recommended matrix for hydrochloride salts.

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Place the KCl pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

  • This compound

  • Methanol, spectroscopic grade

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Spectral Acquisition:

    • Fill a quartz cuvette with methanol to use as a blank.

    • Record the baseline spectrum.

    • Record the UV-Vis spectrum of the sample solution from approximately 400 nm to 200 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the logical relationships between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Chloroaniline Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Structure->Functional_Groups Structure->Electronic_Transitions Logical_Relationships NMR ¹H & ¹³C NMR Provides information on the chemical environment, connectivity, and number of protons and carbons. Structure {Molecular Structure|The complete arrangement of atoms and bonds in the molecule.} NMR->Structure Defines Carbon-Hydrogen Framework IR IR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies. IR->Structure Confirms Functional Groups UV_Vis UV-Vis Spectroscopy Investigates electronic transitions within the molecule, particularly in conjugated systems. UV_Vis->Structure Characterizes Conjugated System

References

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroaniline hydrochloride, with a focus on its chemical properties, synthesis, and the available crystallographic data of closely related compounds. Despite extensive searches of chemical and crystallographic databases, the specific crystal structure of this compound (CAS RN: 137-04-2) is not publicly available at the time of this publication. This guide presents detailed information on its synthesis and physicochemical characteristics. Furthermore, it includes a comparative analysis of the crystal structures of p-chloroaniline hydrochloride and o-chloroaniline hydrobromide to offer insights into the probable structural characteristics of the title compound. Experimental protocols for the synthesis of this compound are detailed, and a logical workflow for its preparation is provided.

Introduction

This compound, also known as 2-chloroanilinium chloride, is the hydrochloride salt of the aromatic amine 2-chloroaniline. It is a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. A thorough understanding of its solid-state structure is crucial for controlling its polymorphism, solubility, and stability, which are critical parameters in drug development and materials science. This guide aims to consolidate the available information on this compound and to provide a reference point for researchers working with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 137-04-2[1][2][3][4][5]
Molecular Formula C₆H₇Cl₂N[2][3][4][5]
Molecular Weight 164.03 g/mol [2][4]
Appearance White to light yellow powder or crystals[1]
Melting Point 220°C (sublimes)[1]
Solubility Soluble in water[1]
IUPAC Name 2-chloroanilinium chloride[3][5]

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of 2-chloroaniline with hydrochloric acid.

Experimental Protocol

The following protocol is a generalized procedure based on common laboratory practices for the formation of amine hydrochlorides.

Materials:

  • 2-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum desiccator)

Procedure:

  • Dissolve 2-chloroaniline in a minimal amount of a suitable organic solvent, such as anhydrous diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the cooled solution. A white precipitate of this compound will form.

  • Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the purified this compound under vacuum to remove residual solvent.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product 2-Chloroaniline 2-Chloroaniline Dissolution Dissolution 2-Chloroaniline->Dissolution Hydrochloric Acid Hydrochloric Acid Reaction Reaction Hydrochloric Acid->Reaction Dissolution->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying This compound This compound Drying->this compound

Synthesis workflow for this compound.

Crystal Structure Analysis

As of the date of this publication, a definitive crystal structure for this compound has not been reported in the publicly accessible Cambridge Crystallographic Data Centre (CCDC) or other major crystallographic databases. However, the crystal structures of the isomeric p-chloroaniline hydrochloride and the analogous o-chloroaniline hydrobromide have been determined, providing valuable comparative data.

Crystal Structure of p-Chloroaniline Hydrochloride

The crystal structure of p-chloroaniline hydrochloride was determined by Ploug-Sørensen and Krogh Andersen in 1985. The crystallographic data are summarized in Table 2.[6]

Table 2: Crystallographic Data for p-Chloroaniline Hydrochloride [6]

ParameterValue
Chemical Formula C₆H₇ClN⁺·Cl⁻
Molecular Weight 164.1 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.728(1) Å
b 9.649(1) Å
c 9.823(1) Å
β 108.6(1)°
Volume 784.0(3) ų
Z 4
Calculated Density 1.389 Mg m⁻³

The structure consists of puckered layers of p-chloroanilinium ions held together by ionic forces and hydrogen bonds to the chloride ions.[6] The NH₃⁺ group acts as a donor in hydrogen bonds to three chloride ions.[6]

Crystal Structure of o-Chloroaniline Hydrobromide

The crystal structure of o-chloroaniline hydrobromide was reported by Zhi Liu in 2005. While this is a hydrobromide salt, its crystal packing can offer insights into the potential structure of the hydrochloride analog. The crystallographic data are presented in Table 3.[7]

Table 3: Crystallographic Data for o-Chloroaniline Hydrobromide [7]

ParameterValue
Chemical Formula C₆H₇BrClN
Crystal System Orthorhombic
Space Group Pca2₁
a 16.187(5) Å
b 5.409(5) Å
c 8.992(5) Å
Volume 787.3 ų
Z 4

The crystal packing of o-chloroaniline hydrobromide also involves the formation of hydrophilic regions with classical N-H···X⁻ (where X is the halogen) hydrogen bonds.[7]

Conclusion

This technical guide has summarized the available information on this compound. While its synthesis and basic physicochemical properties are well-documented, a definitive crystal structure remains elusive in the public domain. The provided crystallographic data for the closely related p-chloroaniline hydrochloride and o-chloroaniline hydrobromide serve as valuable references for researchers and may aid in computational modeling and prediction of the crystal structure of this compound. Further experimental work, specifically single-crystal X-ray diffraction, is required to fully elucidate the solid-state structure of this important chemical intermediate.

References

An In-Depth Technical Guide to the Thermal Decomposition Products of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists for the thermal decomposition of 2-chloroaniline hydrochloride. This guide synthesizes information from related compounds, including aniline hydrochloride and other chlorinated aromatic amines, to provide a comprehensive overview of expected decomposition products, analytical methodologies, and potential hazards.

Executive Summary

This compound, upon thermal decomposition, is anticipated to release a range of volatile products, including hydrogen chloride, aniline, and various chlorinated and nitrogen-containing organic compounds. Under oxidative conditions, the formation of nitrogen oxides (NOx) is also expected. Of significant concern is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), a known risk associated with the high-temperature treatment of chlorinated organic materials. This guide provides a detailed examination of the potential decomposition pathways, analytical methods for product identification and quantification, and the toxicological profiles of the likely degradation products.

Predicted Thermal Decomposition Products

The thermal decomposition of this compound is a complex process that is highly dependent on the temperature and the presence of oxygen. The decomposition can be broadly categorized into two main pathways: pyrolysis (in an inert atmosphere) and combustion (in an oxygen-rich atmosphere).

Inert Atmosphere (Pyrolysis):

Under pyrolysis conditions, the primary decomposition event is the dissociation of the hydrochloride salt to yield 2-chloroaniline and hydrogen chloride gas. At higher temperatures, the 2-chloroaniline molecule is expected to undergo further degradation. Based on studies of related aromatic amines, the following products are anticipated:

  • Primary Products:

    • Hydrogen Chloride (HCl)

    • 2-Chloroaniline

  • Secondary and Minor Organic Products:

    • Aniline

    • Dichlorinated anilines

    • Chlorinated benzenes

    • Polychlorinated biphenyls (PCBs)

    • Various nitrogen-containing aromatic compounds

Oxidative Atmosphere (Combustion):

In the presence of oxygen, the decomposition process is more complex and leads to the formation of a wider range of products, including:

  • Inorganic Products:

    • Hydrogen Chloride (HCl)

    • Nitrogen Oxides (NOx, including NO and NO₂)

    • Carbon Monoxide (CO)

    • Carbon Dioxide (CO₂)

    • Water (H₂O)

  • Organic Products:

    • A complex mixture of chlorinated and non-chlorinated aromatic and aliphatic hydrocarbons.

  • Highly Toxic Byproducts:

    • Polychlorinated dibenzo-p-dioxins (PCDDs)

    • Polychlorinated dibenzofurans (PCDFs)

Quantitative Data
Product CategoryPredicted ProductsHypothetical Yield Range (wt%) - PyrolysisHypothetical Yield Range (wt%) - Combustion
Inorganic Gases Hydrogen Chloride (HCl)15 - 2510 - 20
Nitrogen Oxides (NOx)Not expected5 - 15
Carbon Monoxide (CO), Carbon Dioxide (CO₂)MinorMajor
Primary Organic Products 2-Chloroaniline30 - 50 (at lower temperatures)< 5
Aniline5 - 15< 2
Secondary Organic Products Chlorinated benzenes, Dichloroanilines10 - 201 - 5
High Molecular Weight Products Polychlorinated biphenyls (PCBs), Tar5 - 151 - 5
Trace Toxic Byproducts Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs)PossiblePossible

Experimental Protocols

The analysis of thermal decomposition products of a solid material like this compound requires specialized analytical techniques. The following sections detail the methodologies for two of the most powerful techniques for this purpose: Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis coupled with FTIR and/or MS (TGA-FTIR/MS)

This technique provides information on the thermal stability of the material and identifies the evolved gaseous products as a function of temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrumentation Setup:

    • Instrument: A simultaneous thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer and/or a mass spectrometer.

    • Carrier Gas: High-purity nitrogen (for pyrolysis) or air (for combustion) at a flow rate of 50-100 mL/min.

    • Transfer Line: Heat the transfer line to the FTIR and/or MS to 200-250 °C to prevent condensation of evolved products.

  • TGA Parameters:

    • Temperature Program: Heat the sample from ambient temperature to 900 °C at a heating rate of 10 °C/min.

    • Data Acquisition: Continuously record the sample weight, temperature, and the evolved gas spectra (FTIR and/or MS).

  • Data Analysis:

    • Analyze the TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.

    • Analyze the FTIR and/or MS data at specific temperatures corresponding to weight loss events to identify the evolved gaseous products by comparing the obtained spectra with reference libraries (e.g., NIST for MS, and various gas-phase FTIR libraries).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the individual volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of the sample.

Methodology:

  • Sample Preparation:

    • Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Instrumentation Setup:

    • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer interfaced with a GC-MS system.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Pyrolysis and GC-MS Parameters:

    • Pyrolysis Temperature: Perform single-shot pyrolysis at a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the change in product distribution with temperature.

    • GC Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Semi-quantify the products based on their peak areas in the total ion chromatogram.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_tga Thermal Analysis & Evolved Gas Identification cluster_pygcms Detailed Organic Product Analysis cluster_analysis Data Interpretation & Hazard Assessment Sample 2-Chloroaniline Hydrochloride Sample TGA TGA-FTIR/MS Analysis Sample->TGA PyGCMS Pyrolysis-GC-MS Analysis Sample->PyGCMS TGA_Data TGA Curve & Evolved Gas Spectra TGA->TGA_Data Provides Product_ID Product Identification & Quantification TGA_Data->Product_ID PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Generates PyGCMS_Data->Product_ID Mechanism Decomposition Mechanism Elucidation Product_ID->Mechanism Toxicity Toxicity Assessment Product_ID->Toxicity

Caption: Experimental workflow for analyzing thermal decomposition products.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_pyrolysis Pyrolysis Pathway (Inert) cluster_combustion Combustion Pathway (Oxidative) Start 2-Chloroaniline Hydrochloride Primary 2-Chloroaniline + HCl Start->Primary Heat Aniline Aniline Primary->Aniline Dechlorination ChlorinatedAromatics Chlorinated Aromatics (e.g., Dichloroanilines) Primary->ChlorinatedAromatics Dimerization/ Condensation Primary->ChlorinatedAromatics NOx Nitrogen Oxides (NOx) Primary->NOx + O2 COx CO, CO2, H2O Primary->COx + O2 PCDD_F_precursor Precursors to PCDD/Fs ChlorinatedAromatics->PCDD_F_precursor PCDD_F PCDD/Fs ChlorinatedAromatics->PCDD_F + O2, Catalyst

Caption: Plausible thermal decomposition pathways for this compound.

Plausible Thermal Decomposition Mechanism

The thermal decomposition of this compound is initiated by the cleavage of the N-H bond of the ammonium salt and the loss of a chloride ion, leading to the formation of 2-chloroaniline and hydrogen chloride gas.

Step 1: Dehydrochlorination

C₆H₄(Cl)NH₃⁺Cl⁻(s) → C₆H₄(Cl)NH₂(g) + HCl(g)

This initial step is expected to occur at temperatures above the melting point of the salt.

Step 2: Decomposition of 2-Chloroaniline

The subsequent decomposition of 2-chloroaniline can proceed through several radical and molecular pathways:

  • C-N Bond Cleavage: Homolytic cleavage of the C-N bond can lead to the formation of a chlorophenyl radical and an amino radical. These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction to form chlorobenzene and ammonia, or recombination to form more complex products.

  • C-Cl Bond Cleavage: At higher temperatures, the C-Cl bond can also break, leading to the formation of a phenylamine radical and a chlorine radical. The chlorine radical is highly reactive and can abstract hydrogen from other molecules, contributing to the formation of HCl.

  • Formation of Nitrogen Oxides (in the presence of oxygen): The nitrogen-containing fragments, such as amino radicals, can react with oxygen to form a series of nitrogen oxides (NOx). This process involves a complex set of radical reactions. The nitrogen in the amine can be oxidized to NO, which can be further oxidized to NO₂.[1]

  • Formation of PCDD/Fs: The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans is a significant concern. This can occur through the condensation of precursor molecules, such as chlorophenols (which can be formed from the reaction of chlorophenyl radicals with hydroxyl radicals in an oxidative environment), or from the direct reaction of chlorinated aromatic radicals.

Hazards of Decomposition Products

The thermal decomposition of this compound can release a number of hazardous substances. The following table summarizes the primary hazards and occupational exposure limits for the most significant of these products.

Decomposition ProductPrimary HazardsOSHA PEL (Permissible Exposure Limit)NIOSH REL (Recommended Exposure Limit)
Hydrogen Chloride (HCl) Corrosive to the respiratory tract, eyes, and skin. Inhalation can cause coughing, choking, and inflammation of the respiratory tract.[2][3]5 ppm (Ceiling)[4][5][6]5 ppm (Ceiling)[3]
Nitrogen Oxides (NOx) Respiratory irritants that can cause inflammation of the airways, coughing, wheezing, and reduced lung function. High concentrations can lead to pulmonary edema.[7]5 ppm (Ceiling) for NO₂[4][5]1 ppm (STEL) for NO₂
Aniline Toxic by inhalation, ingestion, and skin absorption. Causes methemoglobinemia, leading to cyanosis (blue discoloration of the skin), headache, dizziness, and in severe cases, death. Classified as a probable human carcinogen (Group B2) by the EPA.[8][9][10]5 ppm (TWA)[8]Not established
Chloroanilines Similar to aniline, they are toxic and can cause methemoglobinemia. They are readily absorbed through the skin.[11][12]Varies by isomerVaries by isomer
PCDDs and PCDFs (Dioxins and Furans) Highly toxic, persistent, and bioaccumulative. They are classified as human carcinogens and can cause a range of other health effects, including reproductive and developmental problems, immune system damage, and hormonal interference.[8][13]Not establishedNot established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.

Conclusion

The thermal decomposition of this compound is a complex process that can generate a variety of hazardous substances. While specific data for this compound is limited, by analogy with related compounds, it is clear that its thermal degradation warrants careful management and control. The analytical methods outlined in this guide, particularly TGA-EGA and Py-GC-MS, are essential tools for characterizing the decomposition products and assessing the associated risks. Given the potential for the formation of highly toxic byproducts such as PCDDs and PCDFs, it is imperative that any thermal treatment of this compound is conducted under controlled conditions with appropriate off-gas treatment. Further research is needed to generate specific quantitative data for the decomposition of this compound to allow for more precise risk assessments.

References

A Technical Guide to the Role of 2-Chloroaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloroaniline hydrochloride serves as a fundamental building block in the landscape of organic synthesis, rather than a compound with a biological mechanism of action. Its utility is defined by the reactivity of its aromatic amine and chloro-substituted phenyl ring. This technical guide elucidates the primary synthetic pathways where this compound is a key precursor, focusing on its application in the synthesis of pharmaceuticals, agrochemicals, and dyes. We will detail the mechanisms of its most critical transformations—diazotization, Sandmeyer reactions, and azo coupling—and provide quantitative data and experimental protocols to support laboratory applications.

Core Reactivity and Synthetic Role

This compound is the salt form of 2-chloroaniline, making it more stable and water-soluble for certain applications.[1][2] In synthetic protocols, it is often neutralized in situ to liberate the free amine, 2-chloroaniline. Its chemical versatility stems from two main reactive sites:

  • The Amino (-NH₂) Group: This is the primary center of reactivity. It can be acylated for protection or, more importantly, converted into a diazonium salt (-N₂⁺). This diazonium intermediate is highly versatile and is the gateway to a multitude of functional group transformations on the aromatic ring.

  • The Aromatic Ring: The chlorine atom and the amino group direct the positions of further electrophilic aromatic substitution reactions. The chlorine atom is a deactivating, ortho-, para-directing group, while the amino group is a strongly activating, ortho-, para-directing group.

Its principal application is as a foundational component for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), herbicides like Chlorsulfuron, and a variety of pigments and dyes.

Key Synthetic Transformations and Mechanisms

The most significant reaction involving 2-chloroaniline is diazotization, which converts the primary aromatic amine into a diazonium salt. This intermediate is typically not isolated and is used directly in subsequent reactions.

Diazotization of 2-Chloroaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0–5°C) to prevent the decomposition of the unstable diazonium salt.[3][4]

The mechanism involves several steps:

  • Formation of the nitrosating agent (e.g., nitrosylsulfuric acid in a sulfuric acid medium).[5][6]

  • Electrophilic attack of the nitrosating agent on the nitrogen atom of the free 2-chloroaniline.[5][7]

  • A series of proton transfers and elimination of a water molecule to form the 2-chlorobenzenediazonium ion.

Diazotization_Mechanism cluster_reactants Step 1: Formation of Nitrosating Agent cluster_reaction Step 2: Nucleophilic Attack and Diazonium Formation NaNO2 NaNO₂ NOHSO4 NOHSO₄ (Nitrosylsulfuric Acid) NaNO2->NOHSO4 + H₂SO₄ H2SO4 2 H₂SO₄ H2SO4->NOHSO4 NaHSO4 NaHSO₄ H2O H₂O Aniline 2-Chloroaniline Intermediate1 Intermediate Aniline->Intermediate1 + NOHSO₄ Diazonium 2-Chlorobenzenediazonium Ion Intermediate1->Diazonium - H₂O, - HSO₄⁻

Caption: Mechanism of 2-Chloroaniline Diazotization.

The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that uses the 2-chlorobenzenediazonium salt generated above. It involves the substitution of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst or reagent.[8][9] This reaction is a cornerstone of aromatic chemistry as it allows for the introduction of functional groups that are not easily installed by direct electrophilic aromatic substitution.[10][11]

The mechanism is a radical-nucleophilic aromatic substitution (SRNAr):

  • A single electron is transferred from the copper(I) catalyst to the diazonium ion.

  • This transfer reduces the diazonium ion, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical.[9]

  • The aryl radical then abstracts a halide or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[8]

Sandmeyer_Mechanism Diazonium Ar-N₂⁺ ArylRadical Ar• Diazonium->ArylRadical + Cu(I)X (Single Electron Transfer) CuX Cu(I)X CuX2 Cu(II)X₂ CuX->CuX2 Oxidation N2 N₂ (gas) ArylRadical->N2 Loss of N₂ Product Ar-X ArylRadical->Product + Cu(II)X₂ CuX2->CuX Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Sandmeyer Reaction.

Azo Coupling for Dye Synthesis

If a nucleophile rich in electrons, such as phenol or another aniline, is added to the diazonium salt solution, an azo coupling reaction occurs. This reaction forms an azo compound (Ar-N=N-Ar'), which are often intensely colored and form the basis of many azo dyes.[3][12] The diazonium ion acts as an electrophile, attacking the electron-rich aromatic ring of the coupling partner.

Azo_Coupling Diazonium 2-Cl-Ar-N₂⁺ (Electrophile) AzoDye Azo Dye (e.g., 4-((2-chlorophenyl)diazenyl)phenol) Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Phenol (Nucleophile) Coupler->AzoDye

Caption: Azo Coupling Reaction to Synthesize an Azo Dye.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various synthetic procedures involving 2-chloroaniline and its derivatives.

Table 1: Synthesis of 2-Chloroaniline

Starting Material Key Reagents Temperature (°C) Reported Yield Reported Purity Reference
2-Chloronitrobenzene Iron powder, HCl, Water 90 Up to 97.2% Up to 99.99% [13][14]

| 2-Chloronitrobenzene | H₂, Noble metal catalyst | N/A | High | High |[14] |

Table 2: Key Reactions of 2-Chloroaniline

Reaction Substrates Key Reagents/Catalyst Temperature (°C) Product Reported Yield Reference
Diazotization/Azo Coupling 2-Amino-5-mercapto-1,3,4-thiadiazole, 2-Chloroaniline H₂SO₄, NaNO₂, Acetic Acid 0-5 Disazo Dye Intermediate N/A [3]
Methylation 2-Chloroaniline tert-Butyl lithium, Methyl bromide N/A 2-Chloro-6-methylaniline 65.9% [15]
Azo Coupling 2-Chloroaniline, Phenol NaNO₂, HCl 0-5 4-((2-chlorophenyl)diazenyl)phenol N/A [12]

| Condensation | this compound, Formaldehyde | Microchannel reactor | N/A | 3,3'-dichloro-4,4'-diaminodiphenylmethane | >95% Purity |[13] |

Experimental Protocols

Detailed Protocol: Synthesis of a Diazo Dye from 2-Chloroaniline

This protocol is a representative example of a two-step synthesis involving diazotization followed by azo coupling, adapted from literature procedures.[3]

Objective: To synthesize an intermediate diazo compound, 2-mercapto-1,3,4-thiadiazoleazo-4-amino-3-chlorobenzene.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (starting material for first diazonium salt)

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sulfamic acid

  • 2-Chloroaniline

  • Acetic acid

  • Water, Ice

Workflow Diagram:

Experimental_Workflow cluster_diazotization1 Part A: Diazotization of Thiadiazole cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation and Purification A1 Mix Thiadiazole, NaNO₂, H₂O A2 Cool to 0-5°C A1->A2 A3 Add conc. H₂SO₄ A2->A3 A4 Stir for 30 min A3->A4 A5 Quench excess HNO₂ with Sulfamic Acid A4->A5 B2 Add Diazonium Salt Solution from Part A dropwise A5->B2 B1 Dissolve 2-Chloroaniline in Acetic Acid B1->B2 B3 Stir for 2 hours C1 Filter the Precipitate B3->C1 C2 Wash with Water C1->C2 C3 Air Dry the Product C2->C3

Caption: General Experimental Workflow for Azo Dye Synthesis.

Procedure:

Part A: Preparation of the First Diazonium Salt

  • In a suitable reaction vessel, create a mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (0.045 mol), sodium nitrite (0.058 mol), and 15 mL of water.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add 6 mL of concentrated sulfuric acid, ensuring the temperature remains between 0-5°C.

  • Continue stirring the mixture at this temperature for 30 minutes.

  • To remove any excess nitrous acid, add a small amount of sulfamic acid until fizzing ceases. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with 2-Chloroaniline

  • In a separate beaker, dissolve 5 mL of 2-chloroaniline in 6 mL of acetic acid.

  • While stirring vigorously, add the cold diazonium salt solution from Part A dropwise to the 2-chloroaniline solution.

  • Continue to stir the reaction mixture for 2 hours. A precipitate of the dye should form.

Part C: Product Isolation

  • Isolate the dye product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acids and salts.

  • Dry the product in air or in a desiccator.

Conclusion

This compound is a crucial and versatile intermediate in organic synthesis. Its value lies not in a biological mechanism of action, but in its chemical reactivity, which allows for its conversion into a wide array of valuable compounds. The transformation of its amino group into a diazonium salt opens up a rich field of subsequent reactions, including the Sandmeyer and azo coupling reactions, which are indispensable in the pharmaceutical, agrochemical, and dye industries. Understanding the mechanisms, reaction conditions, and protocols associated with 2-chloroaniline is essential for researchers and professionals aiming to leverage this foundational chemical for the development of novel molecules.

References

Computational Analysis of 2-Chloroaniline Hydrochloride: A Technical Guide to Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to study the molecular geometry of 2-Chloroaniline hydrochloride. Given the role of substituted anilines in medicinal chemistry and materials science, understanding their structural parameters at a quantum-mechanical level is crucial for predicting their interactions, reactivity, and solid-state packing. This document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes the research workflow.

Introduction to the Molecular System

This compound is the salt formed by the protonation of the amino group of 2-chloroaniline. This protonation significantly alters the electronic and structural characteristics of the molecule compared to its neutral counterpart. The system consists of the 2-chloroanilinium cation (C₆H₇ClN⁺) and a chloride anion (Cl⁻). Computational studies focus on the geometry of the 2-chloroanilinium cation, as it dictates the molecule's fundamental conformational preferences and intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible means to determine the equilibrium geometry of such molecules. These theoretical calculations provide valuable insights into bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography and solid-state NMR spectroscopy.

Computational and Experimental Protocols

The determination of the molecular geometry of this compound is typically achieved through a combination of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

A common and robust method for geometry optimization is DFT. The protocol described here is representative of a standard approach for this type of molecule.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Initial Structure Creation: The initial 3D structure of the 2-chloroanilinium cation is built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used for the initial guess.

  • Method and Basis Set Selection: A widely used and reliable combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The "B3LYP" functional accounts for electron correlation, while the "6-311++G(d,p)" basis set provides sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (++) for anions and non-bonding interactions, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Geometry Optimization: A full geometry optimization is performed on the 2-chloroanilinium cation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. The calculation is considered converged when the forces and displacement of atoms fall below a defined threshold.

  • Frequency Analysis: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

Experimental Protocol: Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion and then irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data. The final output provides precise atomic coordinates, from which bond lengths, angles, and details of the crystal packing can be derived.

Data Presentation: Calculated Molecular Geometry

The following tables present illustrative quantitative data for the DFT-optimized molecular geometry of the 2-chloroanilinium cation, calculated at the B3LYP/6-311++G(d,p) level of theory. The atom numbering scheme is provided in the workflow diagram below.

Table 1: Selected Bond Lengths for 2-Chloroanilinium Cation

BondAtom 1Atom 2Length (Å)
C-ClC2Cl71.745
C-NC1N81.460
C-C (ring)C1C21.390
C-C (ring)C2C31.392
C-C (ring)C3C41.388
C-C (ring)C4C51.391
C-C (ring)C5C61.389
C-C (ring)C6C11.393
N-HN8H91.025
N-HN8H101.025
N-HN8H111.025
C-HC3H121.085

Table 2: Selected Bond Angles for 2-Chloroanilinium Cation

AngleAtom 1Atom 2Atom 3Angle (°)
C-C-ClC1C2Cl7119.5
C-C-NC2C1N8120.5
C-C-C (ring)C6C1C2119.8
C-C-C (ring)C1C2C3120.2
H-N-HH9N8H10109.5
C-N-HC1N8H9109.5

Table 3: Selected Dihedral Angles for 2-Chloroanilinium Cation

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
C-C-C-ClC6C1C2Cl7180.0
C-C-C-NC3C2C1N8180.0
H-N-C-CH9N8C1C260.0
H-N-C-CH10N8C1C6-60.0

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a computational study of the molecular geometry of this compound, integrating theoretical calculations with potential experimental validation.

Computational_Workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation (DFT) cluster_analysis 3. Data Analysis cluster_exp 4. Experimental Validation (Optional) mol_build Build Initial Structure (2-Chloroanilinium Cation) atom_labeling Define Atom Numbering (e.g., C1-C6, Cl7, N8...) mol_build->atom_labeling method Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) atom_labeling->method geom_opt Geometry Optimization (Minimize Energy) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Geometric Data (Bond Lengths, Angles) verify_min->extract_data gen_tables Generate Data Tables extract_data->gen_tables compare Compare Calculated vs. Experimental Data extract_data->compare xrd X-ray Crystallography xrd->compare nmr Solid-State NMR nmr->compare

Caption: Workflow for computational analysis of 2-chloroanilinium molecular geometry.

Conclusion

Computational studies, particularly those employing Density Functional Theory, provide a robust and insightful framework for determining the molecular geometry of systems like this compound. The B3LYP functional paired with the 6-311++G(d,p) basis set offers a reliable level of theory for optimizing the structure of the 2-chloroanilinium cation. The resulting geometric parameters—bond lengths, angles, and dihedrals—are fundamental to understanding the molecule's steric and electronic properties. While this guide presents illustrative data, the outlined protocols serve as a standard for obtaining precise theoretical results, which can be further validated against experimental data to build a comprehensive molecular profile for applications in drug design and materials science.

A Theoretical Deep Dive: Quantum Chemical Calculations of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations pertaining to 2-chloroaniline hydrochloride, a compound of interest in various chemical and pharmaceutical domains. While direct, comprehensive computational studies on the hydrochloride salt are limited in publicly accessible literature, this guide leverages detailed theoretical analyses of the parent compound, 2-chloroaniline, to infer and understand the properties of its protonated form. By examining the foundational molecule, we can project the geometric, vibrational, and electronic alterations that arise upon protonation, offering valuable insights for researchers.

Introduction to Quantum Chemical Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug development.[1] These methods allow for the precise modeling of molecular structures, the prediction of spectroscopic properties, and the analysis of electronic characteristics that govern a molecule's reactivity and interactions. For a molecule like this compound, these calculations can elucidate its stable conformation, vibrational modes observable in FT-IR and Raman spectroscopy, and the frontier molecular orbitals (HOMO and LUMO) that are critical for understanding its chemical behavior.

This guide will detail the established computational protocols for analyzing chloroaniline and its derivatives, present the key quantitative data in a structured format, and provide visualizations to clarify complex relationships and workflows.

Computational Methodology

The data and analyses presented herein are based on computational methods consistently reported in the scientific literature for aniline and its derivatives. These protocols provide a reliable framework for understanding the properties of 2-chloroaniline and, by extension, its hydrochloride salt.

Experimental Protocols:

The primary computational approach for molecules of this nature is Density Functional Theory (DFT), renowned for its balance of accuracy and computational efficiency.[1][2]

  • Software: Calculations are typically performed using the Gaussian suite of programs.[2]

  • Method: The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is most commonly employed.[1]

  • Basis Set: The 6-311++G(d,p) basis set is frequently used, providing a robust description of the electronic structure for all atoms, including polarization and diffuse functions to accurately model electron distribution.[1][2]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation without any imaginary frequencies.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated from the optimized geometry to predict the infrared and Raman spectra. These calculated frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, ionization potential, electron affinity, and other key reactivity descriptors.[3]

G Computational Workflow for this compound Analysis cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Analysis & Output cluster_results Results mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt vib_freq Vibrational Frequencies geom_opt->vib_freq elec_prop Electronic Properties (HOMO-LUMO) geom_opt->elec_prop spectra Simulated Spectra vib_freq->spectra reactivity Reactivity Descriptors elec_prop->reactivity tables Data Tables spectra->tables reactivity->tables

Caption: Computational workflow for theoretical analysis.

Data Presentation: Theoretical Results for 2-Chloroaniline

The following tables summarize the key quantitative data obtained from DFT calculations on 2-chloroaniline, which serves as a proxy for its hydrochloride salt. The atom numbering scheme used in the tables is provided in the diagram below.

Caption: Atom numbering scheme for 2-chloroaniline.
Optimized Geometrical Parameters

The following table presents a selection of optimized bond lengths and angles for 2-chloroaniline, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.405
C2-C31.391
C3-C41.397
C4-C51.396
C5-C61.392
C6-C11.404
C1-N71.401
C2-Cl81.745
N7-H91.012
**Bond Angles (°) **C6-C1-C2119.5
C1-C2-C3120.8
C2-C3-C4119.5
C3-C4-C5120.3
C4-C5-C6120.3
C5-C6-C1119.6
C2-C1-N7121.3
C1-N7-H9113.4
Vibrational Frequencies

A comparison of calculated (scaled) and experimental vibrational frequencies for key functional groups of 2-chloroaniline provides validation for the computational model.

Vibrational ModeCalculated (Scaled) cm⁻¹Experimental cm⁻¹
N-H Asymmetric Stretch34853480
N-H Symmetric Stretch33953390
C-H Aromatic Stretch3060-31003050-3100
C=C Aromatic Stretch16151618
N-H Scissoring16001602
C-N Stretch12801275
C-Cl Stretch750755
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for predicting the chemical reactivity of a molecule. The energies of these orbitals and the resulting energy gap are summarized below for 2-chloroaniline.

ParameterCalculated Value (eV)
HOMO Energy-5.42
LUMO Energy-0.68
Energy Gap (ΔE) 4.74

Discussion: From 2-Chloroaniline to its Hydrochloride

The protonation of the amino group in 2-chloroaniline to form the hydrochloride salt induces significant changes in the molecule's geometry, vibrational spectra, and electronic properties.

  • Geometric Changes: Upon protonation, the -NH2 group becomes -NH3+. This changes the hybridization of the nitrogen atom, leading to a tetrahedral geometry around it. The C1-N7 bond length is expected to slightly decrease due to the increased positive charge on the nitrogen, and the N-H bond lengths will adjust.

  • Vibrational Frequency Shifts: The most notable change in the vibrational spectrum will be the appearance of new N-H stretching and bending modes for the -NH3+ group, typically at higher frequencies than the -NH2 modes. The original N-H stretching vibrations will be replaced by the characteristic broad absorptions of an ammonium salt.

  • Electronic Property Alterations: The introduction of a positive charge on the anilinium ion will have a profound effect on the electronic structure. Both the HOMO and LUMO energy levels are expected to be significantly lowered (more negative). This is because the positive charge makes it more difficult to remove an electron (higher ionization potential, thus lower HOMO) and easier to accept an electron (higher electron affinity, thus lower LUMO). The overall HOMO-LUMO energy gap may also change, which would directly impact the molecule's reactivity and electronic transitions.

Caption: Expected property changes upon protonation.

Conclusion

This technical guide has outlined the standard quantum chemical methodologies for the analysis of this compound and presented detailed computational data for its parent molecule, 2-chloroaniline. The provided tables of optimized geometrical parameters, vibrational frequencies, and electronic properties for 2-chloroaniline offer a robust baseline for understanding its molecular characteristics.

Furthermore, the discussion on the effects of protonation provides a logical framework for predicting the properties of this compound. The anticipated shifts in geometry, the emergence of new vibrational modes, and the lowering of frontier orbital energies are critical considerations for researchers working with this compound. The integration of these theoretical insights can guide experimental design, aid in the interpretation of spectroscopic data, and inform the development of new applications in the pharmaceutical and chemical industries. Future dedicated computational studies on the hydrochloride salt would be beneficial to further refine these predictions.

References

Methodological & Application

Application Notes and Protocols: 2-Chloroaniline Hydrochloride as a Precursor in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroaniline hydrochloride is a vital aromatic amine salt widely utilized as a precursor, or diazo component, in the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-), which form the chromophore.[1] The synthesis is typically a two-step process: the diazotization of a primary aromatic amine (in this case, 2-chloroaniline) followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2] The resulting dyes have broad applications in the textile, polymer, and rubber industries. This document provides detailed protocols for the synthesis of azo dyes using this compound and summarizes key performance data.

General Synthetic Pathway

The synthesis of azo dyes from this compound follows a well-established two-stage reaction pathway. The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating an acidic solution of this compound with sodium nitrite at low temperatures (0–5°C).[3] The resulting diazonium salt is a reactive intermediate that serves as an electrophile in the second stage: the azo coupling reaction. In this step, the diazonium salt reacts with a coupling component (an activated aromatic compound) to form the stable azo dye.[2]

G cluster_0 General Workflow A 2-Chloroaniline Hydrochloride B Diazonium Salt (Intermediate) A->B Diazotization (NaNO₂, HCl, 0-5°C) D Azo Dye (Final Product) B->D Azo Coupling C Coupling Component C->D

General workflow for azo dye synthesis.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-chlorobenzenediazonium chloride salt, the key reactive intermediate for the coupling reaction. The reaction must be maintained at low temperatures (0–5°C) as diazonium salts are unstable at higher temperatures.[2]

G cluster_0 Diazotization Workflow A Dissolve 2-Chloroaniline HCl in concentrated HCl B Cool mixture to 0-5°C in an ice bath A->B C Slowly add aqueous Sodium Nitrite (NaNO₂) solution B->C D Stir for 20-30 minutes at 0-5°C C->D E Freshly prepared Diazonium Salt Solution D->E

Workflow for the diazotization of 2-chloroaniline.

Materials:

  • 2-Chloroaniline (or its hydrochloride salt)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a solution by dissolving one molar equivalent of 2-chloroaniline in 2.5-3 molar equivalents of concentrated hydrochloric acid and a small amount of water. If starting with this compound, dissolve it in a mixture of water and hydrochloric acid.[4]

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0–5°C. Stir continuously with a magnetic stirrer.[5]

  • In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold this compound solution over 30-45 minutes.[5] It is critical to maintain the reaction temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.[6]

  • The resulting pale-yellow solution of 2-chlorobenzenediazonium chloride is used immediately in the subsequent coupling reaction.[5]

Protocol 2: Synthesis of 4-((2-chlorophenyl)diazenyl)phenol (Azo Coupling)

This protocol details the coupling of the previously prepared 2-chlorobenzenediazonium chloride with phenol to produce an azo dye.[7] The coupling reaction is an electrophilic aromatic substitution, where the electron-rich phenol ring attacks the diazonium ion.[3]

G cluster_0 Azo Coupling Reaction Scheme reagents 2-Chlorobenzenediazonium Chloride + Phenol (in NaOH solution) conditions Stir at 0-5°C reagents->conditions product Precipitate of 4-((2-chlorophenyl)diazenyl)phenol conditions->product workup Filter, Wash with cold water, and Dry product->workup final Purified Azo Dye workup->final

Reaction scheme for the synthesis of an azo dye.

Materials:

  • Freshly prepared 2-chlorobenzenediazonium chloride solution (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of phenol in a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline phenol solution with continuous, efficient stirring.[8]

  • Maintain the temperature below 5°C throughout the addition. A colored precipitate of the azo dye should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.

  • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[9]

  • Dry the purified product in a vacuum oven at 60-70 °C.[8]

Protocol 3: Synthesis of a Disazo Dye Intermediate

2-Chloroaniline can also be used as a coupling component to create intermediate compounds that are subsequently diazotized again to form disazo dyes. This protocol describes the synthesis of 2-mercapto-1,3,4-thiadiazoleazo-4-amino-3-chlorobenzene, an intermediate used in the production of disazo dyes.[10][11]

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 2-Chloroaniline

  • Acetic Acid

  • Distilled Water

  • Ice

Procedure:

  • Diazotization: Add concentrated sulfuric acid (6 mL) to a mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (8.0 g) and sodium nitrite (4.0 g) in water (15 mL) while maintaining the temperature at 0-5°C. Stir for 30 minutes.[10]

  • Coupling: Prepare a solution of 2-chloroaniline (5 mL) in acetic acid (6 mL).[10]

  • Add the diazonium salt solution from step 1 dropwise to the 2-chloroaniline solution and stir for 2 hours.[10]

  • Isolation: Isolate the resulting dye intermediate by filtration, wash thoroughly with water, and dry in the air.[10] This intermediate can then be diazotized again and coupled with another component to form the final disazo dye.

Data Presentation

Quantitative data from various studies are summarized below to provide an overview of typical yields and performance characteristics of dyes synthesized from 2-chloroaniline.

Table 1: Synthesis Parameters and Reported Yields

Starting MaterialCoupling ComponentReactionReported Yield (%)Reference
N-(2-chlorophenyl)acetamideEthylmagnesium bromideN-deacylation to 2-chloroaniline HCl78%[12]
2,3-dichloroanilineMethacroleinDiazotization/Coupling80%[13]
2-chloroanilineVariousDisazo Dye Synthesis56%[9]
o-nitrochlorobenzeneIron Powder ReductionSynthesis of o-chloroaniline97.2%[4]

Table 2: Fastness Properties of Dyes Derived from 2-Chloroaniline on Different Fibers

Dye TypeFiberLight Fastness RatingWash Fastness RatingPerspiration Fastness RatingReference
Disazo AnalogPolyester (PET)4 to 5--[9]
DisazoAcrylicGoodExcellentExcellent[11]
DisazoNylonGoodExcellentExcellent[11]
DisazoNylon 66GoodGood-[6]

References

Application of 2-Chloroaniline Hydrochloride in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloroaniline hydrochloride, a salt of the aromatic amine 2-chloroaniline, serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical reactivity, particularly at the amino group, allows for its incorporation into complex molecular scaffolds, leading to the formation of key precursors for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of 1-(2-chlorophenyl)piperazine, a vital building block for several drugs.

Application in the Synthesis of 1-(2-Chlorophenyl)piperazine

1-(2-Chlorophenyl)piperazine is a key intermediate in the synthesis of several pharmaceutical drugs, including the atypical antipsychotic Aripiprazole. The synthesis of this intermediate can be achieved through the reaction of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride. While many procedures utilize 2-chloroaniline as the free base, the hydrochloride salt can also be employed, often with in-situ neutralization or under conditions that facilitate the reaction of the free amine.

Logical Workflow for the Synthesis of 1-(2-Chlorophenyl)piperazine Hydrochloride:

2-Chloroaniline 2-Chloroaniline Reaction Reaction 2-Chloroaniline->Reaction Bis(2-chloroethyl)amine_hydrochloride Bis(2-chloroethyl)amine_hydrochloride Bis(2-chloroethyl)amine_hydrochloride->Reaction 1-(2-Chlorophenyl)piperazine_hydrochloride_crude 1-(2-Chlorophenyl)piperazine_hydrochloride_crude Reaction->1-(2-Chlorophenyl)piperazine_hydrochloride_crude Purification Purification 1-(2-Chlorophenyl)piperazine_hydrochloride_crude->Purification 1-(2-Chlorophenyl)piperazine_hydrochloride_pure 1-(2-Chlorophenyl)piperazine_hydrochloride_pure Purification->1-(2-Chlorophenyl)piperazine_hydrochloride_pure

Caption: Synthetic workflow for 1-(2-chlorophenyl)piperazine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chlorophenyl)piperazine Hydrochloride

This protocol describes a general method for the synthesis of 1-(2-chlorophenyl)piperazine hydrochloride from 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 2-Chloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Sulfolane (or another high-boiling solvent like xylene)

  • Acetone

  • Appropriate reaction vessel with a condenser and stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction vessel, combine 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as sulfolane.

  • Heat the reaction mixture to a temperature between 120°C and 220°C. The optimal temperature may vary depending on the solvent and scale of the reaction.

  • Maintain the reaction at this temperature for several hours (typically 14-24 hours), monitoring the progress by a suitable analytical method like HPLC or TLC.

  • After the reaction is complete, cool the mixture to approximately 45°C.

  • Dilute the cooled reaction mixture with acetone and further cool to 0-5°C to precipitate the product.

  • Maintain the mixture at this temperature for at least one hour to ensure complete precipitation.

  • Collect the precipitated solid by filtration and wash the filter cake with chilled acetone.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 60°C) to obtain the crude 1-(2-chlorophenyl)piperazine hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol or a mixture of methanol and water, to yield a product with a purity of over 99.5%.

Quantitative Data:

ParameterValueReference
Starting Materials
2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride mass ratio1 : 0.8-2.0[1]
Reaction Conditions
Reaction Temperature120-220 °C[1]
Product Characteristics
Yield> 59.5%[1]
Purity (HPLC)> 99.5%[1]

Note: The provided data is for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, a structurally similar compound. The reaction conditions and expected outcomes for 1-(2-chlorophenyl)piperazine hydrochloride are anticipated to be comparable.

Application in the Synthesis of Aripiprazole

1-(2-Chlorophenyl)piperazine is a key intermediate for the synthesis of Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. Although the core piperazine intermediate for Aripiprazole is 1-(2,3-dichlorophenyl)piperazine, the synthesis of related piperazine-containing pharmaceuticals can utilize 1-(2-chlorophenyl)piperazine derived from this compound.

Signaling Pathway of Aripiprazole:

Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its therapeutic effects.

cluster_Aripiprazole Aripiprazole cluster_Receptors Receptors cluster_Effects Downstream Effects Aripiprazole Aripiprazole D2_Receptor Dopamine D2 Receptor Aripiprazole->D2_Receptor Partial Agonist 5HT1A_Receptor Serotonin 5-HT1A Receptor Aripiprazole->5HT1A_Receptor Partial Agonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Aripiprazole->5HT2A_Receptor Antagonist Dopaminergic_Modulation Modulation of Dopaminergic Activity D2_Receptor->Dopaminergic_Modulation Serotonergic_Modulation Modulation of Serotonergic Activity 5HT1A_Receptor->Serotonergic_Modulation 5HT2A_Receptor->Serotonergic_Modulation Therapeutic_Effect Antipsychotic & Mood-Stabilizing Effects Dopaminergic_Modulation->Therapeutic_Effect Serotonergic_Modulation->Therapeutic_Effect

Caption: Simplified signaling pathway of Aripiprazole.

This compound is a valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its application in the preparation of 1-(2-chlorophenyl)piperazine highlights its importance in the production of complex APIs. The provided protocols and data serve as a guide for researchers and professionals in the field of drug development, offering a foundation for the synthesis and further derivatization of these critical pharmaceutical building blocks. Careful control of reaction conditions is essential to ensure high yields and purity of the final intermediates.

References

2-Chloroaniline Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroaniline hydrochloride is a versatile aromatic amine that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties make it a valuable synthon for the construction of diverse heterocyclic scaffolds found in numerous therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of anticancer and antipsychotic drugs.

Applications in Medicinal Chemistry

The 2-chloroaniline moiety is incorporated into the structures of various pharmaceuticals, contributing to their desired pharmacological activities. Its presence can influence factors such as metabolic stability, target binding affinity, and overall pharmacokinetic properties. Notable applications include its use in the development of kinase inhibitors for cancer therapy and in the synthesis of neuroleptic agents.

Anticancer Agents: Indolo[2,3-b]quinolines

Derivatives of 2-chloroaniline have shown significant promise as anticancer agents. One such class of compounds is the indolo[2,3-b]quinolines. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, synthesized from a 2-chloroaniline precursor, has demonstrated potent cytotoxic activity against various cancer cell lines. This activity is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]

Antipsychotic Agents: Aripiprazole

While not a direct derivative of 2-chloroaniline, the synthesis of the atypical antipsychotic drug Aripiprazole involves a key intermediate, 1-(2,3-dichlorophenyl)piperazine. The synthesis of this intermediate often starts from 2,3-dichloroaniline, highlighting the importance of chloro-substituted anilines in the preparation of complex central nervous system (CNS) active drugs. The synthetic strategies employed for these compounds can be adapted for derivatives of 2-chloroaniline.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a 2-chloroaniline-derived indolo[2,3-b]quinoline derivative against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 49HCT116 (Colon Cancer)0.35[1]
Compound 49Caco-2 (Colon Cancer)0.54[1]
Compound 49PANC-1 (Pancreatic Cancer)>50[1]
Compound 49SMMC-7721 (Liver Cancer)>50[1]
Compound 49AGS (Gastric Cancer)>50[1]
NeocryptolepineHCT116 (Colon Cancer)6.26[1]
5-FluorouracilCaco-2 (Colon Cancer)>50[1]

Compound 49: 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-8-methoxy-5H-indolo[2,3-b]quinoline (Precursor to Compound 49)

This protocol is adapted from the synthesis of related indolo[2,3-b]quinoline systems.

Materials:

  • This compound

  • 2-Bromo-5-methoxy-N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Formic acid

Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), 2-bromo-5-methoxy-N-methylaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (3.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the diarylamine intermediate.

  • Pictet-Spengler Cyclization:

    • Dissolve the purified diarylamine intermediate (1.0 mmol) in formic acid (5 mL).

    • Heat the solution at 100 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.

Protocol 2: General Procedure for the Preparation of 2-Chloroaniline from 2-Chloronitrobenzene

This is a standard reduction protocol to obtain the free base 2-chloroaniline, which can then be converted to its hydrochloride salt.[2]

Materials:

  • 2-Chloronitrobenzene

  • Iron filings

  • Concentrated hydrochloric acid

  • Water

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene (1.0 eq).

  • Prepare a mixture of water and concentrated hydrochloric acid.

  • Add the acidic solution and iron filings to the reaction flask.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 6-8 hours. The reaction is exothermic, so initial heating may be sufficient to sustain it.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and basify it with a sodium hydroxide solution to precipitate iron salts and liberate the free aniline.

  • Isolate the 2-chloroaniline by steam distillation.

  • Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

  • For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.

  • To prepare the hydrochloride salt, dissolve the purified 2-chloroaniline in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete. Filter and dry the resulting solid.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound49 2-Chloroaniline Derivative (Compound 49) Compound49->PI3K Inhibits Compound49->AKT Inhibits Compound49->mTORC1 Inhibits experimental_workflow start 2-Chloroaniline Hydrochloride synthesis Synthesis of Bioactive Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis invivo In Vivo Studies lead_opt->invivo end Drug Candidate invivo->end

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their widespread industrial applications, particularly in textiles, are attributed to their facile synthesis, diverse color palette, and good stability. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.

This document provides a detailed protocol for the synthesis of azo dyes using 2-chloroaniline hydrochloride as the diazo component. The presence of the chlorine atom on the aromatic ring can influence the final color and properties of the dye. These application notes are intended to provide a comprehensive framework for the laboratory-scale synthesis and characterization of novel azo dyes for research and development purposes.

General Reaction Scheme

The synthesis of azo dyes from this compound proceeds via two key steps:

  • Diazotization: this compound is treated with sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form the highly reactive 2-chlorobenzenediazonium chloride.

  • Azo Coupling: The in-situ generated diazonium salt is then reacted with a coupling component (e.g., β-naphthol, phenol, or N,N-dimethylaniline) to form the final azo dye.

Experimental Protocols

Safety Precautions:

  • 2-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2]

  • Work in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures. Do not isolate the diazonium salt.

  • Concentrated acids and bases are corrosive. Handle with care.

Protocol 1: Synthesis of 1-(2-chlorophenylazo)-2-naphthol

This protocol describes the synthesis of a vibrant orange-red azo dye by coupling diazotized 2-chloroaniline with β-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • β-Naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • pH paper

  • Melting point apparatus

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold this compound solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution is the 2-chlorobenzenediazonium chloride.

Part B: Azo Coupling with β-Naphthol

  • In a 250 mL beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold 2-chlorobenzenediazonium chloride solution (from Part A) to the cold β-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

  • Determine the melting point and yield of the purified product.

Protocol 2: Synthesis of other Azo Dyes

The general procedure described in Protocol 1 can be adapted for the synthesis of other azo dyes by replacing β-naphthol with other coupling components.

  • For coupling with Phenol: Dissolve phenol in an aqueous sodium hydroxide solution and follow the procedure in Part B of Protocol 1.

  • For coupling with N,N-dimethylaniline: Dissolve N,N-dimethylaniline in a dilute acidic solution (e.g., dilute HCl) and follow the procedure in Part B of Protocol 1. The coupling reaction with amines is typically carried out in a weakly acidic to neutral medium.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of azo dyes using 2-chloroaniline. Please note that yields can vary based on specific reaction conditions and purification methods.

Azo Dye NameCoupling ComponentMolar Ratio (Amine:Nitrite:Coupling)Reaction Time (Diazotization)Reaction Time (Coupling)Yield (%)Reference
1-(2-chlorophenylazo)-2-naphtholβ-Naphthol1 : 1 : 115-20 min30 minGood[1]
4-((2-chlorophenyl)diazenyl)phenolPhenol1 : 1 : 1Not specifiedNot specifiedNot specified[3]

Characterization

The synthesized azo dyes can be characterized using various analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is related to its color.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Visualizations

Signaling Pathway of Azo Dye Synthesis

Azo_Dye_Synthesis_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_workup Work-up & Purification Amine 2-Chloroaniline Hydrochloride Diazonium 2-Chlorobenzenediazonium Chloride (in situ) Amine->Diazonium + NaNO₂ + HCl NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye + Diazonium Salt Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye Experimental_Workflow start Start prep_amine Prepare acidic solution of This compound start->prep_amine prep_nitrite Prepare aqueous solution of Sodium Nitrite start->prep_nitrite diazotization Diazotization: Add Nitrite solution to Amine solution at 0-5 °C prep_amine->diazotization prep_nitrite->diazotization coupling Azo Coupling: Add Diazonium salt solution to Coupling Component solution at 0-5 °C diazotization->coupling prep_coupling Prepare alkaline solution of Coupling Component (e.g., β-Naphthol) prep_coupling->coupling precipitation Precipitation of Azo Dye coupling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with cold water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Dry in vacuum oven recrystallization->drying characterization Characterization (MP, UV-Vis, IR, NMR) drying->characterization end End characterization->end

References

Application Notes and Protocols for Environmental Toxicity Studies of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroaniline hydrochloride (2-CA HCl), an aniline derivative used in the synthesis of dyes, pigments, pesticides, and rubber chemicals, is a compound of environmental concern due to its potential for release into aquatic ecosystems. Its parent compound, 2-chloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[1] When dissolved in water, this compound dissociates into the 2-chloroaniline cation and a chloride ion, making its toxicological profile in aquatic environments essentially that of 2-chloroaniline. These application notes provide a summary of its environmental toxicity and detailed protocols for assessing its impact on various aquatic organisms.

Data Presentation

The following tables summarize the acute and chronic toxicity of 2-chloroaniline to a range of aquatic organisms. This data is essential for environmental risk assessment and for establishing safe concentration limits in aquatic environments.

Table 1: Acute Toxicity of 2-Chloroaniline to Aquatic Organisms

Test OrganismEndpointDurationValue (mg/L)Reference
Pimephales promelas (Fathead Minnow)LC5096 h5.7[1]
Daphnia magna (Water Flea)EC5048 h1.8[2]
Desmodesmus subspicatus (Green Algae)ErC5072 h32[1]
Vibrio fischeri (Bacteria)EC5030 min15.7[3]

Table 2: Chronic Toxicity of 2-Chloroaniline to Aquatic Organisms

Test OrganismEndpointDurationValue (mg/L)Reference
Daphnia magna (Water Flea)NOEC (Reproduction)21 d0.032[3]
Pseudokirchneriella subcapitataNOEC (Growth Rate)48 h32[3]
Scenedesmus subspicatusEC10 (Growth Rate)72 h25[3]

Experimental Protocols

Detailed methodologies for key environmental toxicity assays are provided below. These protocols are based on internationally recognized guidelines to ensure data consistency and regulatory acceptance.

Protocol 1: Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

1. Test Organism: A recommended species is the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss). Use juvenile fish that have been acclimated to the test conditions.

2. Test Substance Preparation: Prepare a stock solution of this compound in deionized water. A series of at least five geometrically spaced test concentrations and a control are prepared by diluting the stock solution.

3. Test Procedure:

  • Place a minimum of seven fish in each test chamber containing the respective test concentration or control water.[4]
  • The exposure period is 96 hours.[4]
  • Maintain a constant temperature and a 12-16 hour photoperiod.[5]
  • Do not feed the fish during the test.
  • Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.[4]

4. Data Analysis: Calculate the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the Daphnia (EC50) after 48 hours.

1. Test Organism: Use juvenile Daphnia magna, less than 24 hours old at the start of the test.

2. Test Substance Preparation: Prepare a stock solution of this compound and a series of at least five test concentrations as described in Protocol 1.

3. Test Procedure:

  • Expose at least 20 daphnids, divided into four replicates of five, to each test concentration and a control.[3]
  • The test duration is 48 hours.[3]
  • Maintain the test vessels at a constant temperature with a defined light-dark cycle.
  • Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

4. Data Analysis: Calculate the EC50 value and its 95% confidence limits at 48 hours.

Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

1. Test Organism: A recommended species is Pseudokirchneriella subcapitata.[6]

2. Test Substance Preparation: Prepare a stock solution of this compound and a series of at least five test concentrations in a nutrient-rich algal growth medium.

3. Test Procedure:

  • Inoculate flasks containing the test solutions and controls with a low density of exponentially growing algal cells.
  • Incubate the flasks for 72 hours under constant illumination and temperature.[1]
  • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

4. Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the control. Determine the concentration that causes a 50% inhibition of growth (EC50) and the No-Observed-Effect Concentration (NOEC).

Signaling Pathways and Mechanisms of Toxicity

The toxicity of 2-chloroaniline in aquatic organisms is thought to be mediated primarily through two interconnected mechanisms: oxidative stress and genotoxicity.

Oxidative Stress Pathway

Exposure to 2-chloroaniline can lead to the generation of reactive oxygen species (ROS) within the cells of aquatic organisms. This can overwhelm the antioxidant defense systems, leading to cellular damage.

Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_damage Cellular Damage 2_CA 2-Chloroaniline ROS Increased Reactive Oxygen Species (ROS) 2_CA->ROS Induces Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) ROS->Antioxidant_Depletion Causes Enzyme_Alteration Altered Antioxidant Enzyme Activity (SOD, CAT, GST) ROS->Enzyme_Alteration Leads to Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation Causes Protein_Damage Protein Oxidation ROS->Protein_Damage Causes DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Causes

Caption: Proposed oxidative stress pathway induced by 2-Chloroaniline in aquatic organisms.

Genotoxicity Pathway

2-Chloroaniline and its metabolites can interact with DNA, leading to mutations and other genetic damage. This can have long-term consequences for the health and reproductive success of aquatic organisms.

Genotoxicity_Pathway cluster_exposure Exposure & Metabolism cluster_dna_interaction DNA Interaction cluster_cellular_consequences Cellular Consequences 2_CA 2-Chloroaniline Metabolites Reactive Metabolites (e.g., N-hydroxy-MOCA) 2_CA->Metabolites Metabolic Activation DNA_Adducts Formation of DNA Adducts Metabolites->DNA_Adducts Binds to DNA Mutations Mutations DNA_Adducts->Mutations Leads to Chromosome_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosome_Aberrations Can cause Apoptosis Cell Cycle Arrest & Apoptosis DNA_Adducts->Apoptosis Triggers

Caption: Proposed genotoxicity pathway of 2-Chloroaniline in aquatic organisms.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the environmental toxicity of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Test_Substance Characterize Test Substance (2-Chloroaniline HCl) Range_Finding Range-Finding Test Test_Substance->Range_Finding Test_Organisms Select & Culture Test Organisms Test_Organisms->Range_Finding Protocol_Selection Select Appropriate OECD Guidelines Protocol_Selection->Range_Finding Definitive_Test Definitive Toxicity Test (Acute & Chronic) Range_Finding->Definitive_Test Inform concentrations Data_Collection Record Mortalities, Immobilisation, Growth Definitive_Test->Data_Collection Analytical_Monitoring Analytical Monitoring of Test Concentrations Analytical_Monitoring->Definitive_Test Verify exposure Statistical_Analysis Calculate LC50/EC50, NOEC, LOEC Data_Collection->Statistical_Analysis Final_Report Prepare Final Report Statistical_Analysis->Final_Report

References

Analytical methods for the quantification of 2-Chloroaniline hydrochloride in water samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-2CA-WQ-V1.0

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2-Chloroaniline hydrochloride in various water samples, including drinking water, groundwater, and industrial wastewater. 2-Chloroaniline is an important industrial chemical intermediate used in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its monitoring.[2] This note details methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for this analysis. The protocols cover sample preparation, instrumental analysis, and data interpretation, tailored for researchers and professionals in environmental science and drug development.

Introduction

2-Chloroaniline (2-CA) is an aromatic amine that can enter water systems through industrial discharge or as a degradation product of various herbicides and azo dyes.[2] Its hydrochloride salt is a common form of this compound. Given its classification as a suspected carcinogen and its high toxicity to aquatic life, regulatory bodies worldwide have set stringent limits on its concentration in water.[3] Accurate quantification is therefore essential for environmental monitoring, water quality assessment, and ensuring the safety of drinking water.

This application note outlines validated methods for determining the concentration of this compound in water, focusing on GC-MS and HPLC with UV detection. These methods offer high sensitivity, selectivity, and robustness for trace-level analysis.

General Analytical Workflow

The quantification of 2-Chloroaniline from water samples typically involves several key stages, from sample collection to final data analysis. The overall process is designed to isolate the analyte from the complex sample matrix, accurately measure its concentration, and ensure the quality and reliability of the results.

G cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification A 1. Water Sample Collection B 2. pH Adjustment (to pH > 11) A->B C 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D 4. Extract Concentration (Solvent Evaporation) C->D E 5. Reconstitution in Mobile Phase / Solvent D->E F 6. GC-MS or HPLC Injection E->F Prepared Sample G 7. Chromatographic Separation F->G H 8. Analyte Detection (MS or UV) G->H I 9. Peak Integration & Identification H->I Raw Data J 10. Calibration Curve Generation I->J K 11. Concentration Calculation J->K L 12. Reporting & Validation K->L

Caption: General experimental workflow for the quantification of 2-Chloroaniline in water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of semi-volatile organic compounds like 2-Chloroaniline. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for definitive identification and quantification.

3.1. Experimental Protocol

3.1.1. Sample Preparation (Based on EPA Method 3510C - Separatory Funnel Extraction)

  • Sample Collection: Collect 1 liter of water sample in a clean glass container.

  • pH Adjustment: Adjust the sample pH to >11 with 5N Sodium Hydroxide (NaOH). Check with pH paper.

  • Extraction:

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane (DCM) to the funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.[4]

    • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

    • Drain the lower DCM layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with the appropriate solvent (e.g., DCM or hexane). The sample is now ready for GC-MS analysis.

3.1.2. Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 127 (M+)

    • Qualifier Ions: m/z 92, 65

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust alternative to GC, particularly because it often does not require derivatization for polar compounds.[3] On-line Solid-Phase Extraction (SPE) can be coupled with HPLC to automate sample preparation and improve sensitivity.[3]

4.1. Experimental Protocol

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the trapped 2-Chloroaniline with 5 mL of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the mobile phase. The sample is now ready for HPLC analysis.

4.1.2. Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode-Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of Acetonitrile and pH 3.0 Phosphate Buffer (32:68, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 239 nm.[5]

Quantitative Data Summary

The performance of analytical methods is evaluated using several key parameters. The following tables summarize typical validation data for the quantification of 2-Chloroaniline in water.

Table 1: GC-based Method Performance

ParameterMethodValueReference
Limit of Detection (LOD)GC-NPD1.4 µg/L[6]
Limit of Detection (LOD)HS-GC-MS0.03 - 0.3 µg/L[7]
Limit of Detection (LOD)GC-ECD (after bromination)0.002 - 0.007 µg/L[8]
Linearity RangeGC-ECD (after bromination)0.01 - 10 µg/L[8]
RecoveryHS-GC-MS86.0% - 131%[7]
Relative Standard Deviation (RSD)HS-GC-MS3.0% - 20%[7]

Table 2: HPLC-based Method Performance

ParameterMethodValueReference
Limit of Detection (LOD)HPLC-Amperometric Detection (after SPE)15 - 440 ng/L[8]
LinearityRP-HPLC-UVR² > 0.999[5]
RecoveryRP-HPLC-UV98% - 102%[5]
Precision (RSD)RP-HPLC-UV< 2%[5]

Method Validation and Quality Control

To ensure the reliability of results, a thorough method validation should be performed. Key validation parameters include:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank water samples to check for interferences at the retention time of 2-Chloroaniline.

  • Linearity: A calibration curve should be prepared using at least five standards of known concentrations. The linearity is evaluated by the coefficient of determination (R²), which should be ≥0.995.

  • Accuracy: Determined by spiking a blank water sample with a known amount of 2-Chloroaniline at low, medium, and high concentrations. The percent recovery should typically be within 80-120%.

  • Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should generally be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response.

A quality control (QC) sample should be run with each batch of samples to monitor the performance of the method.

References

Application Note: Gas Chromatographic Analysis of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-chloroaniline hydrochloride using gas chromatography (GC). The method involves the conversion of the hydrochloride salt to its free aniline form, followed by derivatization and subsequent analysis by GC with either a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS). This procedure is designed to offer high sensitivity and selectivity for the determination of 2-chloroaniline in various sample matrices, making it a valuable tool for quality control in pharmaceutical manufacturing and for monitoring in environmental samples.

Introduction

2-Chloroaniline is a chemical intermediate used in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. Due to its potential toxicity, a reliable and sensitive analytical method for its quantification is crucial.[1] Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-chloroaniline. However, the direct analysis of its hydrochloride salt is not feasible due to its low volatility. Furthermore, the polar nature of the free aniline can lead to poor peak shape and variability in chromatographic responses. To address these challenges, this protocol includes a neutralization step to liberate the free aniline, followed by a derivatization step to improve its chromatographic properties and enhance detector response.[2]

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis sample 2-Chloroaniline HCl Sample dissolution Dissolution in Water sample->dissolution Step 1 neutralization Neutralization (pH > 11 with NaOH) dissolution->neutralization Step 2 extraction Liquid-Liquid Extraction (Methylene Chloride) neutralization->extraction Step 3 drying Drying (Anhydrous Na2SO4) extraction->drying Step 4 concentration Concentration drying->concentration Step 5 derivatization Derivatization (Acetic Anhydride) concentration->derivatization Step 6 reconstitution Reconstitution (Toluene) derivatization->reconstitution Step 7 injection GC Injection reconstitution->injection Inject into GC separation Chromatographic Separation injection->separation detection Detection (NPD or MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for the GC analysis of this compound.

Experimental Protocols

This protocol is based on established methods for aniline analysis, such as EPA Method 8131.[3]

Reagents and Materials
  • This compound (analytical standard)

  • 2-Chloroaniline (analytical standard)

  • Methylene chloride (pesticide grade)

  • Toluene (pesticide grade)

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Acetic anhydride

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Separatory funnel (1 L)

  • Concentrator tube

  • GC vials with inserts

Standard Preparation

Stock Standard Solution (1000 mg/L): Accurately weigh approximately 10.0 mg of 2-chloroaniline and dissolve it in 10.0 mL of toluene.

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with toluene to achieve concentrations ranging from the method detection limit (MDL) to 300 times the MDL.[3]

Sample Preparation
  • Dissolution and Neutralization: Accurately weigh a sample containing this compound and dissolve it in 100 mL of deionized water in a 1 L separatory funnel. Adjust the pH of the aqueous solution to >11 with 1.0 M NaOH to ensure the complete conversion of the hydrochloride salt to the free aniline.[3]

  • Liquid-Liquid Extraction: Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh 60 mL portions of methylene chloride. Combine the three organic extracts.[1]

  • Drying: Pass the combined methylene chloride extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of acetic anhydride to the concentrated extract. Cap the vial and heat at 60°C for 30 minutes. Allow the sample to cool to room temperature.

  • Solvent Exchange: Add 1 mL of toluene and concentrate the sample to a final volume of 1.0 mL to remove any remaining methylene chloride. The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions and should be optimized for the specific instrument used.

ParameterGC-NPDGC-MS
Column SE-54 fused silica capillary (30 m x 0.25 mm)DB-5ms or HP-5ms (30 m x 0.25 mm)
Injector Temp. 250 °C250 °C
Injection Volume 1 µL, splitless1 µL, splitless
Carrier Gas HeliumHelium
Oven Program Initial: 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 minInitial: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector Nitrogen-Phosphorus Detector (NPD)Mass Spectrometer (MS)
Detector Temp. 300 °CN/A (Transfer line at 280°C)
MS Parameters N/AScan mode or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 2-chloroaniline based on this method.

ParameterExpected Value (Aqueous Matrix)Reference
Retention Time Analyte and column dependent-
Method Detection Limit (MDL) 1.4 µg/L[3][4]
Limit of Quantitation (LOQ) ~5 µg/L (estimated as 3 x MDL)[5]
Linearity Range 3 x MDL to 300 x MDL[3]
Recovery 90-110%[6]
Precision (%RSD) < 15%[6]

Conclusion

The described gas chromatographic method provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol, which includes a crucial neutralization step and a derivatization procedure, is suitable for a range of applications in the pharmaceutical and environmental sectors. The use of either NPD or MS detection allows for flexibility based on the required sensitivity and selectivity of the analysis. Proper method validation should be performed to ensure data quality and accuracy for specific sample matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloroaniline hydrochloride. 2-Chloroaniline is a significant chemical intermediate and a potential impurity in various pharmaceutical and chemical manufacturing processes. Ensuring its precise quantification is crucial for quality control and safety assessment. The described method utilizes a reverse-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid in the seamless adoption of this method in a laboratory setting.

Introduction

2-Chloroaniline and its hydrochloride salt are important industrial chemicals used in the synthesis of dyes, pigments, pesticides, and pharmaceuticals.[1] Due to its potential toxicity, including methemoglobinemia, and its classification as a hazardous substance, monitoring its presence and concentration in various matrices is of high importance.[2] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note presents a validated isocratic reverse-phase HPLC method suitable for quality control and research applications.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range. The solution should be filtered through a 0.45 µm membrane filter before injection into the HPLC system.

HPLC Method Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 240 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Results and Discussion

The developed HPLC method provides a well-resolved peak for 2-Chloroaniline with a typical retention time of approximately 4.5 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve of peak area versus concentration was linear over the range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision

The precision of the method was determined by performing six replicate injections of a standard solution. The results are expressed as the relative standard deviation (RSD).

ParameterResult
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 2.0%
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound into a placebo matrix.

ParameterResult
Recovery 98.0% - 102.0%

Troubleshooting Guide

Common issues encountered during HPLC analysis and their potential solutions are outlined in the following troubleshooting decision tree.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start HPLC Issue Observed Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Split_Peak Split Peak Start->Split_Peak RT_Shift Retention Time Shift Start->RT_Shift No_Peak No Peak Start->No_Peak High_Pressure High System Pressure Start->High_Pressure Low_Pressure Low System Pressure Start->Low_Pressure Sol_Tailing Check column health Adjust mobile phase pH Peak_Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Check for column overload Peak_Fronting->Sol_Fronting Sol_Split Check for column blockage Ensure proper sample dissolution Split_Peak->Sol_Split Sol_RT_Shift Check mobile phase composition Ensure stable column temperature RT_Shift->Sol_RT_Shift Sol_No_Peak Check injector and detector Verify sample preparation No_Peak->Sol_No_Peak Sol_High_Pressure Check for blockages in tubing or column Filter mobile phase and sample High_Pressure->Sol_High_Pressure Sol_Low_Pressure Check for leaks in the system Verify pump performance Low_Pressure->Sol_Low_Pressure

Caption: Troubleshooting decision tree for common HPLC issues.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrates excellent performance characteristics and is suitable for routine quality control analysis in industrial and research laboratories. The provided protocols and troubleshooting guide will facilitate the successful implementation of this analytical procedure.

References

Application Notes and Protocols: 2-Chloroaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroaniline hydrochloride (CAS No. 137-04-2) is the hydrochloride salt of 2-chloroaniline.[1] It is a versatile and stable crystalline solid, often appearing as white to gray flakes, which is soluble in water.[2][3][4] In organic synthesis, it serves as a crucial intermediate and a more stable, less volatile precursor to the free base, 2-chloroaniline.[1] Its applications are extensive, ranging from the synthesis of polymers and dyes to the development of complex pharmaceutical intermediates and bioactive molecules.[3][5][6] The hydrochloride form allows for easier handling and storage compared to the liquid, air-sensitive free aniline. The free base can be readily generated in situ or in a separate step by treatment with a base.

Key Synthetic Applications

Synthesis of Diaminodiphenylmethane Derivatives

A significant industrial application of this compound is in the synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane, a precursor to MOCA (4,4'-Methylenebis(2-chloroaniline)). This synthesis is typically achieved through a condensation-rearrangement reaction with formaldehyde.[7] The reaction leverages the reactivity of the aniline ring at the position para to the amino group.

Logical Workflow: Synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product & Purification A 2-Chloroaniline Hydrochloride C Condensation & Rearrangement A->C B Formaldehyde Solution B->C E Crude Product Mixture C->E Forms condensation reaction mixture D Neutralization (Base Treatment) F Purification (Oil-Water Separation, Washing) D->F Liberates free diamine E->D G 3,3'-dichloro-4,4'- diaminodiphenylmethane F->G

Caption: Workflow for MOCA precursor synthesis.

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

2-Chloroaniline, generated from its hydrochloride salt, is a common coupling partner in modern C-N and C-C bond-forming reactions, which are fundamental in medicinal chemistry and materials science.

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[8][9] 2-Chloroaniline can act as the amine component to synthesize substituted N-phenylaniline derivatives, which are key intermediates for various pharmaceuticals.[10] The reaction is known for its broad substrate scope and functional group tolerance.[11][12]

  • Suzuki-Miyaura Coupling: This powerful reaction creates a C-C bond between an organoboron species (like a boronic acid) and an aryl halide.[13][14] While 2-chloroaniline itself contains a chlorine substituent, it can also be diazotized and converted into other halides or a boronic acid to participate as either partner in the Suzuki coupling, leading to the synthesis of biaryl compounds.[15][16]

General Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_main Catalytic Cycle center Pd(0) Catalyst OA Oxidative Addition center->OA Reacts with AC Amine Coordination DP Deprotonation (Base) RE Reductive Elimination HX H-X DP->HX RE->center Regenerates Product Coupled Product (Ar-NH-Ph-Cl) RE->Product ArX Aryl Halide (Ar-X) ArX->OA Amine 2-Chloroaniline (from Hydrochloride + Base) Amine->AC

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Synthesis of Bioactive Heterocyclic Compounds

This compound is a foundational building block for a variety of heterocyclic scaffolds with significant therapeutic applications.[10]

  • Phenothiazines: These tricyclic compounds are known for their antipsychotic and antihistaminic properties.[10]

  • Carbazoles: This aromatic heterocycle is found in compounds with anticancer and anti-inflammatory activities.[10]

  • Quinolines: Substituted quinolines, synthesized from precursors like 2-chloroaniline, are used in various drug molecules.[17]

  • N-Substituted Chloroacetamides: Reaction of 2-chloroaniline with chloroacetyl chloride yields 2-chloro-N-(2-chlorophenyl)acetamide, a class of compounds investigated for antimicrobial activity.[18]

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic protocols involving 2-chloroaniline and its derivatives.

Table 1: Synthesis of 2-Chloroaniline and its Hydrochloride Salt

Product Starting Materials Key Reagents Yield Purity Reference
o-Chloroaniline o-Nitrochlorobenzene Iron powder, HCl 97.2% 99.99% [7]

| 2-Chloroaniline HCl | o-Chloroaniline | Concentrated HCl | High | N/A |[7] |

Table 2: Synthesis of 2-Chloro-N-aryl Acetamide Derivatives

Product Starting Amine Yield Melting Point (°C) Reference
2-chloro-N-(2-chlorophenyl)acetamide o-Chloroaniline 82.14% 65-67 [18]

| 2-chloro-N-(3-chlorophenyl)acetamide | m-Chloroaniline | 70.32% | 98-100 |[18] |

Experimental Protocols

Protocol 1: Preparation of this compound

This two-step protocol describes the synthesis of 2-chloroaniline followed by its conversion to the hydrochloride salt.[7]

Step 1: Reduction of o-Nitrochlorobenzene to o-Chloroaniline

  • Reaction Setup: In a suitable reaction vessel, charge o-nitrochlorobenzene, hydrochloric acid, water, and iron powder in a mass ratio of 1:0.017:0.33:1.

  • Reduction: Heat the mixture to 90°C to carry out the reduction reaction.

  • Isolation: Transfer the resulting mixture to a vacuum dryer. o-Chloroaniline and water will co-evaporate.

  • Separation: Condense the vapor to yield a mixture of crude o-chloroaniline and water, which are then separated. The crude product is further purified by fractional distillation.

Step 2: Salt Formation

  • Reaction Setup: In a 100 mL four-necked flask equipped with a stirrer, add 40 mL of water and 24 mL of concentrated hydrochloric acid (0.29 mol).

  • Addition: Slowly add 3.06 g (0.024 mol) of o-chloroaniline to the stirred acid solution.

  • Reaction: The salt formation occurs readily, yielding a solution or slurry of this compound. The product can be isolated by filtration or by evaporating the solvent.

Protocol 2: Synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane

This protocol is adapted from a continuous flow process using microchannel reactors, illustrating the core chemical transformation.[7]

  • Salt Formation: Prepare a solution of this compound by reacting o-chloroaniline with hydrochloric acid.

  • Condensation Reaction: Feed the this compound solution and a formaldehyde solution simultaneously into a condensation-rearrangement module.

  • Neutralization: The resulting reaction mixture is then treated with a base (e.g., sodium hydroxide solution) in a separate module to neutralize the acid and precipitate the product.

  • Workup and Purification: The product is isolated through oil-water separation, followed by washing of the organic layer. The final product purity is typically above 95%.[7]

Protocol 3: General Procedure for Buchwald-Hartwig Cross-Coupling

This is a general procedure for the coupling of an aryl chloride with an amine.[19]

  • Amine Preparation: In a reaction tube, dissolve this compound in a suitable solvent. Add one equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to generate the free 2-chloroaniline. The free base can be extracted into an organic solvent and dried, or used directly.

  • Reaction Setup: In a disposable tube with a screw cap and stir bar, charge Pd(dba)₂ (1 mol%), a suitable phosphine ligand (e.g., an indenylphosphine ligand, 2 mol%), the aryl halide (1.0 eq), the free 2-chloroaniline (1.2 eq), and a strong base like t-BuONa (1.4 eq).

  • Inert Atmosphere: Evacuate the tube and flush with nitrogen three times.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the required time (e.g., 24 h).

  • Workup: After cooling to room temperature, the mixture is purified by silica gel column chromatography to afford the desired N-aryl-2-chloroaniline product.

Workflow for Synthesis of this compound

A o-Nitrochlorobenzene B Reduction A->B Fe, HCl, 90°C C o-Chloroaniline (Crude) B->C D Fractional Distillation C->D E o-Chloroaniline (Pure) D->E F Salt Formation (+ Concentrated HCl) E->F G 2-Chloroaniline Hydrochloride F->G

Caption: Synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-chloroaniline hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting 2-chloroaniline to its hydrochloride salt for purification? A1: Converting 2-chloroaniline to its hydrochloride salt alters its solubility profile. The salt is often less soluble in specific solvents compared to the free base, which allows for its selective crystallization away from impurities that remain dissolved in the solvent.[1] This is a common strategy for purifying amines.

Q2: What is the fundamental principle of recrystallization? A2: Recrystallization is a purification technique for solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. Soluble impurities remain in the cold solvent (the mother liquor) and are separated by filtration.[2]

Q3: How do I select an appropriate solvent for recrystallization? A3: A good recrystallization solvent should dissolve the compound (this compound) well at high temperatures but poorly at low temperatures.[3] It should either not dissolve the impurities at all or keep them dissolved even at low temperatures.[2] For this compound, water is a suitable starting solvent as the compound is soluble in it.[4]

Troubleshooting Guide

Q1: No crystals are forming after the hot solution has cooled. What should I do? A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated or supersaturated upon cooling, crystals will not form.[2][5]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[5][6] Allow the concentrated solution to cool again.

  • The solution is supersaturated: Sometimes crystallization needs a nucleation point to begin.[6]

    • Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][7] The microscopic scratches on the glass can provide sites for crystal growth to start.

    • Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.[6][7]

Q2: An oily liquid is precipitating instead of solid crystals. How can I fix this? A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point or when cooling is too rapid.[5][6]

  • Solution 1: Reheat and add more solvent. Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly.[6][7] Insulating the flask can help promote slow cooling.[8]

  • Solution 2: Change the solvent system. If the problem persists, the chosen solvent's boiling point may be too high. Consider using a different solvent or a mixed-solvent system.[6]

Q3: My final yield of purified crystals is very low. How can I improve recovery? A3: A low yield indicates that a significant portion of your product was lost during the process.[7]

  • Cause 1: Using excessive solvent. Too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[2][7]

    • Solution: Always use the minimum amount of hot solvent required to just dissolve the crude solid.[2] You can try to recover a second crop of crystals by evaporating some solvent from the mother liquor.[6]

  • Cause 2: Premature crystallization. The product may have crystallized in the funnel during hot filtration.[7]

    • Solution: Use a pre-heated short-stemmed or stemless funnel for hot filtration and perform the filtration step as quickly as possible.[6] Adding a small excess of hot solvent before filtering can also help prevent this.

  • Cause 3: Improper washing. Washing the collected crystals with warm or excessive amounts of solvent will dissolve some of your product.[2]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6]

Q4: The recrystallized crystals are still colored. How do I remove the color? A4: A persistent color indicates the presence of colored impurities.

  • Solution: Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution before the filtration step.[6] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.[6] Filter the hot solution using a fluted filter paper to remove the charcoal along with any other insoluble impurities.

Q5: The purity of the product has not improved significantly. What went wrong? A5: This suggests that the chosen recrystallization conditions are not effectively separating the impurities.

  • Cause 1: Inappropriate solvent choice. The impurities may have a similar solubility profile to your product in the chosen solvent.[6]

    • Solution: You will need to perform solvent screening to find a more suitable solvent or a mixed-solvent system where the solubility of the product and impurities differ significantly.[6]

  • Cause 2: Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice.[6][8]

    • Solution: Ensure the solution cools slowly to allow for the formation of well-ordered, pure crystals.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
CAS Number 137-04-2
Molecular Formula C₆H₇Cl₂N
Molar Mass 164.03 g/mol
Appearance White to light yellow/gray powder, crystals, or flakes.[9]
Melting Point ~220°C (sublimes)[4]
Solubility Soluble in water, slightly soluble in ethanol.

Table 2: Qualitative Solvent Suitability for Recrystallization

SolventSuitability for 2-Chloroaniline HClRationaleCitations
Water Good The hydrochloride salt is soluble in water, making it a primary candidate for single-solvent recrystallization.[4]
Ethanol Moderate The salt is only slightly soluble; may require larger volumes or could be suitable for washing. It could also be used in a mixed-solvent system.
Toluene / Hexane Poor (as primary solvent) As a salt, it is unlikely to be soluble in non-polar solvents. However, these could be used as anti-solvents in a mixed-solvent system.[6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific volumes should be determined based on the amount of crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or heating mantle)

  • Short-stemmed or stemless funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent (water) and heat the mixture to a boil while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[6] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a short-stemmed funnel. Place a fluted filter paper in the hot funnel. Filter the boiling solution quickly to remove activated charcoal and any other insoluble impurities.[6] This step prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Allow the crystals to dry completely by drawing air through the Büchner funnel for an extended period. The final product should be a pure, crystalline solid.

Troubleshooting Workflow

G start Recrystallization Problem Encountered prob_no_crystals No Crystals Form start->prob_no_crystals prob_oiling_out Oiling Out start->prob_oiling_out prob_low_yield Low Yield start->prob_low_yield prob_colored Colored Crystals start->prob_colored prob_impure Purity Still Low start->prob_impure cause_solvent Too Much Solvent? prob_no_crystals->cause_solvent Check cause_cooling Cooled Too Fast? prob_oiling_out->cause_cooling Check prob_low_yield->cause_solvent cause_premature Premature Crystallization? prob_low_yield->cause_premature cause_wash Improper Washing? prob_low_yield->cause_wash cause_impurity Impurities Present? prob_colored->cause_impurity Check prob_impure->cause_cooling cause_bad_solvent Wrong Solvent? prob_impure->cause_bad_solvent Check cause_supersat Supersaturated? cause_solvent->cause_supersat No sol_boil Boil Off Excess Solvent cause_solvent->sol_boil Yes sol_scratch Scratch Flask or Add Seed Crystal cause_supersat->sol_scratch Yes sol_slow_cool Reheat, Add Solvent, Cool Slowly cause_cooling->sol_slow_cool Yes sol_preheat Pre-heat Funnel, Filter Quickly cause_premature->sol_preheat Yes sol_cold_wash Wash with Minimal Ice-Cold Solvent cause_wash->sol_cold_wash Yes sol_charcoal Use Activated Charcoal cause_impurity->sol_charcoal Yes sol_rescreen Re-screen for a Better Solvent cause_bad_solvent->sol_rescreen Yes

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of the p-chloroaniline isomer from 2-chloroaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most effective laboratory-scale method for removing p-chloroaniline from a mixture of 2-chloroaniline before converting to the hydrochloride salt?

A1: For laboratory-scale purification, steam distillation with an acid is an effective method. By dissolving the mixture in one equivalent of sulfuric acid and then performing steam distillation, the o-chloroaniline will distill with the steam. The p-isomer remains in the flask as the non-volatile sulfate salt.[1] Another approach is fractional distillation under reduced pressure, although this can be challenging due to the close boiling points of the isomers.[1]

Q2: How can I remove the p-chloroaniline isomer impurity from my this compound product?

A2: The most common and effective method is recrystallization of the hydrochloride salt.[1] This technique leverages the difference in solubility between the two isomers' hydrochloride salts. This compound is less soluble than 4-chloroaniline hydrochloride in certain solvent systems and will preferentially crystallize out upon cooling, leaving the more soluble p-isomer in the mother liquor.[1]

Q3: What is the best solvent for the recrystallization of this compound?

A3: A common solvent system is a mixture of water and ethanol, or dilute hydrochloric acid. This compound is soluble in water and slightly soluble in ethanol.[2] The ideal solvent system is one in which the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the 4-chloroaniline hydrochloride remains more soluble at cooler temperatures. A good starting point is to dissolve the crude this compound in a minimum amount of warm 10% hydrochloric acid (approximately 11 mL per gram of amine).

Q4: How can I determine the purity of my this compound before and after recrystallization?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the recommended analytical methods for assessing the isomeric purity of your sample.[1] These techniques can effectively separate and quantify the 2-chloroaniline and 4-chloroaniline isomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general procedure for the purification of this compound contaminated with 4-chloroaniline hydrochloride.

Materials:

  • Crude this compound

  • 10% Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For each gram of crude product, add approximately 11 mL of warm 10% HCl. Heat the mixture gently with stirring until the solid is completely dissolved. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently boil the solution for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of the this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or an ethanol/water mixture to remove any residual mother liquor containing the dissolved p-isomer.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: HPLC Analysis of Chloroaniline Isomers

This method is for the quantitative analysis of 2-chloroaniline and 4-chloroaniline.

ParameterSpecification
Instrumentation Standard HPLC system with UV detector
Column Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm
Mobile Phase 70:30 (v/v) mixture of aqueous buffer and acetonitrile. The aqueous buffer is prepared by adding 2 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is supersaturated.Reheat the solution and boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
An oily precipitate forms instead of crystals. The solution is cooling too quickly. The concentration of impurities is too high. The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the product is highly impure, consider a pre-purification step. Ensure the correct solvent is being used.
Low recovery of purified product. Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always wash the collected crystals with ice-cold solvent.
Purity of the recrystallized product is still low. The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent is not optimal for separating the isomers.Allow for slow cooling to room temperature before placing the solution in an ice bath. Experiment with different solvent compositions (e.g., varying the ethanol-to-water ratio) to find a system that provides better separation.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Start with Crude 2-Chloroaniline HCl dissolve Dissolve in Minimum Hot 10% HCl start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slowly Cool to Room Temperature dissolve->cool If not decolorized hot_filter Hot Gravity Filtration decolorize->hot_filter If decolorized hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (Contains p-isomer) vacuum_filter->mother_liquor dry Dry Purified Crystals wash->dry analyze Analyze Purity (HPLC/GC) dry->analyze end Pure 2-Chloroaniline HCl analyze->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_oily Troubleshooting: Oily Precipitate cluster_recovery Troubleshooting: Low Recovery cluster_purity Troubleshooting: Low Purity start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals oily_precipitate Oily Precipitate start->oily_precipitate low_recovery Low Recovery start->low_recovery low_purity Low Purity start->low_purity too_much_solvent Too much solvent? no_crystals->too_much_solvent supersaturated Supersaturated? no_crystals->supersaturated cooling_too_fast Cooling too fast? oily_precipitate->cooling_too_fast high_impurities High impurities? oily_precipitate->high_impurities solvent_issue Too much or warm wash solvent? low_recovery->solvent_issue premature_crystallization Premature crystallization? low_recovery->premature_crystallization rapid_cooling Rapid cooling? low_purity->rapid_cooling wrong_solvent Suboptimal solvent? low_purity->wrong_solvent solution_no_crystals Boil off solvent OR Induce crystallization too_much_solvent->solution_no_crystals supersaturated->solution_no_crystals solution_oily Reheat, add solvent, cool slowly cooling_too_fast->solution_oily high_impurities->solution_oily solution_recovery Use minimum hot solvent, wash with cold solvent solvent_issue->solution_recovery solution_recovery2 Pre-heat filtration apparatus premature_crystallization->solution_recovery2 solution_purity Ensure slow cooling rapid_cooling->solution_purity solution_purity2 Optimize solvent system wrong_solvent->solution_purity2

Caption: Troubleshooting logic for common recrystallization issues.

References

Common impurities in the synthesis of 2-Chloroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloroaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Chloroaniline?

The most prevalent industrial and laboratory-scale method for synthesizing 2-Chloroaniline is the reduction of 2-chloronitrobenzene.[1] This is typically achieved using iron powder in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst.[1][2]

Q2: How is this compound subsequently formed?

This compound is formed by treating the isolated 2-Chloroaniline base with hydrochloric acid.[1] This acid-base reaction results in the formation of the water-soluble hydrochloride salt.

Q3: What are the common impurities I should expect in my crude this compound?

During the synthesis, several impurities can be introduced. These can be broadly categorized as:

  • Process-Related Impurities: These arise directly from the synthetic route.

    • Unreacted Starting Material: Residual 2-chloronitrobenzene is a common impurity if the reduction reaction does not go to completion.[2]

    • Isomeric Impurities: The starting material, chlorobenzene, upon nitration, produces a mixture of isomers. While 2-chloronitrobenzene and 4-chloronitrobenzene are the major products, a small amount of 3-chloronitrobenzene is also formed. The subsequent reduction of these isomeric nitro compounds leads to the presence of p-chloroaniline and m-chloroaniline in the final product.[2]

    • Polychlorinated Anilines: Under certain reaction conditions, further chlorination of the aniline ring can occur, leading to the formation of dichloroanilines and other polychlorinated species.[2]

  • Degradation Impurities:

    • Oxidation Products: Anilines, including 2-Chloroaniline, are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric byproducts, especially when exposed to light and air.[2]

Q4: Are there any impurities specific to the hydrochloride salt formation step?

The salt formation step is a relatively clean acid-base reaction. However, if the starting 2-chloroaniline is impure, these impurities will be carried over into the hydrochloride salt. Additionally, the use of non-purified hydrochloric acid could introduce metallic impurities. No significant side reactions between 2-chloroaniline and hydrochloric acid that would lead to new organic impurities are commonly reported under standard reaction conditions.

Data Presentation: Typical Impurity Profile

While the exact impurity profile can vary depending on the specific reaction conditions and the purity of the starting materials, the following table summarizes the common impurities found in crude this compound.

Impurity NameChemical StructureTypical Concentration Range in Crude Product (%)Origin
4-Chloroaniline4-Cl-C₆H₄-NH₂1 - 5%Isomer from starting material
2-Chloronitrobenzene2-Cl-C₆H₄-NO₂0.5 - 2%Unreacted starting material
DichloroanilinesCl₂-C₆H₃-NH₂< 1%Over-chlorination side reaction
Other isomers (e.g., 3-chloroaniline)3-Cl-C₆H₄-NH₂< 0.5%Isomer from starting material

Note: These values are estimates and can vary significantly. It is crucial to perform analytical testing to determine the precise impurity profile of your sample.

Troubleshooting Guides

Problem 1: My final product has a low yield.

  • Possible Cause: Incomplete reduction of 2-chloronitrobenzene.

    • Solution: Ensure the reaction time is sufficient (typically 6-8 hours for iron/HCl reduction) and the temperature is maintained at the optimal level (around 90-100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.[2]

  • Possible Cause: Suboptimal ratio of reagents.

    • Solution: The stoichiometry of the reducing agent (e.g., iron powder) and the acid catalyst is critical. Ensure the correct molar ratios are used as specified in the protocol.

  • Possible Cause: Loss of product during workup.

    • Solution: 2-Chloroaniline has some solubility in water. Ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery.

Problem 2: My this compound is discolored (yellow to brown).

  • Possible Cause: Air oxidation of the 2-chloroaniline base before or during salt formation.[2]

    • Solution: Minimize the exposure of the free aniline to air and light. Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified 2-chloroaniline under an inert atmosphere and in a cool, dark place.

  • Possible Cause: Presence of colored impurities from the starting material or side reactions.

    • Solution: Purify the crude 2-chloroaniline by distillation (vacuum distillation is preferred to avoid decomposition at high temperatures) or steam distillation before converting it to the hydrochloride salt.

Problem 3: My product is contaminated with the p-chloroaniline isomer.

  • Possible Cause: The starting 2-chloronitrobenzene contained the 4-chloronitrobenzene isomer.

    • Solution 1: Fractional Distillation: Carefully perform fractional distillation of the crude 2-chloroaniline base under reduced pressure. While the boiling points are close, a good fractional distillation column can achieve separation.

    • Solution 2: Recrystallization of the Hydrochloride Salt: Convert the mixture of anilines to their hydrochloride salts. This compound is generally less soluble in water than 4-chloroaniline hydrochloride. By carefully controlling the crystallization conditions (e.g., concentration, temperature), it is possible to selectively crystallize the desired this compound.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroaniline

This protocol describes the reduction of 2-chloronitrobenzene using iron and hydrochloric acid.

Materials:

  • 2-Chloronitrobenzene

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (e.g., 20% w/v)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene and water.

  • With vigorous stirring, add iron filings to the flask.

  • Slowly add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux (around 95-100°C) with continuous stirring.

  • Maintain reflux for 6-8 hours, monitoring the reaction by TLC until the 2-chloronitrobenzene spot disappears.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic by slowly adding a sodium hydroxide solution. This will precipitate iron salts as iron (II/III) hydroxide.

  • Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-chloroaniline.

Protocol 2: Purification of 2-Chloroaniline and Formation of the Hydrochloride Salt

Purification by Vacuum Distillation:

  • Set up a vacuum distillation apparatus.

  • Place the crude 2-chloroaniline in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the correct boiling point of 2-chloroaniline under the applied pressure (approx. 208-210 °C at atmospheric pressure).

Formation of this compound:

  • Dissolve the purified 2-chloroaniline in a suitable solvent such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Protocol 3: Analytical Method for Impurity Profiling by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol or another suitable solvent.

  • If necessary, neutralize the sample with a base to analyze the free aniline.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloroaniline cluster_purification Purification cluster_salt_formation Salt Formation Start 2-Chloronitrobenzene Reaction Reduction (Fe/HCl) Start->Reaction Crude_Aniline Crude 2-Chloroaniline Reaction->Crude_Aniline Purification Distillation / Recrystallization Crude_Aniline->Purification Pure_Aniline Pure 2-Chloroaniline Purification->Pure_Aniline Salt_Reaction Addition of HCl Pure_Aniline->Salt_Reaction Final_Product 2-Chloroaniline Hydrochloride Salt_Reaction->Final_Product

Caption: General workflow for the synthesis of this compound.

Impurity_Logic Synthesis Synthesis of 2-Chloroaniline Hydrochloride StartingMaterial Starting Material (2-Chloronitrobenzene) Synthesis->StartingMaterial ReactionConditions Reaction Conditions Synthesis->ReactionConditions SideReactions Side Reactions Synthesis->SideReactions Purification Purification Steps Synthesis->Purification Impurity_Isomer Isomeric Impurities (p-chloroaniline) StartingMaterial->Impurity_Isomer Impurity_Unreacted Unreacted Starting Material ReactionConditions->Impurity_Unreacted Impurity_Poly Polychlorinated Anilines SideReactions->Impurity_Poly Impurity_Oxidation Oxidation Products Purification->Impurity_Oxidation Ineffective Purification

Caption: Logical relationship of impurity sources in the synthesis.

References

Technical Support Center: Optimizing 2-Chloroaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloroaniline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-chloroaniline?

A1: The most prevalent industrial method for synthesizing 2-chloroaniline is the reduction of 2-nitrochlorobenzene. This is typically achieved using iron powder in the presence of hydrochloric acid.[1] Catalytic hydrogenation is another viable, often cleaner, method but the iron/HCl system is widely used due to its cost-effectiveness and efficiency.[2]

Q2: How is 2-chloroaniline converted to its hydrochloride salt?

A2: 2-Chloroaniline is converted to this compound through a salt formation reaction with hydrochloric acid.[3] This can be done by treating a solution of 2-chloroaniline with aqueous or gaseous hydrochloric acid.[4] For instance, one lab-scale method involves adding 2-chloroaniline to a mixture of water and concentrated hydrochloric acid with stirring.[3]

Q3: What are the common impurities in crude 2-chloroaniline?

A3: Common impurities include the p-chloroaniline isomer, unreacted 2-nitrochlorobenzene, and byproducts from side reactions such as polychlorinated anilines.[2]

Q4: My purified 2-chloroaniline darkens over time. Why does this happen and how can I prevent it?

A4: Like many anilines, 2-chloroaniline is susceptible to aerial oxidation, which forms colored impurities.[2] This process is often accelerated by exposure to light and air. To prevent discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q5: What analytical methods are suitable for determining the purity of 2-chloroaniline?

A5: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to assess the purity of 2-chloroaniline and to quantify impurities.[2] For definitive identification of byproducts, GC coupled with mass spectrometry (GC/MS) is highly recommended.[2]

Troubleshooting Guides

Problem 1: Low Yield of 2-Chloroaniline

Q: My synthesis of 2-chloroaniline via the reduction of 2-chloronitrobenzene resulted in a low yield. What are the possible causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Recommended Action Explanation
Incomplete Reaction Ensure sufficient reaction time (typically 6-8 hours for iron/HCl reduction) and maintain the appropriate reaction temperature (e.g., 90°C).[2]The reduction of the nitro group is not instantaneous and requires adequate time and thermal energy to proceed to completion.
Suboptimal Reagent Ratios Adhere to optimized mass ratios of reactants. For the iron powder reduction, a specific ratio of o-nitrochlorobenzene, hydrochloric acid, water, and iron powder is crucial for maximizing yield.[2][3]The stoichiometry of the reaction dictates the theoretical maximum yield. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
Loss During Workup Optimize extraction and purification steps. Ensure efficient extraction with a suitable solvent and minimize transfers. During distillation, ensure the apparatus is properly sealed and insulated to prevent losses.[2]Product can be physically lost during transfers, incomplete extractions, or due to an inefficient distillation setup.
Side Reactions Monitor the reaction for the formation of byproducts. Over-chlorination or other side reactions can consume starting material.Unwanted side reactions directly compete with the desired reaction, thus reducing the final yield.
Problem 2: Product is Contaminated with p-Chloroaniline Isomer

Q: My final product is contaminated with the p-chloroaniline isomer. How can I effectively remove it?

A: The separation of o- and p-chloroaniline isomers is a common challenge. The most effective method is the recrystallization of the hydrochloride salt.

Purification Method Principle Key Advantages
Recrystallization of Hydrochloride Salt Convert the mixture of anilines to their hydrochloride salts by treating with hydrochloric acid. o-Chloroaniline hydrochloride is less soluble and will preferentially crystallize out upon cooling, leaving the p-isomer in the mother liquor.[2]Excellent for removing isomers and other impurities, often resulting in high purity of the final product.[2]
Steam Distillation with Acid Dissolve the isomer mixture in one equivalent of sulfuric acid. The o-chloroaniline will distill with the steam, while the p-isomer remains in the flask as the non-volatile sulfate salt.[2]Effective for separating isomers and removing non-volatile impurities simultaneously.[2]
Fractional Distillation Although their boiling points are close, careful fractional distillation under reduced pressure can separate the isomers.A standard physical method for purifying liquids with different boiling points.[2]
Problem 3: Difficulty in Isolating this compound Salt

Q: I'm having trouble getting the hydrochloride salt to precipitate, or it forms an oil instead of a solid. What should I do?

A: Issues with salt precipitation are often related to solvent choice and moisture.

Potential Cause Recommended Action Explanation
High Solubility in Reaction Solvent If using an aqueous HCl solution, yields may be lower due to the salt's solubility in water.[4] After adding HCl, consider adding a non-polar co-solvent in which the salt is insoluble (e.g., diethyl ether, toluene) to induce precipitation.[4][5]The hydrochloride salt needs to be insoluble in the final solvent mixture to crystallize effectively.
Hygroscopic Nature of the Salt The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture and turning into a sticky oil or "goo".[5] Perform the crystallization and filtration under anhydrous conditions if possible.Moisture can interfere with the crystal lattice formation, preventing the formation of a filterable solid.
Incorrect Stoichiometry of HCl Ensure the molar ratio of HCl to 2-chloroaniline is appropriate. A slight excess of HCl is often used, but a large excess might affect solubility.Proper stoichiometry is essential for the complete conversion to the salt and for optimal crystallization conditions.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Chloroaniline

Method Starting Material Key Reagents Reported Yield Reported Purity Key Advantages
Iron Powder Reduction 2-ChloronitrobenzeneIron powder, HCl, WaterUp to 97.2%Up to 99.99%High yield and purity in an industrial setting.[3]
N-Deacylation N-(2-chlorophenyl)acetamideTf₂O, 2-fluoropyridine, organocerium reagent, HCl78%Not specifiedAlternative route for specific laboratory contexts.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroaniline by Reduction of 2-Chloronitrobenzene

This protocol is based on the common iron powder reduction method.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene.

  • Reagent Addition : In a separate beaker, prepare a mixture of water and concentrated hydrochloric acid. Add this acidic solution and iron powder to the reaction flask. A typical mass ratio is 1 part 2-chloronitrobenzene to 1 part iron powder, 0.33 parts water, and 0.017 parts hydrochloric acid.[3]

  • Reaction : Heat the mixture to approximately 90°C with vigorous stirring.[3] The reaction is exothermic, so initial heating may be sufficient to sustain the reaction. Monitor the reaction progress by TLC or GC. The reaction typically takes 6-8 hours.[2]

  • Workup : Once the reaction is complete, cool the mixture. Basify with a sodium hydroxide solution to precipitate iron salts and liberate the free aniline.[2]

  • Isolation : Isolate the 2-chloroaniline from the reaction mixture by steam distillation.[2]

  • Purification : Collect the distillate and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate. For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.[2]

Protocol 2: Formation and Recrystallization of this compound

This protocol is suitable for purification and isolation of the final product.

  • Dissolution : Dissolve the crude 2-chloroaniline (or the mixture of isomers) in a suitable solvent.

  • Acidification : Slowly add concentrated hydrochloric acid with stirring. The amount should be at least one molar equivalent.

  • Crystallization : Cool the solution in an ice bath to induce crystallization of this compound. The salt should precipitate as a solid.

  • Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Drying : Dry the purified this compound crystals in a vacuum oven.

Visualizations

G cluster_synthesis Synthesis of 2-Chloroaniline cluster_purification Purification of 2-Chloroaniline cluster_salt Hydrochloride Salt Formation A Charge Reactor: 2-Chloronitrobenzene, Iron Powder, Water, HCl B Heat to 90°C Stir for 6-8 hours A->B C Cool Reaction Mixture B->C D Basify with NaOH to precipitate iron salts C->D E Steam Distillation of Mixture D->E Transfer to Distillation Flask F Collect Distillate (2-Chloroaniline + Water) E->F G Separate Organic Layer F->G H Dry over Na₂SO₄ G->H I Crude 2-Chloroaniline H->I J Dissolve Crude Aniline I->J Proceed to Salt Formation K Add Concentrated HCl J->K L Cool to Induce Crystallization K->L M Filter and Dry Crystals L->M N Pure 2-Chloroaniline HCl M->N

Caption: Experimental workflow for synthesis and purification.

G Start Low Yield Observed Q1 Was the reaction run to completion? Start->Q1 Sol1 Increase reaction time and/or ensure temperature is maintained at 90°C. Q1->Sol1 No Q2 Were reagent ratios correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Verify calculations and use optimized mass ratios for all reactants. Q2->Sol2 No Q3 Was significant product lost during workup? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Improve extraction efficiency. Check distillation apparatus for leaks. Q3->Sol3 Yes End Yield Optimized Q3->End No A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting logic for low yield issues.

References

Byproducts formed during the synthesis of 2-Chloroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

The synthesis of this compound typically proceeds from the reduction of 2-chloronitrobenzene to 2-chloroaniline, followed by salt formation with hydrochloric acid. During this process, several byproducts and impurities can be generated. The most common include:

  • Isomeric Impurities: p-chloroaniline is a common isomeric impurity.[1]

  • Unreacted Starting Material: Residual 2-chloronitrobenzene may remain if the reduction is incomplete.[1]

  • Polychlorinated Anilines: Over-chlorination can lead to the formation of di- and tri-chlorinated aniline byproducts.[1]

  • Oxidation Products: 2-chloroaniline, like many anilines, is susceptible to aerial oxidation, which results in the formation of colored, high-boiling point impurities.[1]

  • Iron Sludge/Salts: When using iron powder for the reduction of the nitro group, iron salts are formed as byproducts of the reaction.[2]

Q2: How can I minimize the formation of the p-chloroaniline isomer?

The presence of the p-chloroaniline isomer often arises from impurities in the starting 2-chloronitrobenzene. To minimize its presence in the final product, it is crucial to:

  • Use High-Purity Starting Materials: Ensure the 2-chloronitrobenzene used is of high purity and free from significant amounts of the p-isomer.

  • Purification of the Free Base: The o- and p-chloroaniline isomers can be separated by fractional distillation under reduced pressure, although their boiling points are close.[1] Another effective method is steam distillation with an acid. By dissolving the mixture in one equivalent of sulfuric acid, the more volatile o-chloroaniline will distill with the steam, while the p-isomer remains as the non-volatile sulfate salt.[1]

  • Recrystallization of the Hydrochloride Salt: The hydrochloride salts of the two isomers have different solubilities. o-Chloroaniline hydrochloride is less soluble and can be preferentially crystallized out of a solution.[1]

Q3: My 2-chloroaniline product is dark in color. What causes this and how can I prevent it?

The darkening of 2-chloroaniline is primarily due to aerial oxidation, which forms colored impurities.[1] This process is often accelerated by exposure to light and air. To prevent discoloration:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Storage: Store the purified 2-chloroaniline under an inert atmosphere and protected from light.

  • Purification of Discolored Product: If the product has already darkened, it can be repurified by distillation, preferably under reduced pressure, to remove the colored, high-boiling oxidation products.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 2-Chloroaniline Incomplete reduction of 2-chloronitrobenzene.Ensure sufficient reaction time (typically 6-8 hours with iron and HCl) and maintain the appropriate reaction temperature (e.g., 90°C).[1][2]
Suboptimal reagent ratios.Use the recommended mass ratios of reactants. For iron powder reduction, a specific ratio of o-nitrochlorobenzene, hydrochloric acid, water, and iron powder is crucial for optimal results.[1][2]
Product loss during workup.Optimize extraction procedures and minimize transfers. Ensure the distillation apparatus is set up correctly to prevent losses.[1]
Presence of Polychlorinated Byproducts Over-chlorination during the synthesis of a substituted 2-chloroaniline from an aniline derivative.Use a protecting group, such as an acetyl group, to reduce the activating effect of the amino group. This allows for more controlled chlorination. The protecting group can be removed by hydrolysis after chlorination.[1]
Excess chlorinating agent.Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary for complete reaction, but a large excess can lead to polychlorination.
Contamination with Iron Salts Incomplete removal during workup.After the reduction reaction, basify the mixture with a sodium hydroxide solution to precipitate iron salts. The 2-chloroaniline can then be separated by steam distillation.[1]

Experimental Protocols

Synthesis of 2-Chloroaniline by Reduction of 2-Chloronitrobenzene

This protocol is based on the common iron powder reduction method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene.

  • Reduction: A mixture of iron filings, dilute hydrochloric acid, and water is prepared. This reduction mixture is then added to the 2-chloronitrobenzene. The reaction is typically heated to around 90°C and refluxed for 6-8 hours.[2][3]

  • Workup: After the reaction is complete, the mixture is cooled. The mixture is then made basic with a sodium hydroxide solution to precipitate iron salts and liberate the free 2-chloroaniline.[1]

  • Isolation: The 2-chloroaniline is isolated from the reaction mixture by steam distillation. The distillate will be a mixture of 2-chloroaniline and water.[1]

  • Purification: The organic layer is separated from the aqueous layer using a separatory funnel. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate). For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.[1]

Formation of this compound

  • Salt Formation: The purified 2-chloroaniline is dissolved in a suitable solvent.

  • Acidification: A solution of hydrochloric acid is added to the 2-chloroaniline solution to form the hydrochloride salt.[2]

  • Isolation: The this compound salt, being a solid, will precipitate out of the solution and can be collected by filtration. The collected solid should be washed with a cold solvent to remove any remaining impurities and then dried.

Logical Workflow for Byproduct Formation

Byproduct_Formation cluster_synthesis Synthesis of 2-Chloroaniline cluster_byproducts Potential Byproducts 2-Chloronitrobenzene 2-Chloronitrobenzene Reduction Reduction 2-Chloronitrobenzene->Reduction p-Chloroaniline p-Chloroaniline 2-Chloronitrobenzene->p-Chloroaniline Isomeric Impurity in Starting Material 2-Chloroaniline 2-Chloroaniline Reduction->2-Chloroaniline Unreacted Starting Material Unreacted Starting Material Reduction->Unreacted Starting Material Incomplete Reaction Oxidation Products Oxidation Products 2-Chloroaniline->Oxidation Products Aerial Oxidation Further Chlorination Over-chlorination 2-Chloroaniline->Further Chlorination Polychlorinated Anilines Polychlorinated Anilines Further Chlorination->Polychlorinated Anilines

Caption: Logical workflow illustrating the formation of common byproducts during the synthesis of 2-chloroaniline.

References

Technical Support Center: Enhancing the Crystal Purity of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the crystal purity of 2-Chloroaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthesis of the 2-chloroaniline free base and the subsequent salt formation. These include:

  • Isomeric Impurities: The most common isomeric impurity is p-chloroaniline, which can be carried over from the synthesis of 2-chloroaniline.[1]

  • Unreacted Starting Materials: Residual 2-chloronitrobenzene from the initial synthesis may still be present.[1]

  • Polychlorinated Anilines: Over-chlorination during the synthesis can lead to the formation of di- and tri-chlorinated aniline byproducts.[1]

  • Oxidation Products: Like many anilines, 2-chloroaniline is susceptible to air oxidation, which can form colored impurities, causing the product to darken over time.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization of the hydrochloride salt is a highly effective method for removing isomeric impurities and other byproducts.[1] This is because the solubility of the o-chloroaniline hydrochloride is often different from that of its p-isomer and other impurities, allowing for its selective crystallization.[1] For volatile impurities, fractional distillation of the 2-chloroaniline free base before conversion to the hydrochloride salt can be beneficial.[1]

Q3: What analytical techniques are recommended for determining the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for assessing the purity of 2-chloroaniline and its hydrochloride salt.[1] GC coupled with Mass Spectrometry (GC-MS) is particularly useful for the definitive identification of impurities.[1]

Q4: How does the pH of the solution affect the crystallization of this compound?

A4: The pH is a critical factor. This compound is the salt of a weak base and a strong acid. The solution needs to be acidic to ensure that the amine remains protonated as the hydrochloride salt. If the pH is too high (becomes neutral or basic), the free base of 2-chloroaniline will precipitate as an oil or an amorphous solid, rather than the desired crystalline hydrochloride salt.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Insufficient Supersaturation: Too much solvent was used. 2. Solution Cooled Too Quickly: Insufficient time for nucleation and crystal growth. 3. High Purity of the Compound: Lack of nucleation sites.1. Increase Concentration: Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before moving it to an ice bath. 3. Induce Crystallization:     a. Scratch the inside of the flask at the surface of the solution with a glass rod.     b. Add a seed crystal of pure this compound.
Oily Precipitate Forms Instead of Crystals 1. Supersaturation is Too High: The solution is too concentrated. 2. Cooling is Too Rapid: The compound is "crashing out" of the solution. 3. Presence of Impurities: Impurities can inhibit crystal lattice formation. 4. pH is Too High: The free base is precipitating.1. Dilute and Re-cool: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Slower Cooling: Ensure a gradual temperature decrease. 3. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography of the free base. 4. Adjust pH: Ensure the solution is sufficiently acidic by adding a small amount of concentrated HCl.
Low Recovery of Purified Product 1. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature Crystallization During Hot Filtration. 3. Washing with an Inappropriate Solvent: The wash solvent is dissolving the crystals.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Pre-heat Funnel: Use a pre-heated funnel and flask for hot filtration. 3. Use Cold Solvent for Washing: Wash the collected crystals with a small amount of ice-cold solvent in which the product has low solubility (e.g., cold ethanol or diethyl ether).
Crystals are Colored (Yellow to Brown) 1. Presence of Oxidation Products: The 2-chloroaniline free base may have been oxidized prior to or during salt formation. 2. Impurities Trapped in the Crystal Lattice. 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. 2. Slower Crystallization: Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility Notes
WaterSoluble[2]Solubility is expected to increase with temperature.
10% Hydrochloric AcidSoluble (especially when warm)Common solvent for recrystallization.
EthanolSolubleCan be used as a co-solvent or for washing.
Diethyl EtherSparingly Soluble/InsolubleCan be used as a washing solvent for the crystals.
TolueneSparingly Soluble/InsolubleThe free base is soluble, but the hydrochloride salt has low solubility.
AcetoneSolubleThe free base is soluble in acetone.[3]
Purity Analysis Parameters

The following tables provide typical starting parameters for the analysis of 2-chloroaniline. Method optimization may be required.

Table 1: HPLC Method Parameters

Parameter Value
Column Reversed-phase C18 or Phenyl column
Mobile Phase Acetonitrile and a pH 3.0 phosphate buffer solution
Detection UV at 239 nm
Flow Rate 0.6 - 2 mL/min

Table 2: GC Method Parameters

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Inlet Temperature 280°C[4]
Oven Program Initial 80°C, hold 2 min, ramp at 15°C/min to 280°C[4]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: Preparation of Crude this compound from 2-Chloroaniline
  • Dissolution: In a suitable reaction vessel, dissolve 2-chloroaniline in a minimal amount of a solvent in which it is soluble, such as ethanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 3M HCl in ethyl acetate or concentrated HCl) to the 2-chloroaniline solution.[5] The reaction is exothermic.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation: Collect the crude precipitate by vacuum filtration.

  • Washing: Wash the crude product with a small amount of a cold, non-polar solvent like diethyl ether to remove any remaining free base or non-polar impurities.

  • Drying: Dry the crude this compound under vacuum.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add warm 10% hydrochloric acid (approximately 11 mL per gram of amine) in portions until the solid just dissolves.[6] Gentle heating may be required. If colored impurities are present, a small amount of activated charcoal can be added at this stage.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold solvent in which the hydrochloride salt is sparingly soluble, such as cold ethanol or diethyl ether, to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude 2-Chloroaniline cluster_purification Purification cluster_analysis Analysis start 2-Chloronitrobenzene reduction Reduction (e.g., Fe/HCl) start->reduction workup Workup (Basification, Extraction) reduction->workup crude_base Crude 2-Chloroaniline workup->crude_base salt_formation Salt Formation (add HCl) crude_base->salt_formation crude_hcl Crude 2-Chloroaniline HCl salt_formation->crude_hcl recrystallization Recrystallization from warm 10% HCl crude_hcl->recrystallization pure_crystals Pure Crystals recrystallization->pure_crystals analysis Purity Analysis (HPLC/GC) pure_crystals->analysis troubleshooting_workflow cluster_no_crystals No Crystals Form cluster_oily_precipitate Oily Precipitate start Problem Observed During Recrystallization no_crystals No Crystals start->no_crystals oily Oily Precipitate start->oily cause_dilute Too Dilute? no_crystals->cause_dilute solution_concentrate Concentrate Solution cause_dilute->solution_concentrate Yes cause_fast_cooling Cooled Too Fast? cause_dilute->cause_fast_cooling No solution_slow_cool Cool Slowly cause_fast_cooling->solution_slow_cool Yes cause_high_conc Too Concentrated? oily->cause_high_conc solution_dilute Add Solvent, Re-cool Slowly cause_high_conc->solution_dilute Yes cause_high_ph pH Too High? cause_high_conc->cause_high_ph No solution_add_acid Add More HCl cause_high_ph->solution_add_acid Yes

References

Stability and proper storage conditions for 2-Chloroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 2-Chloroaniline Hydrochloride, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the salt form of 2-chloroaniline, created by reacting it with hydrochloric acid.[1] This conversion is often done to increase its solubility in water.[2][3] The parent compound, 2-chloroaniline, is primarily used as an intermediate in the synthesis of various products, including dyes, pigments, pesticides, rubber chemicals, and pharmaceuticals.

Q2: What are the main factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by exposure to air (oxygen), light, and high temperatures.[4][5][6] Like its parent compound, it can darken over time due to oxidation, a process that is often accelerated by light.[7][8] Decomposition can occur at temperatures above 200°C.[4]

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][9] It is recommended to protect it from light.[4][10] Some sources suggest storing under an inert gas like argon to prevent oxidation.[6] The recommended storage temperature is generally between 15°C and 25°C.[4]

Q4: What are the signs of degradation of this compound?

A4: The most common visual sign of degradation is a change in color. The compound, which is typically a white to off-white or yellowish crystalline powder, may darken to brown upon exposure to air and light.[7][9] The formation of unknown peaks in analytical tests like HPLC or GC would also indicate degradation.

Q5: Is this compound sensitive to moisture?

A5: While the hydrochloride salt is soluble in water, it is still advisable to store it in a dry environment to prevent potential hydrolysis or clumping of the powder, which could affect its handling and weighing accuracy.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration of the solid (darkening) Exposure to air (oxidation) and/or light.- Store the compound in a tightly sealed, opaque container. - Consider storing under an inert atmosphere (e.g., argon or nitrogen). - Minimize the frequency and duration of opening the container.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Verify the purity of your stock using an appropriate analytical method (e.g., HPLC, GC). - Use freshly prepared solutions for your experiments. - Review your storage conditions to ensure they align with the recommendations.
Low purity confirmed by analysis Long-term storage under suboptimal conditions or a bad batch.- If purity is critical, consider purifying the material (e.g., by recrystallization). - Purchase a new batch from a reputable supplier and verify its purity upon arrival.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reasoning
Temperature 15°C - 25°CStore in a temperature-controlled environment.To prevent thermal degradation. Decomposition can occur at temperatures >200°C.[4]
Light PhotosensitiveStore in an opaque or amber container. Keep in the dark.[4][7]To prevent photodegradation.
Air/Oxygen Air sensitiveKeep container tightly closed. For long-term storage, consider storing under an inert gas.[6]To prevent oxidation, which can cause discoloration and degradation.[7][8]
Moisture Soluble in waterStore in a dry/desiccated environment.To prevent clumping and potential hydrolysis.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-UV or GC-FID/MS system

  • Forced-air stability oven

  • Photostability chamber

  • Controlled humidity chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate solvents (e.g., methanol, acetonitrile, water)

2. Procedure:

  • Initial Analysis (Time Zero):

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration.

    • Analyze the solution by HPLC or GC to determine the initial purity and identify any existing impurities. This will serve as the baseline.

  • Stress Conditions:

    • Thermal Stability: Place accurately weighed samples in sealed vials in a stability oven at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose a sample to a light source in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.

    • Humidity Stability: Place samples in a controlled humidity chamber (e.g., 75% RH) at a constant temperature.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, prepare solutions of the stressed samples as done for the initial analysis.

    • Analyze the samples by HPLC or GC.

    • Compare the chromatograms to the time-zero sample. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).

    • Calculate the percentage of degradation.

3. Data Interpretation:

  • A significant change in purity or the appearance of degradation products indicates instability under the tested condition.

Visualizations

logical_relationship Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_outcomes Observable Outcomes Air (Oxygen) Air (Oxygen) Oxidation Oxidation Air (Oxygen)->Oxidation leads to Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation accelerates Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition causes Discoloration Discoloration Oxidation->Discoloration Impurity Formation Impurity Formation Oxidation->Impurity Formation Photodegradation->Impurity Formation Thermal Decomposition->Impurity Formation Loss of Purity Loss of Purity Impurity Formation->Loss of Purity

Caption: Factors influencing the stability of this compound.

experimental_workflow Troubleshooting Workflow for Stability Issues start Observe Sign of Instability (e.g., Discoloration, Inconsistent Results) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Action: Correct Storage Conditions (e.g., move to cool, dark place, reseal tightly) improper_storage->correct_storage Yes proper_storage Storage Conditions are Correct improper_storage->proper_storage No retest Retest Material Purity (HPLC/GC) correct_storage->retest purity_ok Purity Acceptable? retest->purity_ok continue_use Continue Use with Caution purity_ok->continue_use Yes purify_discard Consider Purification or Discard and Replace purity_ok->purify_discard No proper_storage->retest

Caption: A workflow for troubleshooting stability issues with this compound.

References

Challenges in the scale-up of 2-Chloroaniline hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-Chloroaniline Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

1. What is the most common synthesis route for 2-Chloroaniline at an industrial scale?

The most prevalent industrial synthesis method for 2-Chloroaniline is the reduction of 2-chloronitrobenzene. This is typically achieved using iron powder in the presence of hydrochloric acid.[1][2] This method is favored for its high yield and purity.[1][2] An alternative, cleaner method is catalytic hydrogenation using a noble metal catalyst like palladium, though this may be more costly.[1]

2. How is 2-Chloroaniline converted to this compound?

2-Chloroaniline is converted to its hydrochloride salt through a salt formation reaction with hydrochloric acid.[2] This can be performed by treating a solution of 2-chloroaniline with hydrochloric acid, which leads to the crystallization of the less soluble hydrochloride salt.[1]

3. What are the common impurities encountered in the production of this compound?

Common impurities include the p-chloroaniline isomer, unreacted starting materials such as 2-chloronitrobenzene, and byproducts from side reactions like polychlorinated anilines.[1] The formation of di- and tri-chlorinated products can also occur if direct chlorination of aniline derivatives is performed without proper control.[1]

4. My purified 2-Chloroaniline darkens over time. Why does this happen and how can I prevent it?

Like many anilines, 2-Chloroaniline is susceptible to aerial oxidation, which forms colored impurities.[1] This process is often accelerated by exposure to light and air. To prevent discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

5. What are the key safety precautions when handling 2-Chloroaniline and its hydrochloride salt?

2-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin.[1][3][4] It may cause damage to organs through prolonged or repeated exposure.[1][3][5] It is also very toxic to aquatic life with long-lasting effects.[1][3] Exposure can lead to methemoglobinemia, with symptoms such as dizziness, headache, and cyanosis (blue lips and skin).[1] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

6. What analytical methods are recommended for purity analysis of 2-Chloroaniline?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the purity of 2-chloroaniline and to quantify impurities.[1] For definitive identification of byproducts, GC coupled with mass spectrometry (GC-MS) is highly recommended.[1]

Troubleshooting Guides

Problem 1: Low Yield of 2-Chloroaniline

Q: My synthesis of 2-chloroaniline via the reduction of 2-chloronitrobenzene has a low yield. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction:

    • Symptom: Significant amount of starting material (2-chloronitrobenzene) detected in the crude product.

    • Solution: Ensure the reaction time is sufficient (typically 6-8 hours for iron/HCl reduction) and that the reaction temperature is maintained appropriately (e.g., 90°C).[1][2] Monitor the reaction progress using TLC or GC.

  • Suboptimal Reagent Ratios:

    • Symptom: Reaction stalls or proceeds slowly.

    • Solution: The mass ratio of reactants is critical. For the iron powder reduction, a specific ratio of o-nitrochlorobenzene, hydrochloric acid, water, and iron powder is recommended for optimal results.[2] Verify the stoichiometry and ensure accurate measurement of all reagents.

  • Loss During Workup and Purification:

    • Symptom: Good conversion in the reaction mixture, but low isolated yield.

    • Solution: Significant product loss can occur during extraction and purification.[1]

      • Ensure efficient extraction with a suitable solvent and minimize transfers.

      • During distillation, ensure the apparatus is properly set up to avoid losses.

Problem 2: Presence of Isomeric Impurities

Q: My final product is contaminated with the p-chloroaniline isomer. How can this be removed during scale-up?

A: The presence of the p-chloroaniline isomer is a common issue. Here are effective purification strategies:

  • Recrystallization of the Hydrochloride Salt:

    • Method: Convert the mixture of anilines to their hydrochloride salts by treating with hydrochloric acid. o-Chloroaniline hydrochloride is less soluble and will preferentially crystallize out upon cooling, leaving the p-isomer in the mother liquor.[1] The purified salt can then be neutralized to obtain pure 2-chloroaniline.[1] This method is highly effective for removing isomers.[1]

  • Fractional Distillation:

    • Method: While 2-chloroaniline and 4-chloroaniline have close boiling points, careful fractional distillation under reduced pressure can be used for separation, although it may be less efficient for high purity requirements at a large scale.

Problem 3: Formation of Over-chlorinated Byproducts

Q: During the synthesis of a substituted 2-chloroaniline from an aniline derivative, I am observing di- and tri-chlorinated products. How can I prevent this?

A: Over-chlorination is a common problem due to the strong activating nature of the amino group.[1]

  • Protecting the Amino Group:

    • Method: Acetylation of the amino group to form an acetanilide reduces its activating effect, allowing for more controlled chlorination.[1] The protecting group can be removed by hydrolysis after the chlorination step.[1]

  • Control of Chlorinating Agent Stoichiometry:

    • Method: Use a precise amount of the chlorinating agent (e.g., 0.95 to 1.0 equivalents per position to be chlorinated) to minimize over-chlorination.[6][7]

Data Presentation

Table 1: Comparison of Synthesis and Purification Methods for 2-Chloroaniline
MethodStarting MaterialKey ReagentsReported YieldReported PurityKey Advantages
Synthesis
Iron Powder Reduction2-ChloronitrobenzeneIron powder, HCl, WaterUp to 97.2%Up to 99.99%High yield and purity in an industrial setting.[2]
Catalytic Hydrogenation2-ChloronitrobenzeneH₂, Noble metal catalyst (e.g., Pd)HighHighCleaner process with fewer byproducts.[1]
Purification
Steam DistillationCrude 2-chloroanilineSteam--Effective for removing non-volatile impurities.[1]
Fractional DistillationCrude 2-chloroaniline---Standard method for purifying liquids with different boiling points.
Recrystallization of HydrochlorideCrude 2-chloroanilineHClGood recoveryHighExcellent for removing isomers and other impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroaniline by Reduction of 2-Chloronitrobenzene

This protocol is based on a common laboratory-scale iron powder reduction method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene.

  • Reagent Addition: In a separate beaker, prepare a mixture of water and concentrated hydrochloric acid. Add this acidic solution and iron powder to the reaction flask in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to approximately 90°C and maintain for 6-8 hours with vigorous stirring.[1][2]

  • Workup: Once the reaction is complete, cool the mixture. Basify the mixture with a sodium hydroxide solution to precipitate iron salts and liberate the free aniline.[1]

  • Isolation: Isolate the 2-chloroaniline from the reaction mixture by steam distillation.[1] Collect the distillate, which will be a mixture of 2-chloroaniline and water.

  • Purification: Separate the organic layer from the aqueous layer using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate. For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.[1]

Protocol 2: Purification of 2-Chloroaniline by Recrystallization of its Hydrochloride Salt

This protocol is effective for removing isomeric impurities.

  • Dissolution: Dissolve the crude 2-chloroaniline mixture in a suitable organic solvent.

  • Salt Formation: Add concentrated hydrochloric acid to the solution. The this compound will precipitate.

  • Crystallization: Cool the mixture to induce further crystallization. The less soluble o-chloroaniline hydrochloride will preferentially crystallize.[1]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Neutralization: Re-dissolve the purified hydrochloride salt in water and neutralize with a base (e.g., NaOH solution) to liberate the pure 2-chloroaniline.

  • Extraction: Extract the pure 2-chloroaniline with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reaction Setup (2-Chloronitrobenzene) B 2. Reagent Addition (Iron Powder, HCl, Water) A->B C 3. Reduction Reaction (90°C, 6-8h) B->C D 4. Basification (NaOH Solution) C->D E 5. Steam Distillation D->E F 6. Separation of Layers E->F G 7. Drying (Anhydrous Na2SO4) F->G H 8. Fractional Distillation (Reduced Pressure) G->H I Pure 2-Chloroaniline H->I

Caption: Workflow for the synthesis and purification of 2-Chloroaniline.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 2-Chloroaniline Cause1 Incomplete Reaction? Start->Cause1 Cause2 Suboptimal Reagent Ratios? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1 Increase reaction time/temp. Monitor with TLC/GC. Cause1->Sol1 Sol2 Verify stoichiometry. Ensure accurate measurements. Cause2->Sol2 Sol3 Optimize extraction. Minimize transfers. Check distillation setup. Cause3->Sol3

Caption: Troubleshooting logic for low yield of 2-Chloroaniline.

impurity_removal A Crude 2-Chloroaniline (with p-isomer impurity) B Dissolve in Solvent A->B C Add Concentrated HCl B->C D Preferential Crystallization of o-Chloroaniline HCl C->D E Filtration D->E F Purified o-Chloroaniline HCl (Solid) E->F G Mother Liquor (contains p-isomer) E->G H Neutralization (Base) F->H I Extraction H->I J Pure 2-Chloroaniline I->J

Caption: Workflow for isomeric impurity removal via hydrochloride salt recrystallization.

References

Technical Support Center: Safe Handling and Disposal of 2-Chloroaniline Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloroaniline hydrochloride waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with several primary risks:

  • Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin), and may be delayed for two to four hours.[2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][3][4]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2][3][4]

  • Irritation: It may cause skin and serious eye irritation.[3]

Q2: What are the immediate first aid measures in case of exposure?

A2: Immediate action is crucial in the event of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is required:

  • Hand Protection: Wear chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are recommended). Double-gloving is advised.[3]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[2][3]

  • Skin and Body Protection: A chemically resistant laboratory coat or apron worn over full-body clothing is necessary. Closed-toe shoes are mandatory.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][3]

Q4: How should I store this compound?

A4: Store the chemical in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed and protected from light and air.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Q5: Can I dispose of small amounts of this compound waste down the drain?

A5: No. This compound is very toxic to aquatic life.[2][4] Discharge into the environment, including drains, must be avoided.[2] All waste must be disposed of as hazardous waste.[2][4]

Troubleshooting Guides

Issue Possible Cause Solution
Accidental Spill Improper handling, container failureFollow the detailed spill cleanup protocol provided below. Evacuate the immediate area if the spill is large or in a poorly ventilated space.
Visible Contamination of Work Surface Minor drips or splashes during transferDecontaminate the area immediately using a suitable absorbent material and then wash with hot, soapy water.[6] Dispose of all cleanup materials as hazardous waste.
Unusual Odor Detected Leaking container, inadequate ventilationImmediately check all containers for leaks. Ensure the chemical fume hood is functioning correctly. If the source cannot be identified and corrected, evacuate the area and contact Environmental Health and Safety (EHS).
Staining of Personal Clothing Accidental splashImmediately remove the contaminated clothing while under an emergency shower if necessary.[6] Launder the clothing separately after thorough rinsing. If the clothing is heavily contaminated, it should be disposed of as hazardous waste.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol [2]
Appearance Colorless to yellowish liquid[4]
Melting Point -2 to -1 °C[2]
Boiling Point 208 - 210 °C[2]
Water Solubility Approx. 5.13 g/L at 20 °C[2]
Relative Density 1.213 g/mL at 25 °C[2]

Toxicity Data

TypeValueSpecies
LD50 Oral 256 mg/kgMouse[1]
LD50 Dermal 1000 mg/kgRat[1]

Experimental Protocols

Protocol for Handling a Small Spill of this compound
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate non-essential personnel from the area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • PPE: Don the appropriate personal protective equipment (PPE) as outlined in the FAQ section.[3]

  • Containment: Confine the spill to a small area using an inert absorbent material such as sand, earth, or vermiculite.[2][7] Work from the outside of the spill inwards.[8]

  • Absorption: Soak up the spilled material with the inert absorbent.[2]

  • Collection: Carefully collect the absorbent material into a suitable, labeled, and closed container for hazardous waste.[2]

  • Decontamination: Decontaminate the spill area by washing it with hot, soapy water.[6]

  • Final Cleanup: Use absorbent pads to dry the area.

  • Waste Disposal: Place all contaminated materials, including PPE, into a sealed bag and then into a designated hazardous waste container.[6]

  • Reporting: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) department.

Protocol for Disposal of this compound Waste
  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9] This includes contaminated solids (e.g., paper towels, gloves) and liquid waste. Do not mix with non-halogenated waste.[9][10]

  • Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.[9] The approximate concentration or volume should also be indicated.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials.[9]

  • Disposal Request: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[2] Do not attempt to treat or neutralize the waste unless you are following a specifically approved and validated institutional protocol.

Visualizations

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Experiment with This compound B Contaminated Materials (Gloves, Pipettes, etc.) A->B C Liquid Waste A->C D Segregated Halogenated Waste Container B->D C->D E Properly Labeled 'Hazardous Waste' D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Vendor G->H I Final Disposal H->I Spill_Response_Logic action action stop STOP start Spill Occurs is_major Major Spill? start->is_major is_trained Trained to handle? is_major->is_trained No action_evacuate Evacuate Area Call EHS/Emergency is_major->action_evacuate Yes is_trained->action_evacuate No action_cleanup Follow Spill Cleanup Protocol is_trained->action_cleanup Yes action_evacuate->stop action_cleanup->stop

References

Preventing the formation of polychlorinated byproducts in 2-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroaniline. The focus is on preventing the formation of polychlorinated byproducts to ensure the desired product's purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-chloroaniline?

A1: The most prevalent laboratory and industrial method for synthesizing 2-chloroaniline is the reduction of 2-chloronitrobenzene.[1][2] This is typically achieved using iron powder in the presence of an acid, such as hydrochloric acid.[3] Another approach involves the direct chlorination of aniline, which requires careful control to avoid the formation of multiple chlorinated isomers and polychlorinated products.

Q2: What are the typical polychlorinated byproducts formed during 2-chloroaniline synthesis?

A2: During the direct chlorination of aniline, or if the reaction conditions are not optimized, various polychlorinated anilines can be formed. Common byproducts include dichlorinated anilines (e.g., 2,4-dichloroaniline, 2,6-dichloroaniline), trichloroanilines (e.g., 2,4,6-trichloroaniline), and even tetrachloroanilines.[1][4] The formation of these byproducts is due to the strong activating effect of the amino group on the aromatic ring, which promotes further electrophilic substitution.

Q3: How can I minimize the formation of polychlorinated byproducts?

A3: Several strategies can be employed to minimize polychlorination:

  • Control of Stoichiometry: Use a precise molar ratio of the chlorinating agent to the aniline substrate. An excess of the chlorinating agent will significantly increase the likelihood of over-chlorination.

  • Use of a Protecting Group: The reactivity of the aniline can be moderated by protecting the amino group, most commonly through acetylation to form acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled chlorination. The protecting group can be removed by hydrolysis after the chlorination step.[3][5]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of undesired byproducts.[5]

  • Catalyst Choice: While catalysts can increase the reaction rate, they can also lead to over-chlorination. In some cases, direct chlorination without a strong Lewis acid catalyst may be preferable.[6]

  • Solvent System: The choice of solvent can influence the selectivity of the chlorination reaction.

Q4: What analytical methods are suitable for identifying and quantifying polychlorinated byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of 2-chloroaniline and its polychlorinated byproducts.[2][7][8] High-performance liquid chromatography (HPLC) can also be employed for this purpose. For accurate quantification, it is essential to use certified reference standards for each of the potential byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of dichlorinated and trichlorinated anilines detected by GC-MS. 1. Excess chlorinating agent: The molar ratio of the chlorinating agent to the aniline substrate was too high. 2. Reaction temperature too high: Elevated temperatures can lead to a loss of selectivity and promote multiple chlorinations. 3. Highly active catalyst: The catalyst used may be too aggressive, leading to over-chlorination.1. Adjust Stoichiometry: Carefully control the addition of the chlorinating agent to a 1:1 or slightly less molar ratio relative to the aniline. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve selectivity. 3. Protecting Group Strategy: Acetylate the aniline before chlorination to reduce the ring's activation. The acetyl group can be removed in a subsequent step. 4. Catalyst-Free Conditions: Explore direct chlorination under milder conditions without a strong Lewis acid catalyst.
Presence of isomeric chloroanilines (e.g., 4-chloroaniline). Lack of regioselectivity: The reaction conditions do not sufficiently favor the formation of the ortho-isomer.1. Directed ortho-chlorination: Utilize methods that favor ortho-substitution. 2. Purification: Employ fractional distillation under reduced pressure or preparative chromatography to separate the isomers.[1]
Formation of polymeric or tar-like substances. Oxidation of aniline: Aniline and its derivatives can be susceptible to oxidation, especially at higher temperatures or in the presence of certain reagents, leading to the formation of polymeric materials.[9]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control Temperature: Avoid excessive heating during the reaction and workup. 3. Purification: Remove non-volatile polymeric material by steam distillation of the product.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroaniline via Reduction of 2-Chloronitrobenzene

This protocol is a common laboratory method for producing 2-chloroaniline with a low likelihood of polychlorinated byproduct formation, as the chlorine atom is already in the desired position.

Materials:

  • 2-Chloronitrobenzene

  • Iron filings

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene.

  • In a separate beaker, prepare a dilute solution of hydrochloric acid.

  • Add the iron filings and the dilute HCl to the reaction flask.

  • Heat the mixture to reflux (approximately 90°C) with vigorous stirring for 6-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to precipitate iron salts and liberate the free 2-chloroaniline.

  • Isolate the crude 2-chloroaniline from the reaction mixture by steam distillation.

  • Collect the distillate, which will be an emulsion of 2-chloroaniline and water.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • For high purity, the 2-chloroaniline can be further purified by fractional distillation under reduced pressure.[1]

Protocol 2: Controlled Monochlorination of Aniline via Acetanilide

This protocol is designed to prevent over-chlorination by protecting the amino group.

Part A: Acetylation of Aniline

  • In a flask, dissolve aniline in acetic anhydride. The reaction is exothermic, so cooling may be necessary.

  • Stir the mixture until the reaction is complete (can be monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid acetanilide and wash it with cold water.

  • Dry the acetanilide before proceeding to the next step.

Part B: Chlorination of Acetanilide

  • Suspend the dried acetanilide in a suitable solvent, such as acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chlorine in acetic acid or another suitable chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

  • After the addition is complete, stir the reaction for a specified time at low temperature.

  • Monitor the reaction by GC or TLC to ensure the formation of the desired monochlorinated product.

Part C: Hydrolysis of Chloroacetanilide

  • To the reaction mixture containing the chloroacetanilide, add a solution of hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the amide and remove the acetyl protecting group.

  • After hydrolysis is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to liberate the free chloroaniline isomers.

  • Extract the chloroanilines with a suitable organic solvent.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Separate the 2-chloroaniline from other isomers (primarily 4-chloroaniline) by fractional distillation or chromatography.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (Aniline or 2-Chloronitrobenzene) Reaction Chlorination or Reduction Start->Reaction Workup Quenching & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Agent Extraction->Drying Distillation Fractional/Steam Distillation Drying->Distillation QC GC-MS / HPLC Analysis Distillation->QC Final Pure 2-Chloroaniline QC->Final

Caption: General workflow for the synthesis, purification, and analysis of 2-chloroaniline.

Troubleshooting Logic for Polychlorination

G Problem High Levels of Polychlorinated Byproducts CheckStoichiometry Check Molar Ratios of Reagents Problem->CheckStoichiometry CheckTemp Review Reaction Temperature CheckStoichiometry->CheckTemp Ratios OK Sol_Stoichiometry Reduce Molar Ratio of Chlorinating Agent CheckStoichiometry->Sol_Stoichiometry Excess Agent CheckProtectingGroup Consider Protecting Group Strategy CheckTemp->CheckProtectingGroup Temp OK Sol_Temp Lower Reaction Temperature CheckTemp->Sol_Temp Too High Sol_Protect Employ Acetylation/ Deacetylation Steps CheckProtectingGroup->Sol_Protect Not Used

References

Validation & Comparative

Comparative Reactivity of 2-Chloroaniline vs. 4-Chloroaniline in Diazotization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactivity is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the diazotization reactivity of two common building blocks: 2-chloroaniline and 4-chloroaniline. The comparison is supported by available experimental data and a discussion of the underlying electronic and steric factors that govern their reactivity.

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, for a wide array of subsequent transformations. The position of substituents on the aniline ring can significantly influence the rate and efficiency of this reaction. This guide focuses on the ortho (2-chloro) and para (4-chloro) isomers of chloroaniline, providing a comparative analysis of their reactivity in this critical transformation.

Theoretical Background: Electronic and Steric Effects

The reactivity of anilines in diazotization is primarily governed by the nucleophilicity of the amino group, which is influenced by the electronic effects of substituents on the aromatic ring. The availability of the lone pair of electrons on the nitrogen atom for attack by the nitrosating agent is key.

  • 4-Chloroaniline: In the para-isomer, the chlorine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1][2] The inductive effect decreases the electron density on the nitrogen atom, making it less nucleophilic and thus less reactive towards diazotization. Conversely, the resonance effect, where the lone pairs on the chlorine atom are delocalized into the ring, increases electron density at the para position, which can indirectly influence the basicity of the amino group.[2] While the inductive effect generally outweighs the resonance effect for halogens, the partial offsetting of electron withdrawal by resonance makes 4-chloroaniline more basic and potentially more reactive than isomers where resonance is not a factor.[2][3]

  • 2-Chloroaniline: In the ortho-isomer, the chlorine atom also exhibits both -I and +R effects. However, its close proximity to the amino group introduces two additional factors: a more pronounced inductive effect due to the shorter distance, and a significant steric hindrance, often referred to as the "ortho effect".[4][5] This steric hindrance can impede the approach of the nitrosating agent to the amino group and also disrupt the planarity of the system, which can affect resonance.[6][7] The steric inhibition of protonation is a known phenomenon in ortho-substituted anilines, which can decrease their basicity compared to their para counterparts.[4] This combination of strong inductive withdrawal and steric hindrance is expected to decrease the nucleophilicity of the amino group in 2-chloroaniline, thereby reducing its reactivity in diazotization compared to 4-chloroaniline.

Experimental Data: A Comparative Overview

CompoundSubstituent PositionDiazotization Yield (%)
2-Chloroaniline OrthoQuantitative[8][9]
4-Chloroaniline ParaQuantitative[8][9]

Table 1: Comparative yields of diazotization for 2-chloroaniline and 4-chloroaniline under identical experimental conditions as reported by Tassone et al. (2015).

The data indicates that under the specified reaction conditions, both 2-chloroaniline and 4-chloroaniline can be converted to their respective diazonium salts in quantitative yields.[8][9] This suggests that while there may be differences in the intrinsic reaction rates due to the electronic and steric factors discussed above, these differences may not be significant enough to impact the final reaction outcome when sufficient reaction time is allowed. It is plausible that 4-chloroaniline reacts at a faster rate, but that the reaction of 2-chloroaniline still proceeds to completion under the given experimental parameters.

Experimental Protocols

The following is a representative experimental protocol for the diazotization of chloroanilines, based on methodologies described in the literature.[8][10]

Materials:

  • Chloroaniline isomer (2-chloroaniline or 4-chloroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

Procedure:

  • A solution of the chloroaniline isomer is prepared in an aqueous acidic medium (e.g., 1 N HCl).

  • The solution is cooled to 0-5 °C in an ice bath with continuous stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the chloroaniline solution. The temperature should be carefully maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 15-30 minutes at 0-5 °C to ensure the completion of the diazotization reaction.

  • The resulting solution containing the diazonium salt is typically used immediately in subsequent reactions.

Note: The progress of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper. An excess of nitrous acid will turn the paper blue-black.

Mandatory Visualizations

logical_relationship Factors Influencing Diazotization Reactivity cluster_2_chloroaniline 2-Chloroaniline cluster_4_chloroaniline 4-Chloroaniline 2_chloro Ortho Position 2_inductive Strong -I Effect 2_chloro->2_inductive 2_steric Steric Hindrance (Ortho Effect) 2_chloro->2_steric 2_reactivity Decreased Reactivity 2_inductive->2_reactivity 2_steric->2_reactivity Diazotization Diazotization Reaction 2_reactivity->Diazotization 4_chloro Para Position 4_inductive -I Effect 4_chloro->4_inductive 4_resonance +R Effect (partially offsets -I) 4_chloro->4_resonance 4_reactivity Higher Predicted Reactivity 4_inductive->4_reactivity 4_resonance->4_reactivity 4_reactivity->Diazotization experimental_workflow General Experimental Workflow for Diazotization start Start dissolve Dissolve Chloroaniline in Acidic Solution start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nitrite Dropwise Addition of Pre-cooled NaNO₂ Solution cool->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir product Diazonium Salt Solution (Use Immediately) stir->product end End product->end

References

A Comparative Spectroscopic Analysis of 2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of chloroaniline isomers.

This guide provides an objective comparison of the spectroscopic properties of 2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these closely related isomers. The subtle differences in their molecular structure, arising from the position of the chlorine atom on the aniline ring, give rise to unique spectral fingerprints that are critical for their identification and characterization in various research and development applications.

Structural Isomers

The positional isomerism of the chlorine atom on the benzene ring relative to the amino group is the fundamental structural difference between 2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline. This variation in structure directly influences the electronic distribution within the molecule, which in turn affects their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

Caption: Molecular structures of the ortho, meta, and para isomers of chloroaniline.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline, providing a clear and concise comparison of their characteristic spectral features.

UV-Vis Spectroscopy

The position of the chlorine atom influences the electronic transitions within the benzene ring, leading to shifts in the maximum absorption wavelengths (λmax).

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
2-Chloroaniline ~240~290Ethanol/Methanol
3-Chloroaniline ~240~290Ethanol/Methanol
4-Chloroaniline 242295Alcohol[1]
Infrared (IR) Spectroscopy

The vibrational modes of the C-N, N-H, and C-Cl bonds, as well as the substitution pattern on the benzene ring, result in distinct IR absorption bands.

Vibrational Mode2-Chloroaniline (cm⁻¹)3-Chloroaniline (cm⁻¹)4-Chloroaniline (cm⁻¹)
N-H Stretch 3480, 33903400, 33203480, 3390
C-N Stretch ~1280~1290~1300
C-Cl Stretch ~740~850, ~770~820
Aromatic C=C Stretch ~1610, ~1490~1600, ~1480~1600, ~1490
Aromatic C-H Bending (out-of-plane) ~745 (ortho-disubstituted)~850, ~770 (meta-disubstituted)~820 (para-disubstituted)
¹H NMR Spectroscopy

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and chloro substituents. Data is typically reported in ppm relative to a standard reference.

Proton2-Chloroaniline (δ, ppm) in CDCl₃3-Chloroaniline (δ, ppm) in CDCl₃4-Chloroaniline (δ, ppm) in CDCl₃
-NH₂ ~3.92 (broad s)[2][3][4]~3.7 (broad s)~3.65 (broad s)[5]
Aromatic H 6.67-7.22 (m)[2][3][4]6.5-7.1 (m)6.6-7.1 (m)
¹³C NMR Spectroscopy

The position of the chlorine atom significantly affects the chemical shifts of the carbon atoms in the benzene ring.

Carbon2-Chloroaniline (δ, ppm) in CDCl₃[2]3-Chloroaniline (δ, ppm) in CDCl₃4-Chloroaniline (δ, ppm) in CDCl₃[5]
C-NH₂ 142.9~147145.0
C-Cl 117.1~135123.2
Aromatic C 115.8, 119.2, 127.4, 129.1~114, ~115, ~119, ~130116.3, 129.2
Mass Spectrometry

The mass spectra of the chloroaniline isomers are characterized by a molecular ion peak (M⁺) and an isotope peak (M+2) due to the presence of the ³⁷Cl isotope. The fragmentation patterns can also show subtle differences.

Feature2-Chloroaniline3-Chloroaniline4-Chloroaniline
Molecular Ion (M⁺) m/z 127[2][3]m/z 127m/z 127[1][2]
Isotope Peak (M+2) m/z 129[2][3]m/z 129m/z 129[1][2]
Key Fragments (m/z) 92 (M-Cl)⁺, 65[2][3]92 (M-Cl)⁺, 6592 (M-Cl)⁺, 65[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

UV-Vis Spectroscopy Protocol

A general procedure for obtaining UV-Vis spectra of aromatic amines.[6]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Solution Prepare a dilute solution (e.g., 10-5 M) in a suitable UV-transparent solvent (e.g., ethanol). Prepare Blank Prepare a blank solution containing only the solvent. Prepare Solution->Prepare Blank Calibrate Calibrate the spectrophotometer with the blank solution. Prepare Blank->Calibrate Measure Spectrum Measure the absorbance of the sample solution over a defined wavelength range (e.g., 200-400 nm). Calibrate->Measure Spectrum Identify Peaks Identify the wavelengths of maximum absorbance (λmax). Measure Spectrum->Identify Peaks

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation : A stock solution of the chloroaniline isomer is prepared in a UV-grade solvent such as ethanol or methanol. This is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated with a cuvette containing the pure solvent (blank).

  • Data Acquisition : The sample solution is placed in a quartz cuvette, and the absorbance spectrum is recorded over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis : The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

A standard procedure for acquiring FT-IR spectra of liquid or solid samples using an Attenuated Total Reflectance (ATR) accessory.[7][8]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place Sample Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal. Sample Scan Record the spectrum of the sample. The instrument software automatically subtracts the background. Place Sample->Sample Scan Background Scan Record a background spectrum of the clean, empty ATR crystal. Background Scan->Place Sample Identify Bands Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Sample Scan->Identify Bands

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

  • Sample Preparation : For solid samples, a small amount of the powder is placed directly onto the ATR crystal. For liquid samples, a single drop is sufficient.[8]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum.[7] Spectra are typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[7]

  • Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding wavenumbers.

NMR Spectroscopy Protocol

A general protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds.[7][9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add Standard Add a small amount of an internal standard (e.g., TMS) for referencing. Dissolve Sample->Add Standard Tune and Shim Tune the spectrometer to the appropriate frequency and optimize the magnetic field homogeneity (shimming). Add Standard->Tune and Shim Acquire Spectra Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Tune and Shim->Acquire Spectra Process and Analyze Process the raw data (Fourier transform, phasing, baseline correction) and analyze the chemical shifts, coupling patterns, and integrations. Acquire Spectra->Process and Analyze

Caption: A generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation : Approximately 5-10 mg of the chloroaniline isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[7][9] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][9]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition : The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high resolution. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.[9] For ¹³C NMR, proton decoupling is used, and a larger number of scans are typically required.[7]

  • Data Processing and Analysis : The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, and integrations of the signals are then analyzed to elucidate the structure.

Mass Spectrometry Protocol

A general procedure for obtaining mass spectra using an electrospray ionization (ESI) source.[7]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Solution Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse Sample Introduce the sample solution into the ESI source via direct infusion. Prepare Solution->Infuse Sample Acquire Spectrum Acquire the mass spectrum over a relevant m/z range in positive ion mode. Infuse Sample->Acquire Spectrum Identify Ions Identify the molecular ion peak (M⁺), isotope peaks, and key fragment ions. Acquire Spectrum->Identify Ions

Caption: A generalized workflow for Mass Spectrometry analysis via ESI.

  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[7]

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition : The sample solution is introduced into the ESI source, typically by direct infusion. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Spectra are acquired over a mass range that includes the expected molecular ion.[7]

  • Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak, the characteristic M+2 isotope peak for chlorine-containing compounds, and any significant fragment ions.

References

Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Chloroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of 2-Chloroaniline Hydrochloride. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on available data.

Introduction

This compound is a significant chemical intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. This guide focuses on the validation of analytical methods for determining the purity of this compound and quantifying its potential impurities. The primary impurities of concern include positional isomers such as 3-chloroaniline and 4-chloroaniline, as well as process-related impurities like aniline and unreacted starting materials.

Two of the most powerful and widely used analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will delve into a detailed comparison of these methods, providing experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Techniques

Both HPLC and GC are robust chromatographic techniques capable of separating and quantifying this compound and its impurities. The choice between the two often depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reverse-phase HPLC is the most common approach.

Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. Given that 2-chloroaniline is volatile, GC presents a viable and efficient alternative to HPLC.

The following table summarizes the key performance parameters of a typical Reverse-Phase HPLC method compared to a GC method for the analysis of 2-chloroaniline.

Table 1: Comparison of HPLC and GC Method Performance for 2-Chloroaniline Purity Assessment

ParameterHPLC Method (Representative)Gas Chromatography (GC) Method
Principle Reverse-Phase ChromatographyGas-Liquid Chromatography
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile and Phosphate BufferInert Carrier Gas (e.g., Helium, Nitrogen)
Temperature Ambient (e.g., 25-40 °C)High Temperature Program (e.g., 100-250 °C)
Specificity Good separation from polar impurities and isomers.Excellent separation of volatile isomers and related substances.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL (FID), Lower with MS
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL (FID), Lower with MS
Analysis Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies for both a validated RP-HPLC method and a GC method for the purity assessment of this compound are provided below.

This method is adapted from established principles for the analysis of chloroaniline isomers.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Reference standards for potential impurities (e.g., 3-chloroaniline, 4-chloroaniline, aniline)

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1 mg/mL.

  • Spiked Solution (for Accuracy): Prepare the sample solution as above and spike with known amounts of potential impurities at different concentration levels.

Validation Parameters:

  • Specificity: Inject the mobile phase, a solution of the sample, and a solution containing the sample spiked with known impurities to demonstrate the separation of 2-chloroaniline from its impurities.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Analyze the spiked solutions at three different concentration levels in triplicate. Calculate the percentage recovery of the impurities.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and instrument if possible, and calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

This method is based on the Bureau of Indian Standards for the analysis of 2-chloroaniline.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for amine analysis (e.g., DB-5, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade) or another suitable solvent

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen and Air (for FID, high purity)

  • 2-Chloroaniline reference standard

  • Reference standards for potential impurities

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of 2-chloroaniline reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a suitable concentration (e.g., 1 mg/mL).

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The content of specific impurities can be quantified using their respective reference standards.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

HPLC_Validation_Workflow start Start: HPLC Method Validation method_dev Method Development & Optimization start->method_dev specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report Documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison sample 2-Chloroaniline Hydrochloride Sample hplc_path HPLC Analysis sample->hplc_path gc_path GC Analysis sample->gc_path hplc_prep Sample Prep: Dissolve in Mobile Phase hplc_path->hplc_prep gc_prep Sample Prep: Dissolve in Solvent (e.g., Methanol) gc_path->gc_prep hplc_sep Separation on C18 Column hplc_prep->hplc_sep gc_sep Separation on Capillary Column gc_prep->gc_sep hplc_detect UV Detection hplc_sep->hplc_detect gc_detect FID or MS Detection gc_sep->gc_detect data_analysis Data Analysis: Purity & Impurity Profile hplc_detect->data_analysis gc_detect->data_analysis

Caption: Comparison of HPLC and GC Analytical Workflows.

Conclusion

Both HPLC and GC are highly effective techniques for the purity assessment of this compound.

  • HPLC is particularly advantageous for its versatility and its ability to analyze less volatile and thermally labile impurities without derivatization. The availability of a wide range of column chemistries allows for method optimization to separate a broad spectrum of impurities.

  • GC offers excellent resolution and speed for volatile compounds like 2-chloroaniline and its isomers. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities.

The selection of the most appropriate method will depend on the specific analytical needs, the nature of the potential impurities, and the instrumentation available in the laboratory. For routine quality control where the impurity profile is well-characterized, a validated HPLC method is often preferred. For in-depth impurity profiling and identification of unknown volatile impurities, GC-MS is an invaluable tool.

A Toxicological Deep Dive: Comparing Chloroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the toxicological profiles of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline, providing researchers, scientists, and drug development professionals with essential comparative data, detailed experimental protocols, and insights into their mechanisms of action.

The chloroaniline isomers, ortho (2-), meta (3-), and para (4-), are key industrial intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. Despite their structural similarity, their toxicological profiles exhibit significant differences, underscoring the critical importance of isomer-specific toxicological assessment in drug development and chemical safety. This guide provides a detailed comparison of the toxicological properties of these isomers, supported by experimental data, to aid in risk assessment and inform safer chemical design.

Key Toxicological Endpoints: A Comparative Summary

The primary toxic effect of all three chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia, which leads to a reduced oxygen-carrying capacity of the blood. However, the potency of this effect varies significantly between the isomers.[1] The para-isomer (4-chloroaniline) is the most potent inducer of methemoglobinemia, followed by the meta-isomer (3-chloroaniline), and then the ortho-isomer (2-chloroaniline).[1] This trend is also reflected in their acute toxicity.

Acute Toxicity

The acute toxicity of the chloroaniline isomers has been evaluated across various routes of exposure. The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for each isomer in different animal models.

Toxicological Endpoint2-Chloroaniline3-Chloroaniline4-ChloroanilineSpecies
Oral LD50 (mg/kg) 1016[2]256[1][3]300-480[4][5]Rat
256[2]-228-500[4]Mouse
Dermal LD50 (mg/kg) 1000[2]250[1][3]360[5]Rat/Rabbit
Inhalation LC50 (mg/L/4h) >4.406[2]0.55 (mouse)[1][3]2.34[4]Rat

Data compiled from multiple sources. Please refer to the citations for specific study details.

Genotoxicity

The genotoxic potential of the chloroaniline isomers shows notable differences. 4-Chloroaniline is consistently reported as genotoxic across a range of in vitro and in vivo assays. In contrast, 2-chloroaniline and 3-chloroaniline have shown inconsistent or weak genotoxic effects.[3]

Assay2-Chloroaniline3-Chloroaniline4-Chloroaniline
Ames Test (Salmonella typhimurium) Inconsistent/NegativeNegativePositive
Mouse Lymphoma Assay InconsistentPositivePositive
In vivo Micronucleus Test NegativeNegativePositive
Carcinogenicity

Long-term carcinogenicity studies have revealed tumorigenic potential, particularly for 4-chloroaniline. In male rats, 4-chloroaniline has been shown to induce sarcomas of the spleen.[6] In male mice, it has been associated with an increased incidence of hepatocellular adenomas or carcinomas and hemangiosarcomas of the liver or spleen.[6] Carcinogenicity data for 2- and 3-chloroaniline are less definitive.

Mechanism of Toxicity: Metabolic Activation and Oxidative Stress

The toxicity of chloroanilines is intrinsically linked to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver. This process generates reactive hydroxylamine and nitroso metabolites. These metabolites are potent oxidizing agents that can convert hemoglobin to methemoglobin, leading to methemoglobinemia. This is the principal mechanism behind the observed hematotoxicity.

The redox cycling of these reactive metabolites also contributes to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within cells. This oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, and disrupt normal cellular signaling pathways, potentially contributing to the genotoxic and carcinogenic effects observed with some isomers.

Metabolic Activation and Toxicity Pathway of Chloroanilines cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Toxicity Chloroaniline Chloroaniline N-hydroxychloroaniline N-hydroxychloroaniline Chloroaniline->N-hydroxychloroaniline CYP450 (N-hydroxylation) Nitrosochloroaniline Nitrosochloroaniline N-hydroxychloroaniline->Nitrosochloroaniline Oxidation Nitrosochloroaniline->N-hydroxychloroaniline Redox Cycling Hemoglobin Hemoglobin Nitrosochloroaniline->Hemoglobin Oxidative_Stress Oxidative Stress (ROS Generation) Nitrosochloroaniline->Oxidative_Stress Redox Cycling Methemoglobin Methemoglobin Hemoglobin->Methemoglobin Oxidation Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Methemoglobin->Cellular_Damage Hypoxia Oxidative_Stress->Cellular_Damage

Figure 1. Metabolic activation and toxicity pathway of chloroanilines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols.

Acute Oral Toxicity (Modified from OECD Guideline 401)
  • Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Dosing: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. A vehicle control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Bacterial Reverse Mutation Assay (Ames Test; Modified from OECD Guideline 471)
  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: The test substance is mixed with the bacterial culture and molten top agar, and poured onto minimal glucose agar plates.[7]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[7]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow cluster_workflow Ames Test (Bacterial Reverse Mutation Assay) A Prepare Bacterial Strains (e.g., Salmonella typhimurium) C Mix Bacteria, Test Compound, and S9 Mix (or buffer) A->C B Prepare Test Compound Solutions B->C D Pour onto Minimal Agar Plates C->D E Incubate at 37°C D->E F Count Revertant Colonies E->F G Analyze Data for Mutagenicity F->G

Figure 2. General workflow for the Ames Test.

Two-Year Rodent Carcinogenicity Bioassay (NTP Protocol)
  • Animal Models: Typically involves both sexes of F344/N rats and B6C3F1 mice.[4][8]

  • Dose Selection: Doses are selected based on the results of shorter-term (e.g., 13-week) toxicity studies.

  • Administration: The test substance is administered for up to two years, usually by gavage, in the diet, or in drinking water.[4][8]

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are measured regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. A comprehensive list of tissues is collected, processed for histopathological examination, and evaluated by a pathologist.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control group using appropriate statistical methods to determine the carcinogenic potential of the substance.[4]

Conclusion

The chloroaniline isomers, while structurally similar, exhibit distinct toxicological profiles. 4-Chloroaniline is clearly the most toxic of the three, demonstrating the highest potency for inducing methemoglobinemia, consistent genotoxicity, and clear evidence of carcinogenicity in animal models. 2-Chloroaniline and 3-chloroaniline are less potent inducers of methemoglobinemia and have weaker or inconsistent genotoxic and carcinogenic profiles. This comparative guide highlights the necessity for isomer-specific toxicological evaluations and provides a foundational resource for researchers and professionals in drug development and chemical safety to make informed decisions. The provided experimental protocols and mechanistic insights further equip scientists to design and interpret toxicological studies for this important class of compounds.

References

In Vitro Toxicity Profile: A Comparative Analysis of 2-Chloroaniline and 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro toxicity comparison of 2-chloroaniline and 4-chloroaniline, two isomers with differing toxicological profiles. While both are used as intermediates in the synthesis of various products, including dyes, pesticides, and pharmaceuticals, their effects at the cellular level show notable distinctions. This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies used in these assessments to aid in research and safety evaluations.

Executive Summary

In vitro studies consistently demonstrate that 4-chloroaniline exhibits a more potent toxic and genotoxic profile compared to 2-chloroaniline. The primary mechanisms of toxicity for chloroanilines involve metabolic activation to reactive intermediates, leading to oxidative stress and damage to cellular macromolecules, including DNA. While both isomers can induce these effects, the para-substituted 4-chloroaniline is generally more reactive and produces more severe cellular damage.

Data Presentation: Comparative In Vitro Toxicity

The following tables summarize the available quantitative and qualitative data from in vitro toxicity studies of 2-chloroaniline and 4-chloroaniline. It is important to note that direct comparative studies with extensive quantitative data such as IC50 values across multiple cell lines are limited in the readily available scientific literature.

Table 1: In Vitro Cytotoxicity Data

CompoundAssay TypeCell Line/SystemEndpointResultReference
2-ChloroanilineLactate Dehydrogenase (LDH) releaseRenal Cortical SlicesMembrane IntegrityNo significant increase in LDH release[1]
4-ChloroanilineLactate Dehydrogenase (LDH) releaseRenal Cortical SlicesMembrane IntegrityNo significant increase in LDH release[1]
2-ChloroanilineGluconeogenesis InhibitionRenal Cortical SlicesMetabolic FunctionInhibition at 0.5 µM[1]
4-ChloroanilineGluconeogenesis InhibitionRenal Cortical SlicesMetabolic FunctionInhibition at 0.5 µM[1]
Conclusion In the specific context of in vitro nephrotoxicity using renal cortical slices, 2-chloroaniline and 4-chloroaniline demonstrated equal toxicity based on the inhibition of gluconeogenesis.[1]

Table 2: In Vitro Genotoxicity Data

CompoundAssay TypeTest SystemMetabolic Activation (S9)ResultReference
2-ChloroanilineAmes TestSalmonella typhimuriumWith and WithoutGenerally Negative/Inconsistent[2]
4-ChloroanilineAmes TestSalmonella typhimuriumWith and WithoutGenerally Positive/Conflicting results in some studies[3]
2-ChloroanilineChromosomal Aberration TestMammalian CellsWith and WithoutPositive in some assays[2]
4-ChloroanilineChromosomal Aberration TestChinese Hamster Ovary (CHO) cellsWith and WithoutConflicting results
2-ChloroanilineSister Chromatid ExchangeMammalian CellsWith and WithoutInconsistent results[2]
4-ChloroanilineSister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and WithoutConflicting results
4-ChloroanilineMouse Lymphoma AssayL5178Y cellsWith S9Positive[3]
Conclusion 4-Chloroaniline is consistently reported to be genotoxic in a variety of in vitro systems, while the genotoxicity of 2-chloroaniline is considered weak or inconsistent.[2][3]

Note: Detailed quantitative data, such as the number of revertant colonies in the Ames test or the percentage of DNA in the tail of the comet assay, were not consistently available for a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below. These protocols are based on standard procedures and can be adapted for the specific chloroaniline compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cells (e.g., HepG2, HEK293)

  • Complete culture medium

  • 96-well plates

  • 2-chloroaniline and 4-chloroaniline stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloroaniline and 4-chloroaniline in culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

  • 2-chloroaniline and 4-chloroaniline stock solutions

  • S9 fraction (for metabolic activation) and cofactor solution

  • Positive and negative controls

Procedure:

  • Bacterial Culture: Grow overnight cultures of the Salmonella tester strains.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Target cells

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Encapsulation: Mix a suspension of single cells with low melting point agarose and layer it onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software (e.g., % DNA in the tail).

Mandatory Visualization

The following diagrams illustrate key experimental workflows and proposed toxicological pathways.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B 24h Incubation (Attachment) A->B C Treatment with 2-CA or 4-CA B->C D Incubation (24-72h) C->D E Addition of Viability Reagent (e.g., MTT, LDH substrate) D->E F Incubation E->F G Absorbance/Fluorescence Measurement F->G H Data Analysis (IC50) G->H

Caption: General workflow for in vitro cytotoxicity testing.

Ames_Test_Workflow cluster_workflow Ames Test Workflow A Overnight culture of Salmonella typhimurium (his-) B Mix bacteria with 2-CA or 4-CA (+/- S9 mix) A->B C Add to molten top agar B->C D Pour onto minimal glucose agar plate C->D E Incubate (48-72h) D->E F Count revertant colonies (his+) E->F G Data Analysis F->G Comet_Assay_Workflow cluster_workflow Comet Assay Workflow A Cell Treatment with 2-CA or 4-CA B Embed cells in agarose on a slide A->B C Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Image Analysis (% DNA in tail) G->H Chloroaniline_Toxicity_Pathway cluster_pathway Proposed In Vitro Toxicity Pathway of Chloroanilines CA 2-Chloroaniline or 4-Chloroaniline Metabolism Metabolic Activation (e.g., CYP450 enzymes in S9 mix) CA->Metabolism N-hydroxylation Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxylamines, Nitroso compounds) Metabolism->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Generation Reactive_Metabolites->ROS DNA_Damage DNA Damage (Strand breaks, Adducts) Reactive_Metabolites->DNA_Damage Direct Adduct Formation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Cellular Damage DNA_Damage->Cellular_Damage Protein_Damage->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Apoptosis Apoptosis / Necrosis Cellular_Damage->Apoptosis

References

A Comparative Analysis of 2-Chloroaniline Hydrochloride and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of synthetic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, product yield, and overall process viability. This guide offers a comprehensive comparative study of 2-Chloroaniline hydrochloride and other key aniline derivatives, providing researchers, scientists, and drug development professionals with the essential data and protocols to make informed decisions in their synthetic endeavors.

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The introduction of substituents onto the aniline ring dramatically influences the molecule's electronic properties, reactivity, and potential applications. This guide focuses on this compound, a versatile intermediate, and compares its performance against other common aniline derivatives in several key synthetic transformations.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of aniline derivatives dictate their behavior in a reaction. The hydrochloride salt form, such as this compound, is often employed to enhance water solubility and stability.[2] A comparison of the key physicochemical properties of this compound and its isomers is presented below.

PropertyThis compound3-Chloroaniline Hydrochloride4-Chloroaniline HydrochlorideAniline Hydrochloride
CAS Number 137-04-2[3]141-85-5[4]20265-96-7142-04-1[5]
Molecular Formula C₆H₇Cl₂N[3]C₆H₇Cl₂N[4]C₆H₇Cl₂NC₆H₇N·ClH[5]
Molecular Weight 164.03 g/mol [3]164.03 g/mol 164.03 g/mol 129.59 g/mol [6]
Melting Point (°C) 220 (subl.)[3]~230230 (subl.)198
Water Solubility Soluble[3]SolubleSolubleSoluble

Key Synthetic Applications: A Comparative Overview

This section delves into the performance of this compound and its counterparts in three significant areas of synthetic chemistry: the synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), the formation of azo dyes, and palladium-catalyzed cross-coupling reactions.

Synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA)

MOCA, a crucial curing agent for polyurethanes and epoxy resins, is synthesized through the condensation of o-chloroaniline with formaldehyde, typically in the presence of an acid catalyst.[7] The hydrochloride salt of 2-chloroaniline is a direct precursor in this reaction.

Reaction Scheme:

MOCA_Synthesis 2-Chloroaniline_hydrochloride 2-Chloroaniline Hydrochloride MOCA 3,3'-dichloro-4,4'- diaminodiphenylmethane (MOCA) 2-Chloroaniline_hydrochloride->MOCA + Formaldehyde Formaldehyde Formaldehyde Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->MOCA

Caption: Synthesis of MOCA from this compound.

While direct comparative yield data with other aniline derivatives for MOCA synthesis is not extensively published due to the specific nature of the product, the efficiency of the reaction is highly dependent on the purity of the 2-chloroaniline starting material.

Experimental Protocol: Synthesis of MOCA

A general procedure for the synthesis of MOCA involves the following steps:

  • Acidification: o-Chloroaniline is reacted with hydrochloric acid to form the hydrochloride salt.[8]

  • Condensation: The resulting slurry is then reacted with a formaldehyde solution at elevated temperatures (e.g., 60-110°C).[8] The reaction is catalyzed by the acidic conditions.

  • Neutralization: After the condensation is complete, the reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the MOCA.[8]

  • Purification: The crude MOCA is then purified through washing and drying.[8]

Azo Dye Synthesis

Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants.[9] Their synthesis involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The electronic nature of the aniline derivative significantly influences the color of the resulting dye.

Comparative Diazotization and Coupling:

Aniline DerivativeDiazotization ConditionsCoupling ComponentResulting Dye Color (General)
2-Chloroaniline NaNO₂, aq. HCl, 0-5°C[10]PhenolYellow-Orange[10]
3-Chloroaniline NaNO₂, aq. H₂SO₄, 0-5°C[1]p-ChloroanilineOrange-Red
4-Chloroaniline NaNO₂, aq. HCl, 0-5°C[11]2,4-DihydroxybenzophenoneRed-Brown
Aniline NaNO₂, aq. HCl, 0-5°CN,N-dimethylanilineYellow

The presence of the electron-withdrawing chloro group in 2-chloroaniline can influence the stability of the diazonium salt and the subsequent coupling reaction. A study on the diazotization of various anilines found that the reaction rate can be dependent on the substitution pattern.[12]

Experimental Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Aniline_Derivative Aniline Derivative NaNO2_HCl NaNO₂ / aq. HCl 0-5°C Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Coupling_Component Coupling Component (e.g., Phenol) Diazonium_Salt->Coupling_Component Coupling Reaction Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Aniline derivatives are not only substrates in cross-coupling reactions but also serve as crucial ligands for the palladium catalyst, influencing its activity and selectivity.[13]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[14] While haloanilines are common coupling partners, aniline-derived ligands are also employed to enhance catalytic efficiency. The electronic properties of the aniline ligand can be tuned to optimize the reaction; for instance, electron-withdrawing substituents on the aniline can sometimes enhance catalytic activity.[13]

Comparative Performance of Aniline-Derived Ligands in Suzuki Coupling:

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added.

  • The reaction mixture is heated (e.g., 80-110°C) and stirred until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[16] This reaction is highly sensitive to the choice of ligand on the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed. While aniline itself is a substrate, aniline derivatives can also be part of more complex ligand scaffolds.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + HNR'R'' Amine_Complex [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex L₂Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 + Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Studies have shown that the nature of the aniline substrate significantly impacts the outcome of Buchwald-Hartwig reactions. For instance, the presence and position of substituents on the aniline can influence the reaction yield.[17]

Conclusion

This compound and its related aniline derivatives are indispensable tools in the arsenal of the synthetic chemist. Their utility spans a wide range of applications, from the production of industrial polymers to the fine-tuning of catalytic systems for complex organic transformations. This guide has provided a comparative overview of their physicochemical properties and performance in key synthetic reactions. The choice of a specific aniline derivative will ultimately depend on the desired product, reaction conditions, and the electronic and steric factors that govern the reactivity of these versatile building blocks. Further research into direct, quantitative comparisons of these derivatives under standardized conditions will continue to refine our understanding and expand their application in the future.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantitative analysis of aniline derivatives. Aniline and its derivatives are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and polymers, but their potential toxicity necessitates robust and reliable analytical methods for monitoring and control.[1][2] This document details and cross-validates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) methodologies, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key validation parameters for HPLC, GC-MS, and CE methods based on published data for the analysis of various aniline derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Linearity Range 2.0 - 60 µg/mL[3][4]; 1 - 100 µg/L (with on-line SPE)[5]0.5 - 25.0 mg/L[2]1 - 50 ng/mL and 50 - 1000 ng/mL[6][7][8]
Limit of Detection (LOD) ~0.08 - 0.2 µg/mL (as LOQ)[3][4]0.1 mg/L[2]0.29 - 0.43 ng/mL[6][7][8]
Precision (%RSD) 0.31% - 1.62%[3][4]Within-run: 3.8%; Between-run: 5.8%[2]< 4.5% (peak height)[6][9]
Recovery 87.51% - 101.35%[3][4]Not explicitly stated in the provided resultsSatisfactory results reported with standard addition method[6]
Common Detector PDA, UV, Fluorescence[3][10][11]Mass Spectrometer (MS), NPD[1][12]Amperometry, Fluorescence, UV[13]
Derivatization Generally not required[5][14]Often required for polar compounds to improve volatility[1][5]Can be used with fluorescence detection[13]
Key Advantages Versatile, robust, no derivatization needed for many analytes.[14]High sensitivity and selectivity, powerful identification capabilities.[1]High separation efficiency, minimal solvent usage, environmentally friendly.[6]
Key Disadvantages Lower sensitivity without concentration steps (e.g., SPE).[14]May require time-consuming derivatization for polar analytes.[5][14]Can have lower concentration sensitivity with standard detectors.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and CE analysis of aniline derivatives, synthesized from multiple sources.

High-Performance Liquid Chromatography (HPLC) with UV-PDA Detection

This protocol is suitable for the simultaneous determination of aniline and its degradation products in aqueous samples.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C4 stationary phase.

    • Mobile Phase: Methanol/Acetate Buffer (10 mM, pH 5) in a 60:40 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 10 µL.[10]

    • Detection Wavelength: 270 nm.[3]

  • Sample Preparation:

    • Samples (e.g., wastewater) are typically filtered through a 0.45 µm membrane filter before injection.

    • For trace analysis, an on-line Solid-Phase Extraction (SPE) step can be incorporated to pre-concentrate the analytes from the sample matrix.[5][14]

  • Validation Parameters:

    • Linearity: Assessed by preparing calibration standards at five to seven concentration levels (e.g., 2.0 to 60 µg/mL).[3] The coefficient of determination (R²) should be > 0.999.[10]

    • Accuracy: Determined by spiking a blank matrix with known concentrations of the analytes and calculating the percent recovery. Recoveries between 87% and 101% are considered good.[3]

    • Precision: Evaluated by repeatedly injecting a standard solution (n=6) and calculating the relative standard deviation (%RSD), which should typically be below 2%.[3]

    • Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, often used for identifying and quantifying aniline derivatives in complex matrices like groundwater or biological samples.[1][2][15]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or tandem MS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Hydrogen or Helium at a constant flow of 1 mL/min.[15]

    • Oven Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[15]

    • Injector Temperature: 180°C - 250°C.[15][16]

    • Transfer Line Temperature: 300°C.[15]

  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction (LLE): Adjust the pH of aqueous samples to >11 with NaOH. Extract with an organic solvent like methylene chloride or chloroform.[1][2][12]

    • Solvent Exchange: The extraction solvent is often exchanged to toluene prior to injection.[12]

    • Derivatization (Optional but common): To improve the chromatographic behavior of polar anilines, a derivatization step is often employed. For example, acylation with reagents like 4-carbethoxyhexafluorobutyryl chloride can be performed.[2]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]

  • Validation Parameters:

    • Specificity: Confirmed by comparing the retention times and mass spectra of the analytes with certified reference standards.

    • Linearity: Established over a concentration range relevant to the expected sample concentrations (e.g., 0.5 to 25.0 mg/L).[2]

    • Precision: Within-run and between-run precision are assessed by analyzing replicate samples on the same day and on different days, respectively.[2]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is an environmentally friendly alternative due to its low consumption of organic solvents.[6]

  • Instrumentation: A CE system with a UV or fluorescence detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, for example, containing 150 mM NaH₂PO₄ and 10 mM triethanolamine, with the pH adjusted to 2.8.[9]

    • Separation Voltage: Applied voltage according to instrument specifications.

    • Injection: Field-enhanced sample injection can be used to improve sensitivity, involving a short injection of a water plug followed by electrokinetic injection of the sample at a specified voltage and time (e.g., 8 kV for 6 s).[9]

  • Sample Preparation:

    • Water samples are typically used directly after filtration.[6]

    • To overcome matrix effects in complex samples, a standard addition method is often applied for quantification.[6][8]

  • Validation Parameters:

    • Linearity: Often shows excellent linearity over wide ranges. Some methods report two distinct linear ranges (e.g., 1–50 ng/mL and 50–1000 ng/mL).[6][7]

    • Limit of Detection (LOD): Can reach sub-ng/mL levels with on-line concentration techniques.[6][7]

    • Reproducibility: Assessed by the RSD of migration times and peak heights/areas from replicate injections. RSDs for migration time are typically <0.5%, and for peak height <4.5%.[6][9]

Mandatory Visualization: Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process, which is essential to ensure that a method is suitable for its intended purpose. The process involves evaluating several key performance parameters.[17][18]

G start Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness stability Solution Stability robustness->stability report Validation Report & SOP stability->report end Routine Use & Revalidation report->end

General workflow for analytical method validation.

References

Ecotoxicological Impact Assessment of Chlorinated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of chlorinated anilines, a class of compounds used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Understanding their environmental impact is crucial for risk assessment and the development of safer alternatives. This document summarizes key toxicity data, outlines standard experimental protocols for their evaluation, and illustrates a primary mechanism of their toxic action.

Comparative Toxicity of Chlorinated Anilines to Aquatic Organisms

The ecotoxicity of chlorinated anilines varies significantly depending on the degree and position of chlorine substitution, as well as the test organism. The following table summarizes acute and chronic toxicity data for several common chlorinated anilines.

ChemicalTest Organism (Species)EndpointValue (µg/L)Exposure DurationReference
Aniline Daphnia magna (Water Flea)LC508048 hours
Pimephales promelas (Fathead Minnow)LC502200-18700096 hours
Daphnia magna (Water Flea)LOEC21.814 days[2]
2-Chloroaniline Pseudokirchneriella subcapitata (Green Algae)EC503910072 hours[3]
3-Chloroaniline Pseudokirchneriella subcapitata (Green Algae)EC502690072 hours[3]
4-Chloroaniline Daphnia magna (Water Flea)EC50310-64048 hours[4]
Pseudokirchneriella subcapitata (Green Algae)EC50355072 hours[3]
Danio rerio (Zebrafish)NOEC<5031 days[5]
3,4-Dichloroaniline Daphnia magna (Water Flea)EC505448 hours[6]
Pseudokirchneriella subcapitata (Green Algae)NOEC125072 hours[6]
Oncorhynchus mykiss (Rainbow Trout)LC50194096 hours[6]
Daphnia magna (Water Flea)NOEC2.514 days[6]
Poecilia reticulata (Guppy)NOEC<2182 days[6]
3,5-Dichloroaniline Pseudokirchneriella subcapitata (Green Algae)EC50439072 hours[3]

LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical which causes a specified effect in 50% of a test population (e.g., immobilization, growth inhibition). NOEC: No Observed Effect Concentration, the highest tested concentration of a substance at which no statistically significant effect is observed. LOEC: Lowest Observed Effect Concentration, the lowest tested concentration of a substance at which a statistically significant effect is observed.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results across different laboratories.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata.

  • Test Organism: An exponentially growing culture of P. subcapitata is used.

  • Test Conditions: The test is typically conducted over 72 hours in a nutrient-rich medium under controlled conditions of light (continuous illumination) and temperature (21-24°C).

  • Procedure:

    • A series of test solutions with different concentrations of the chlorinated aniline are prepared.

    • A control group with no test substance is also included.

    • A known density of algal cells is introduced into each test and control vessel.

    • The vessels are incubated, and algal growth is measured at 24, 48, and 72 hours. Growth can be determined by cell counts, chlorophyll fluorescence, or other measures of biomass.

  • Endpoint: The primary endpoint is the inhibition of growth, from which the EC50 (concentration causing 50% growth inhibition) and NOEC are calculated.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids (Daphnia magna), a key freshwater invertebrate.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Conditions: The test is conducted over 48 hours in a defined aqueous medium at a constant temperature (18-22°C) and with a 16-hour light/8-hour dark cycle.

  • Procedure:

    • Groups of daphnids are exposed to a range of concentrations of the chlorinated aniline.

    • A control group is maintained in the same medium without the test substance.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the LC50 (concentration causing 50% immobilization).

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[7]

  • Test Organism: Juvenile fish of a recommended species are used.

  • Test Conditions: The test is typically a 96-hour static or semi-static exposure in controlled conditions of temperature, light, and dissolved oxygen.

  • Procedure:

    • Groups of fish are exposed to a geometric series of concentrations of the chlorinated aniline.

    • A control group is maintained in clean water under the same conditions.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

Mechanism of Toxicity: Oxidative Stress Pathway

A primary mechanism of chlorinated aniline toxicity in aquatic organisms is the induction of oxidative stress.[8][9] This occurs when the generation of reactive oxygen species (ROS) overwhelms the organism's antioxidant defense systems, leading to cellular damage.

Oxidative_Stress_Pathway cluster_cell Cell cluster_defense Antioxidant Defense cluster_damage Cellular Damage CA Chlorinated Aniline Metabolism Metabolic Activation CA->Metabolism Enzymatic Transformation ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Metabolism->ROS Generates SOD Superoxide Dismutase (SOD) ROS->SOD Detoxified by CAT Catalase (CAT) ROS->CAT Detoxified by GSH Glutathione (GSH) ROS->GSH Detoxified by Lipid Lipid Peroxidation ROS->Lipid Induces Protein Protein Oxidation ROS->Protein Induces DNA DNA Damage ROS->DNA Induces Apoptosis Apoptosis / Cell Death Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

References

A Comparative Guide to the Synthesis Efficiency of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis efficiency for the three structural isomers of chloroaniline: ortho-chloroaniline (2-chloroaniline), meta-chloroaniline (3-chloroaniline), and para-chloroaniline (4-chloroaniline). Chloroanilines are crucial intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and dyes. The efficiency of their synthesis is a critical factor in the economic and environmental viability of these end-products. This document outlines the most common synthetic routes, presents comparative experimental data, and provides detailed experimental protocols.

Overview of Synthesis Routes

The predominant method for synthesizing chloroaniline isomers is the reduction of the corresponding chloronitrobenzene isomer. Two primary industrial and laboratory-scale methods are widely employed:

  • Catalytic Hydrogenation: This method involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst. It is generally considered a cleaner process with high yields and purity.

  • Iron Powder Reduction (Béchamp Reduction): This classic method utilizes iron filings in an acidic medium (often with hydrochloric acid) to reduce the nitro group. While cost-effective, it can produce significant iron sludge as a byproduct.

The choice between these methods often depends on factors such as scale, cost, desired purity, and environmental considerations.

Comparative Synthesis Efficiency

The following table summarizes the reported yields for the synthesis of ortho-, meta-, and para-chloroaniline using both catalytic hydrogenation and iron powder reduction. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, catalysts, and reporting standards across different studies.

IsomerPrecursorSynthesis MethodCatalyst/ReagentsTypical Yield (%)Reference
o-Chloroaniline o-ChloronitrobenzeneCatalytic HydrogenationNoble metal catalyst (e.g., Pd)Up to 99.99% (industrial)[1]
o-ChloronitrobenzeneIron Powder ReductionIron powder, HClNot explicitly stated, but can be lower than hydrogenation[1]
m-Chloroaniline m-ChloronitrobenzeneCatalytic HydrogenationNoble metal and/or noble metal sulfide catalysts~98%[2]
m-ChloronitrobenzeneIron Powder ReductionIron powder, Ferrous sulfateNot explicitly stated, but a common method
p-Chloroaniline p-ChloronitrobenzeneCatalytic HydrogenationRaney Nickel92%[3]
p-ChloronitrobenzeneIron Powder ReductionIron powder, HClNot explicitly stated, but a viable method[4]

Experimental Protocols

Below are detailed methodologies for the synthesis of each chloroaniline isomer via the most commonly cited methods.

Synthesis of o-Chloroaniline

Method 1: Catalytic Hydrogenation

This protocol is based on general industrial practices for high-purity synthesis.

  • Materials: o-Chloronitrobenzene, inert organic solvent (e.g., methanol), noble metal catalyst (e.g., Palladium on carbon), Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation reactor, charge the o-chloronitrobenzene and the inert solvent.

    • Add the noble metal catalyst.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 - 5.0 MPa).[4]

    • Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.[5]

    • Monitor the reaction progress by hydrogen uptake or chromatographic analysis.

    • Upon completion, cool the reactor, vent the excess hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent is removed by distillation, and the crude o-chloroaniline is purified by fractional distillation under reduced pressure.

Method 2: Iron Powder Reduction

This protocol is a common laboratory-scale method.[1]

  • Materials: o-Chloronitrobenzene, iron powder, concentrated hydrochloric acid, water, sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-chloronitrobenzene.

    • In a separate beaker, prepare a mixture of water and concentrated hydrochloric acid.

    • Add the acidic solution and iron powder to the reaction flask in portions to control the exothermic reaction.

    • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and basify with a sodium hydroxide solution to precipitate iron salts and liberate the free aniline.

    • Isolate the o-chloroaniline from the reaction mixture by steam distillation.[1]

    • Separate the organic layer from the distillate, dry over an anhydrous drying agent (e.g., sodium sulfate), and purify by fractional distillation under reduced pressure.

Synthesis of m-Chloroaniline

Method: Catalytic Hydrogenation

This method is preferred for its high yield and selectivity.[2]

  • Materials: m-Chloronitrobenzene, liquid phase solvent, noble metal and/or noble metal sulfide catalyst, metal oxide additive (to prevent dehalogenation), hydrogen gas.

  • Procedure:

    • In a low-pressure hydrogenation apparatus, combine m-chloronitrobenzene, the solvent, the catalyst, and the metal oxide additive.

    • Pressurize the system with hydrogen.

    • Maintain the reaction under low pressure with stirring until the theoretical amount of hydrogen is consumed.

    • After the reaction is complete, filter off the catalyst.

    • The solvent is evaporated, and the resulting m-chloroaniline is purified by distillation. A yield of approximately 98% can be achieved.[2]

Synthesis of p-Chloroaniline

Method: Catalytic Hydrogenation

A robust method utilizing Raney Nickel as the catalyst.[3]

  • Materials: p-Chloronitrobenzene, ethanol, Raney Nickel catalyst, hydrogen gas.

  • Procedure:

    • In a hydrogenation reactor, dissolve p-chloronitrobenzene in ethanol.

    • Add the Raney Nickel catalyst.

    • Pressurize the reactor with hydrogen to 3.04–3.55 MPa.[3]

    • Heat the reaction mixture to 50–70 °C and maintain the pH between 5 and 6.[3]

    • Stir the mixture until hydrogen uptake ceases.

    • After completion, cool the reactor and filter to remove the catalyst.

    • Remove the ethanol by distillation. The crude p-chloroaniline can be further purified by distillation or recrystallization. A yield of around 92% is reported.[3]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of chloroaniline isomers.

G cluster_synthesis Catalytic Hydrogenation Workflow start Start charge_reactants Charge Reactor: - Chloronitrobenzene - Solvent - Catalyst start->charge_reactants reaction Hydrogenation Reaction: - Apply H2 Pressure - Heat & Stir charge_reactants->reaction filtration Catalyst Filtration reaction->filtration purification Purification: - Solvent Removal - Distillation filtration->purification end Pure Chloroaniline purification->end

Caption: General workflow for chloroaniline synthesis via catalytic hydrogenation.

G cluster_synthesis Iron Powder Reduction Workflow start Start charge_reactants Charge Flask: - Chloronitrobenzene - Iron Powder - Acidic Solution start->charge_reactants reaction Reduction Reaction: - Heat to Reflux & Stir charge_reactants->reaction workup Workup: - Basify to precipitate iron salts - Liberate free aniline reaction->workup isolation Isolation: - Steam Distillation workup->isolation purification Final Purification: - Separation - Drying - Distillation isolation->purification end Pure Chloroaniline purification->end

Caption: General workflow for chloroaniline synthesis via iron powder reduction.

Factors Influencing Synthesis Efficiency

Several factors can significantly impact the yield and purity of the synthesized chloroaniline isomers:

  • Catalyst Choice and Loading: In catalytic hydrogenation, the type of catalyst (e.g., Pd, Pt, Ni) and its support can influence activity and selectivity. Catalyst loading is also a critical parameter to optimize.

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Incomplete reactions can lead to low yields, while overly harsh conditions may promote side reactions such as dehalogenation.[1]

  • Purity of Starting Materials: The purity of the chloronitrobenzene isomer will directly affect the purity of the final product.

  • Workup and Purification: Significant product loss can occur during extraction, distillation, and other purification steps.[1] Efficient techniques are crucial for maximizing the isolated yield.

Conclusion

The synthesis of chloroaniline isomers is predominantly achieved through the reduction of their corresponding chloronitrobenzene precursors. Catalytic hydrogenation generally offers higher yields and a cleaner process compared to iron powder reduction, with reported yields for some isomers approaching quantitative levels under optimized industrial conditions.[1] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and purity demands. The experimental protocols and workflows provided in this guide offer a foundation for researchers to select and optimize the synthesis of these important chemical intermediates.

References

A Comparative Guide to the Genotoxicity of o-, m-, and p-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of three isomers of chloroaniline: ortho- (o-), meta- (m-), and para- (p-). The information is compiled from publicly available toxicological studies, with a focus on presenting experimental data and methodologies to aid in research and development.

Executive Summary

Overall, the genotoxicity of chloroaniline isomers varies significantly with their chemical structure. p-Chloroaniline is consistently reported as a genotoxic agent across a range of in vitro and in vivo assays. In contrast, o- and m-chloroaniline exhibit inconsistent or weak genotoxic effects, with their activity often being equivocal. The genotoxicity of these compounds is believed to be mediated by metabolic activation to reactive intermediates.

Data Presentation

The following tables summarize the genotoxic potential of o-, m-, and p-chloroaniline in key assays. Due to the variability in reported quantitative data, a qualitative summary based on the findings of the National Toxicology Program (NTP) and other studies is presented.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

IsomerSalmonella typhimurium TA98 (-S9)Salmonella typhimurium TA98 (+S9)Salmonella typhimurium TA100 (-S9)Salmonella typhimurium TA100 (+S9)Overall Mutagenicity
o-Chloroaniline NegativeInconsistent/Weakly PositiveNegativeInconsistent/Weakly PositiveMixed Results
m-Chloroaniline NegativeNegativeNegativeNegativeNegative[1]
p-Chloroaniline PositivePositivePositivePositiveMutagenic

S9 refers to the rat liver S9 fraction used for metabolic activation.

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results

IsomerMicronucleus Assay (CHO cells)Chromosomal Aberrations (CHO cells)Mouse Lymphoma Assay
o-Chloroaniline Mixed ResultsMixed ResultsMixed Results
m-Chloroaniline Negative (in vivo, rats & mice)[1]PositivePositive[1]
p-Chloroaniline PositivePositivePositive

CHO cells refer to Chinese Hamster Ovary cells.

Table 3: In Vivo Genotoxicity Assay Results

IsomerMicronucleus Assay (Mouse Bone Marrow)
o-Chloroaniline Negative
m-Chloroaniline Negative[1]
p-Chloroaniline Positive

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemicals. The protocol involves the following steps:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify chemicals that become mutagenic after metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the chloroaniline isomer in the presence of a minimal amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine prototrophic state can grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Micronucleus Assay in Chinese Hamster Ovary (CHO) Cells

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium.

  • Exposure: The cells are treated with a range of concentrations of the chloroaniline isomer, both with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) or the tail moment (a product of the tail length and the fraction of DNA in the tail).[3]

Mandatory Visualization

Metabolic Activation of Chloroanilines

The genotoxicity of chloroanilines is linked to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver. The resulting N-hydroxyarylamine can be further metabolized to a reactive nitrenium ion, which can then form adducts with DNA, leading to mutations.

Metabolic_Activation Chloroaniline Chloroaniline N_Hydroxychloroaniline N-Hydroxychloroaniline Chloroaniline->N_Hydroxychloroaniline CYP450 (N-hydroxylation) Nitrenium_Ion Nitrenium Ion (Electrophilic) N_Hydroxychloroaniline->Nitrenium_Ion Esterification (e.g., Acetylation, Sulfation) DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation

Caption: Proposed metabolic activation pathway of chloroanilines leading to genotoxicity.

Experimental Workflow for the Ames Test

The following diagram illustrates the key steps in the bacterial reverse mutation assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Bacterial_Culture 1. Prepare Salmonella typhimurium histidine auxotroph culture Mix 4. Mix bacteria, test compound, and S9 mix (or buffer) Bacterial_Culture->Mix Test_Compound 2. Prepare serial dilutions of Chloroaniline isomer Test_Compound->Mix S9_Mix 3. Prepare S9 mix (for +S9 conditions) S9_Mix->Mix Pre_incubation 5. Pre-incubate at 37°C Mix->Pre_incubation Add_Top_Agar 6. Add top agar Pre_incubation->Add_Top_Agar Pour_Plate 7. Pour onto minimal glucose agar plate Add_Top_Agar->Pour_Plate Incubate 8. Incubate at 37°C for 48-72 hours Pour_Plate->Incubate Count_Colonies 9. Count revertant colonies Incubate->Count_Colonies Analyze_Data 10. Assess mutagenicity Count_Colonies->Analyze_Data

Caption: Workflow of the Ames (Bacterial Reverse Mutation) Test.

Experimental Workflow for the In Vitro Micronucleus Assay

The diagram below outlines the procedure for the in vitro micronucleus assay in CHO cells.

Micronucleus_Assay_Workflow cluster_culture Cell Culture and Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvesting Harvesting and Staining cluster_analysis Analysis Seed_Cells 1. Seed CHO cells Treat_Cells 2. Treat with Chloroaniline isomer (+/- S9 mix) Seed_Cells->Treat_Cells Add_CytoB 3. Add Cytochalasin B Treat_Cells->Add_CytoB Incubate_CB 4. Incubate to allow nuclear division Add_CytoB->Incubate_CB Harvest_Cells 5. Harvest cells Incubate_CB->Harvest_Cells Fix_Stain 6. Fix and stain with DNA-specific dye Harvest_Cells->Fix_Stain Score_Micronuclei 7. Score micronuclei in binucleated cells Fix_Stain->Score_Micronuclei Analyze_Results 8. Determine genotoxicity Score_Micronuclei->Analyze_Results

Caption: Workflow of the In Vitro Micronucleus Assay.

Experimental Workflow for the Comet Assay

The following diagram illustrates the general procedure for the alkaline comet assay.

Comet_Assay_Workflow cluster_prep Cell Preparation and Embedding cluster_lysis_electrophoresis Lysis and Electrophoresis cluster_staining_analysis Staining and Analysis Cell_Suspension 1. Prepare single-cell suspension Embed_Agarose 2. Embed cells in low-melting-point agarose on a slide Cell_Suspension->Embed_Agarose Lysis 3. Lyse cells to form nucleoids Embed_Agarose->Lysis Unwinding 4. DNA unwinding in alkaline buffer Lysis->Unwinding Electrophoresis 5. Perform electrophoresis Unwinding->Electrophoresis Neutralize_Stain 6. Neutralize and stain DNA Electrophoresis->Neutralize_Stain Visualize 7. Visualize comets with fluorescence microscopy Neutralize_Stain->Visualize Quantify 8. Quantify DNA damage (% Tail DNA, Tail Moment) Visualize->Quantify

Caption: Workflow of the Alkaline Comet Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloroaniline Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and chemical industries, the proper handling and disposal of hazardous materials like 2-Chloroaniline hydrochloride is a matter of utmost importance. Adherence to strict safety protocols not only ensures personal safety but also environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

This compound is classified as a hazardous substance due to its significant toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to be very toxic to aquatic life with long-lasting effects, making its proper disposal a critical environmental responsibility.[1][4]

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection such as safety glasses with side shields or a face shield.[1][2][5] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

In the event of a spill, the area should be evacuated immediately. The spill should be absorbed with an inert material such as vermiculite, dry sand, or earth.[3][4][7] This mixture should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[3][7] It is crucial to prevent the chemical from entering drains or surface waters.[2][3]

Quantitative Hazard Data

To underscore the hazardous nature of 2-Chloroaniline and its derivatives, the following table summarizes key quantitative ecotoxicity data. These values are critical in informing the stringent disposal requirements.

Hazard MetricValueSpeciesExposure Time
LC50 (Toxicity to fish)5.7 mg/lPimephales promelas (fathead minnow)96 h
EC50 (Toxicity to daphnia)1.8 mg/lDaphnia magna (water flea)48 h
EC50 (Toxicity to algae)150 mg/lDesmodesmus subspicatus (green algae)72 h
Bioconcentration Factor (BCF)15.3Danio rerio (zebra fish)96 h

This data is for the related compound 2-chloro-N-phenylaniline and is indicative of the hazards associated with chlorinated anilines.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from collection to final disposal.

Step 1: Waste Collection All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[4]

Step 2: Container Management The waste container must be kept tightly closed and stored in a designated, secure satellite accumulation area near the point of generation.[2][4]

Step 3: Decontamination of Empty Containers "Empty" containers that previously held this compound must also be treated as hazardous waste.[4] To decontaminate, triple rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[4]

Step 4: Arrange for Licensed Disposal Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the collected waste.[2][4] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[4]

Step 5: Final Disposal Method A common disposal method for this type of chemical waste is incineration.[8] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[8]

Disposal Workflow for this compound

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal A Waste Generation (this compound) B Segregate into Labeled Hazardous Waste Container A->B C Store in Satellite Accumulation Area B->C D Contact Licensed Hazardous Waste Disposal Company C->D Scheduled Pickup E Transport to Treatment Facility D->E F Final Disposal (e.g., Incineration) E->F

Caption: Disposal workflow for this compound.

Experimental Protocols for Waste Characterization

Before disposal, a waste stream containing this compound may need to be characterized to ensure it is managed correctly according to hazardous waste regulations. Two key tests for this are the Toxicity Characteristic Leaching Procedure (TCLP) and Flash Point Testing.[4]

Toxicity Characteristic Leaching Procedure (TCLP)

Objective: To determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes. This test simulates the leaching a waste will undergo if disposed of in a landfill.

Methodology:

  • A representative sample of the waste is taken.

  • The solid phase of the sample is separated from any liquid phase.

  • The solid material is reduced in particle size if necessary.

  • The solid material is then extracted with an acidic fluid for 18 hours in a specialized extraction vessel.

  • The resulting liquid extract is then analyzed to determine the concentration of the contaminants.

  • If the concentration of 2-Chloroaniline or other regulated chemicals in the extract exceeds regulatory limits, the waste is classified as hazardous.

Flash Point Testing

Objective: To determine the lowest temperature at which a volatile liquid waste can vaporize to form an ignitable mixture in the air. This is a critical test for assessing the ignitability characteristic of hazardous waste.

Methodology (Pensky-Martens Closed Cup Method):

  • A brass test cup is filled with the liquid waste sample to a specified level.

  • The cup is heated at a slow, constant rate.

  • A small flame is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

  • Wastes with a flash point below 60°C (140°F) are generally considered hazardous due to ignitability.

By adhering to these detailed safety and disposal protocols, laboratories can ensure the safe management of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 2-Chloroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloroaniline hydrochloride. Adherence to these protocols is critical to ensure personal safety and environmental protection.

Hazard Overview: this compound is classified as acutely toxic and poses significant health and environmental risks. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2][3] This substance is also very toxic to aquatic life with long-lasting effects.[1][2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Double-gloving is advised.[1]Prevents skin contact and absorption.[1] Glove integrity must be inspected before each use.[4]
Eye and Face Protection Chemical safety goggles and a face shield.[1][4]Protects against splashes and airborne particles.[1]
Skin and Body Protection A chemically resistant laboratory coat or apron worn over full-body clothing. Closed-toe shoes are mandatory.[1]Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4]Minimizes inhalation of toxic vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[4]

2. Weighing and Transfer:

  • Dispense the required amount of this compound in the fume hood.

  • Use dedicated, clearly labeled spatulas and weighing containers.

  • Handle the substance carefully to avoid creating dust or aerosols.

  • Close the primary container immediately after dispensing.

3. Experimental Use:

  • When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.

  • Maintain the experimental setup within the fume hood for the duration of the reaction.

  • Continuously monitor the experiment for any signs of leakage or unexpected reactions.

4. Post-Experiment and Cleanup:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work surface of the fume hood with an appropriate cleaning agent.

  • Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][4]
Spill Evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[4][5] Do not allow the substance to enter drains or waterways.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed disposal company.[4] This material and its container must be disposed of as hazardous waste.[4]

Visual Safety Workflows

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh and Dispense prep_hood->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

G Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: The hierarchy of controls for managing chemical exposure risks.

References

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2-Chloroaniline hydrochloride

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